Technical Documentation Center

2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid
  • CAS: 32366-62-4

Core Science & Biosynthesis

Foundational

biological activity of quinoline-4-carboxylic acid derivatives

An In-depth Technical Guide to the Biological Activity of Quinoline-4-Carboxylic Acid Derivatives Authored by: A Senior Application Scientist Foreword: The Quinoline-4-Carboxylic Acid Scaffold - A Privileged Structure in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Quinoline-4-Carboxylic Acid Derivatives

Authored by: A Senior Application Scientist

Foreword: The Quinoline-4-Carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline core, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, is a cornerstone in the architecture of medicinally active compounds.[1][2][3] Among its many derivatives, the quinoline-4-carboxylic acid scaffold has emerged as a particularly "privileged" structure. This designation is not arbitrary; it reflects the scaffold's remarkable versatility and its recurring appearance in molecules exhibiting a wide spectrum of biological activities.[4][5] The carboxylic acid group at the 4-position is more than a simple functional handle; it often serves as a critical pharmacophore, engaging in key hydrogen bonding and electrostatic interactions with biological targets, such as the salt bridge it forms with Arginine 136 in Dihydroorotate Dehydrogenase (DHODH).[6]

This guide provides an in-depth exploration of the diverse biological activities of quinoline-4-carboxylic acid derivatives, intended for researchers, scientists, and drug development professionals. We will move beyond a mere cataloging of activities to dissect the underlying mechanisms of action, explore structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols. Our objective is to furnish a comprehensive resource that not only informs but also empowers the rational design and evaluation of novel therapeutic agents based on this potent scaffold.

The Biological Landscape: A Spectrum of Therapeutic Potential

The inherent chemical properties of the quinoline-4-carboxylic acid framework allow for extensive functionalization, leading to derivatives with finely tuned pharmacological profiles. This has resulted in a broad array of documented biological activities, positioning these compounds as promising leads in multiple therapeutic areas.[5][7]

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

The fight against cancer has been a primary focus for the application of quinoline-4-carboxylic acid derivatives. These compounds have demonstrated the ability to interfere with various oncogenic processes through diverse mechanisms of action.[5]

Key Mechanisms of Anticancer Action:

  • Enzyme Inhibition: A predominant mechanism involves the targeted inhibition of enzymes crucial for cancer cell survival and proliferation.

    • Sirtuin (SIRT) Inhibition: Certain derivatives act as potent inhibitors of sirtuins, a class of NAD+-dependent deacetylases. For instance, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in leukemia.[8][9] Inhibition of SIRT3 in MLLr leukemic cell lines leads to G0/G1 phase cell cycle arrest and promotes cell differentiation, highlighting a non-apoptotic pathway for anticancer effects.[8][9]

    • Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, essential for rapidly dividing cells.[6] Quinoline-4-carboxylic acids, structurally similar to the known inhibitor brequinar, effectively block the DHODH active site. This leads to pyrimidine depletion and halts the cell cycle in the S-phase, demonstrating potent antiproliferative effects.[6]

    • Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition: The STAT3 signaling pathway is often constitutively active in many cancers, promoting cell proliferation and survival. Derivatives like YHO-1701 have shown antitumor activity by directly inhibiting STAT3.[4]

  • Disruption of Cellular Machinery: Beyond enzyme inhibition, these derivatives can interfere with fundamental cellular structures. Some have been shown to disrupt tubulin polymerization, a mechanism similar to that of established chemotherapy agents, leading to mitotic arrest and apoptosis.[5]

Below is a conceptual diagram illustrating these targeted anticancer mechanisms.

Anticancer_Mechanisms cluster_drug Quinoline-4-Carboxylic Acid Derivative cluster_targets Cellular Targets cluster_pathways Affected Pathways & Processes cluster_outcomes Cellular Outcomes Q4CA Q4CA Derivative SIRT3 SIRT3 Q4CA->SIRT3 Inhibits DHODH DHODH Q4CA->DHODH Inhibits STAT3 STAT3 Q4CA->STAT3 Inhibits Tubulin Tubulin Q4CA->Tubulin Inhibits Deacetylation Mitochondrial Deacetylation SIRT3->Deacetylation Controls Pyrimidine Pyrimidine Biosynthesis DHODH->Pyrimidine Catalyzes Signaling Signal Transduction STAT3->Signaling Mediates Microtubules Microtubule Dynamics Tubulin->Microtubules Forms Arrest Cell Cycle Arrest (G0/G1, S-Phase) Deacetylation->Arrest Differentiation Cell Differentiation Deacetylation->Differentiation Pyrimidine->Arrest Apoptosis Apoptosis Signaling->Apoptosis Microtubules->Apoptosis

Caption: Key anticancer mechanisms of quinoline-4-carboxylic acid derivatives.

Table 1: Selected Anticancer Activities of Quinoline-4-Carboxylic Acid Derivatives

Compound ID Target / Mechanism Cancer Cell Line Activity (IC₅₀) Reference
P6 SIRT3 Inhibition MLLr leukemic 7.2 µM [8]
Compound 3 DHODH Inhibition Enzyme Assay 0.250 µM [6]
Compound 41 DHODH Inhibition Enzyme Assay 0.0097 µM [5]

| YHO-1701 | STAT3 Inhibition | N/A | Antitumor Activity |[4] |

Antimicrobial Activity: A Broad-Spectrum Defense

The quinoline scaffold is historically renowned for its antimicrobial properties, with quinolone antibiotics being a prime example. Quinoline-4-carboxylic acid derivatives continue this legacy, demonstrating potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1][10] The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell membrane integrity.[10]

Structure-activity relationship studies have revealed that substitutions on the quinoline core are critical for potency and spectrum. For instance, the incorporation of halogen atoms like chlorine and fluorine can significantly enhance antibacterial activity.[7]

Table 2: Selected Antibacterial Activities of Quinoline-4-Carboxylic Acid Derivatives

Compound ID Bacterial Strain Activity (MIC) Reference
Compound 24 Escherichia coli 3.125 µg/mL [5]
Compound 24 Staphylococcus aureus 3.125 µg/mL [5]
Compound 11 Staphylococcus aureus 6.25 µg/mL [5]
Compound 4 MRSA 0.75 µg/mL [5]

| Compound 4 | VRE | 0.75 µg/mL |[5] |

Antioxidant and Other Biological Activities

Beyond anticancer and antimicrobial effects, these derivatives exhibit a range of other important biological properties:

  • Antioxidant Activity: Some derivatives have shown the ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH).[2] The modification of an isatin precursor into a quinoline-4-carboxylic acid, particularly with an additional aromatic ring, was found to significantly increase antioxidant potential. For example, 2-(4-methylphenyl)quinoline-4-carboxylic acid showed an inhibition percentage of 40.43% in a DPPH assay, whereas the isatin starting material showed none.[2]

  • Diverse Therapeutic Roles: The literature also reports on their potential as antimalarial, antitubercular, antiviral, anti-inflammatory, and anticonvulsant agents, underscoring the immense therapeutic versatility of this chemical class.[3][4][7]

Synthesis and Experimental Evaluation: From Bench to Biological Insight

The translation of a chemical scaffold into a therapeutic lead requires robust synthetic methods and reliable biological assays. This section details field-proven protocols for the synthesis and evaluation of quinoline-4-carboxylic acid derivatives.

Core Synthesis: The Doebner Reaction

The Doebner reaction is a classic and highly effective three-component method for synthesizing quinoline-4-carboxylic acids.[4][5] It involves the condensation of an aniline, an aldehyde, and pyruvic acid. The causality behind this one-pot reaction's success lies in the sequential formation of an imine, reaction with the enol of pyruvic acid, and subsequent cyclization and oxidation to form the stable aromatic quinoline ring.

Doebner_Reaction cluster_reactants Reactants cluster_product Product Aniline Aniline Process + Ethanol + Reflux Aniline->Process Aldehyde Aldehyde Aldehyde->Process PyruvicAcid Pyruvic Acid PyruvicAcid->Process Q4CA Quinoline-4-Carboxylic Acid Process->Q4CA

Caption: Simplified workflow of the Doebner reaction for synthesis.

Experimental Protocol: Synthesis via Doebner Reaction

This protocol is a self-validating system; progress is monitored by Thin-Layer Chromatography (TLC), and the final product's identity is confirmed by rigorous analytical techniques.

  • Reactant Mixture: In a 100 mL round-bottom flask equipped with a reflux condenser, combine the substituted aniline (10 mmol, 1.0 eq), the aromatic aldehyde (10 mmol, 1.0 eq), and pyruvic acid (12 mmol, 1.2 eq) in absolute ethanol (50 mL).

    • Causality: Ethanol serves as a suitable solvent that allows all reactants to be soluble at reflux temperature. A slight excess of pyruvic acid ensures the reaction goes to completion.

  • Reflux: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them via TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) to observe the consumption of starting materials and the formation of the product spot.

  • Cooling and Precipitation: Upon completion, remove the heat source and allow the reaction mixture to cool slowly to room temperature. The desired product will often precipitate out of the solution. The cooling can be completed in an ice bath to maximize precipitation.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol (2 x 15 mL) to remove any unreacted starting materials or soluble impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield the pure quinoline-4-carboxylic acid derivative.

  • Characterization: Confirm the structure, identity, and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.[2]

Anticancer Activity Evaluation: The MTT Cytotoxicity Assay

The MTT assay is a foundational colorimetric method to assess the cytotoxic potential of a compound. Its principle is based on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically. A decrease in purple color indicates reduced cell viability.[5]

MTT_Assay_Workflow A 1. Seed cancer cells in 96-well plate B 2. Incubate for 24h (allow adherence) A->B C 3. Treat cells with Q4CA derivative (serial dilutions) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 4h (formazan formation) E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Measure absorbance at 570 nm G->H I 9. Analyze data: Calculate % viability and determine IC₅₀ H->I

Caption: Workflow for determining anticancer activity using the MTT assay.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Causality: The initial incubation allows cells to adhere to the plate and enter a logarithmic growth phase, ensuring a healthy and responsive cell population for the assay.

  • Compound Treatment: Prepare serial dilutions of the quinoline-4-carboxylic acid derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (e.g., 0.1% DMSO in medium) and a "blank" (medium only).

  • Incubation: Incubate the plate for 48-72 hours under the same conditions.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (viability vs. log concentration) to determine the IC₅₀ value—the concentration of the compound that inhibits 50% of cell growth.[5]

Antibacterial Activity Evaluation: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the potency of an antimicrobial agent. It identifies the lowest concentration of the compound that prevents the visible growth of a specific microorganism.

Experimental Protocol: Broth Microdilution MIC Assay
  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., S. aureus, E. coli) into a tube of cation-adjusted Mueller-Hinton Broth (MHB). Incubate at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate using MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion and Future Directions

The quinoline-4-carboxylic acid scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and capacity for diverse biological engagement have established it as a fertile ground for the development of novel therapeutics against cancer, infectious diseases, and more.[5] The data and protocols presented in this guide demonstrate the profound potential of these derivatives, from inhibiting specific molecular targets like SIRT3 and DHODH to exerting broad-spectrum antimicrobial effects.

Future research should focus on leveraging combinatorial chemistry and high-throughput screening to explore the vast chemical space around this scaffold. A deeper understanding of structure-activity relationships, aided by computational modeling and co-crystallography studies[6], will enable the design of next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, paving the way for new and effective clinical candidates.

References

  • Title: Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | Source: The Journal of Organic Chemistry - ACS Publications | URL: [Link]

  • Title: Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors | Source: Frontiers in Chemistry | URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase | Source: ACS Medicinal Chemistry Letters | URL: [Link]

  • Title: Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties | Source: MDPI Pharmaceuticals | URL: [Link]

  • Title: Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review | Source: ResearchGate | URL: [Link]

  • Title: Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction | Source: UI Scholars Hub | URL: [Link]

  • Title: Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | Source: PubMed Central | URL: [Link]

  • Title: Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives | Source: ResearchGate | URL: [Link]

  • Title: Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | Source: MDPI | URL: [Link]

  • Title: Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction | Source: Organic & Biomolecular Chemistry (RSC Publishing) | URL: [Link]

  • Title: Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors | Source: PubMed | URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Inhibitors

This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 2-phenylquinoline-4-carboxylic acid derivatives as potent inhibitors for various therapeutic targets. We will delve i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 2-phenylquinoline-4-carboxylic acid derivatives as potent inhibitors for various therapeutic targets. We will delve into the strategic rationale behind their design, detailed synthetic protocols, structure-activity relationship (SAR) analyses, and the mechanistic insights that validate their potential in drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical scaffold.

Introduction: The 2-Phenylquinoline-4-Carboxylic Acid Scaffold

The 2-phenylquinoline-4-carboxylic acid core is recognized as a privileged structure in medicinal chemistry.[1] Its rigid, planar aromatic system provides a robust framework for introducing diverse functionalities, allowing for fine-tuning of steric, electronic, and pharmacokinetic properties. This versatility has led to its exploration in a wide array of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2] Derivatives of this scaffold have been shown to exhibit a range of biological activities, acting as inhibitors of enzymes crucial to disease progression.[2][3] This guide will focus on several key examples, illustrating the journey from rational design to the identification of lead compounds.

Core Synthesis Strategies: Building the Scaffold

The successful development of any inhibitor class hinges on robust and flexible synthetic routes. For 2-phenylquinoline-4-carboxylic acid derivatives, two primary methods have proven effective: the Pfitzinger reaction and the Doebner reaction. The choice of method is often dictated by the availability of starting materials and the desired substitution patterns.

Pfitzinger Reaction

The Pfitzinger reaction is a classical and highly effective method for synthesizing the core scaffold. It involves the condensation of isatin with a carbonyl compound containing an α-methylene group, such as a substituted acetophenone, under basic conditions.[4] This reaction provides a direct route to the desired quinoline-4-carboxylic acid.

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic acid (Pfitzinger Method) [5][6]

  • Dissolution: Dissolve isatin (1.0 eq) in a 33% aqueous potassium hydroxide (KOH) solution.

  • Addition: To the isatin solution, slowly add a solution of acetophenone (1.1 eq) in ethanol.

  • Reflux: Heat the reaction mixture to reflux (approximately 85°C) and maintain for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Removal: Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous residue with water and acidify to pH 5-6 using 3 M hydrochloric acid (HCl). This will precipitate the product.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 2-phenylquinoline-4-carboxylic acid as a solid powder.[5]

Doebner Reaction

An alternative and equally valuable approach is the Doebner reaction. This method involves a three-component reaction between an aniline, an aldehyde (such as 2-nitrobenzaldehyde), and pyruvic acid.[2][7] This route offers different strategic advantages for accessing diverse substitution patterns on the quinoline core.

Conceptual Workflow: Doebner Reaction

The Doebner reaction proceeds through the formation of an enamine from aniline and pyruvic acid, which then undergoes a condensation reaction with the aldehyde, followed by cyclization and aromatization to yield the final 2-substituted quinoline-4-carboxylic acid.[3]

G cluster_pfitzinger Pfitzinger Reaction Workflow cluster_doebner Doebner Reaction Workflow Isatin Isatin Intermediate_P Condensation Intermediate Isatin->Intermediate_P Acetophenone Substituted Acetophenone Acetophenone->Intermediate_P Base Base (e.g., KOH) Base->Intermediate_P Product_P 2-Phenylquinoline-4-carboxylic Acid Intermediate_P->Product_P Cyclization & Aromatization Aniline Aniline Intermediate_D Condensation Intermediate Aniline->Intermediate_D PyruvicAcid Pyruvic Acid PyruvicAcid->Intermediate_D Aldehyde Aldehyde Aldehyde->Intermediate_D Product_D 2-Phenylquinoline-4-carboxylic Acid Intermediate_D->Product_D Cyclization & Aromatization G HDACi_Model Cap Group Linker Zinc-Binding Group (ZBG) HDAC_Enzyme HDAC Active Site (with Zn²⁺ ion) HDACi_Model->HDAC_Enzyme Inhibition Scaffold 2-Phenylquinoline-4-carboxylic Acid Scaffold->HDACi_Model:cap Linker Phenylpiperazine Linker->HDACi_Model:linker ZBG Hydroxamic Acid or Hydrazide ZBG->HDACi_Model:zbg

Sources

Foundational

Foreword: The Quinoline-4-Carboxylic Acid Scaffold – A Privileged Framework in Drug Discovery

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid From the Senior Application Scientist's Desk, The journey of drug discovery is often a quest fo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid

From the Senior Application Scientist's Desk,

The journey of drug discovery is often a quest for scaffolds that nature and chemistry have deemed "privileged"—frameworks that can interact with a multitude of biological targets with high affinity. The quinoline ring is a quintessential example of such a scaffold, found in natural products and forming the backbone of numerous synthetic molecules with a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimalarial, and antibacterial properties.[1][2][3] Its derivatives, particularly quinoline-4-carboxylic acids, offer a versatile platform for medicinal chemists, allowing for fine-tuning of pharmacological profiles through substitution at various positions.[3]

This guide focuses on a specific, promising derivative: 2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid . The unique substitution pattern on the phenyl ring—a hydroxyl group at position 3 and a methoxy group at position 4—presents a compelling electronic and steric profile. Our objective is to dissect this molecule's potential, moving beyond theoretical possibilities to outline a concrete, actionable strategy for identifying and validating its therapeutic targets. We will leverage existing knowledge of structurally related compounds to build a logical, evidence-based case for its investigation against key targets in oncology, inflammation, and infectious diseases. This document is designed for the hands-on researcher, providing not just the "what" and "why," but the critical "how"—the detailed, self-validating experimental workflows required to translate a promising molecule into a validated therapeutic lead.

Part 1: Primary Target Class - Deacetylase Enzymes in Oncology

Scientific Rationale: The 2-phenylquinoline-4-carboxylic acid moiety has been definitively identified as an effective "cap" group in the classical pharmacophore of Histone Deacetylase (HDAC) inhibitors.[4] This cap region is crucial for forming strong hydrophobic interactions at the opening of the HDAC active site. Given that the aberrant expression and recruitment of HDACs are closely linked to tumorigenesis, these enzymes represent a prime therapeutic target.[4] The structural similarity of our lead compound to known quinoline-based HDAC and Sirtuin inhibitors makes this target class the most logical and promising starting point for investigation.

Potential Target: Histone Deacetylase 3 (HDAC3)

Mechanistic Insight: HDACs are zinc-dependent enzymes that remove acetyl groups from histone and non-histone proteins, leading to chromatin condensation and transcriptional repression of key genes, including tumor suppressors.[4] HDAC3, a Class I HDAC, is of particular interest as derivatives of the 2-phenylquinoline-4-carboxylic acid scaffold have demonstrated significant inhibitory selectivity towards this isoform.[4] The core structure of our compound is ideally suited to function as the cap moiety, which is responsible for binding to the hydrophobic pocket at the entrance of the HDAC active site, thereby blocking substrate entry.

This workflow is designed to first establish direct enzymatic inhibition and selectivity, then confirm target engagement within a cellular environment, and finally, verify the downstream functional consequences of this engagement.

HDAC_Validation_Workflow cluster_0 Step 1: In Vitro Enzymatic Assay cluster_1 Step 2: Cellular Target Engagement cluster_2 Step 3: Downstream Functional Effect enzymatic_assay HDAC Isoform Panel Assay (HDAC1, 2, 3, 6, 8) ic50 Determine IC50 Values & Selectivity Index for HDAC3 enzymatic_assay->ic50 Fluorometric Assay cetsa Cellular Thermal Shift Assay (CETSA) in K562 or relevant cancer cell line ic50->cetsa Proceed if IC50 < 10 µM and selective stabilization Confirm Target Stabilization (Binding Confirmation) cetsa->stabilization Western Blot western_blot Western Blot Analysis stabilization->western_blot Proceed if binding is confirmed acetylation Measure Increased Acetylation (Histone H3, Tubulin) western_blot->acetylation apoptosis Measure Apoptosis Markers (Cleaved PARP, Caspase-3) western_blot->apoptosis

Caption: Workflow for HDAC3 Target Validation.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against key HDAC isoforms (specifically Class I: HDAC1, 2, 3 and Class IIb: HDAC6) and assess its selectivity.

  • Materials: Recombinant human HDAC enzymes, fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA, positive control), assay buffer, black 96-well microplates.

  • Procedure:

    • Prepare a serial dilution of 2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid (e.g., from 100 µM to 1 nM) in assay buffer.

    • In a 96-well plate, add 5 µL of the diluted compound or control (TSA, DMSO vehicle) to respective wells.

    • Add 35 µL of the specific recombinant HDAC enzyme (e.g., HDAC3) to each well and incubate for 15 minutes at 37°C to allow for compound binding.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction by adding a developer solution (containing a protease like trypsin and TSA to stop further HDAC activity). Incubate for 15 minutes at room temperature.

    • Read the fluorescence on a microplate reader (Excitation: 360 nm, Emission: 460 nm).

    • Calculate the percent inhibition for each concentration relative to the DMSO control and plot the dose-response curve to determine the IC50 value using non-linear regression.

  • Self-Validation: The inclusion of TSA as a potent pan-HDAC inhibitor control validates the assay's sensitivity and performance. Comparing IC50 values across different isoforms establishes the selectivity profile.

Potential Target: Sirtuin 3 (SIRT3)

Mechanistic Insight: Sirtuins are Class III NAD+-dependent deacetylases. SIRT3, located in the mitochondria, is a key regulator of mitochondrial function and metabolism and has emerged as a potential therapeutic target in cancer.[5] Structurally related 2-phenyl-quinoline-4-carboxylic acid derivatives have been successfully developed as potent and selective SIRT3 inhibitors, demonstrating anticancer activity in leukemia cell lines.[5][6] This suggests the quinoline scaffold is also adaptable for targeting the sirtuin active site.

  • Objective: To determine the IC50 of the test compound against SIRT3 and assess selectivity over other sirtuins (SIRT1, SIRT2).

  • Materials: Recombinant human SIRT3, SIRT1, SIRT2 enzymes; NAD+; fluorogenic sirtuin substrate (e.g., a p53-derived acetylated peptide); EX-527 (SIRT1-selective inhibitor control); assay buffer; 96-well plates.

  • Procedure:

    • Prepare serial dilutions of the test compound as described for the HDAC assay.

    • In a 96-well plate, add the diluted compound, recombinant SIRT3 enzyme, and the fluorogenic substrate.

    • Initiate the reaction by adding NAD+.

    • Incubate for 45-60 minutes at 37°C.

    • Add the developer solution containing a protease to cleave the deacetylated substrate, releasing the fluorophore.

    • Read fluorescence as described previously.

    • Calculate percent inhibition and determine IC50 values. Run parallel assays for SIRT1 and SIRT2 to establish selectivity.

  • Self-Validation: The NAD+ dependency of the reaction confirms sirtuin-specific activity. The use of known selective inhibitors like EX-527 validates the differential sensitivity of the isoforms in the assay system.

Part 2: Secondary Target Class - Enzymes in Inflammatory Pathways

Scientific Rationale: The quinoline core is a well-established anti-inflammatory pharmacophore.[1][2] A closely related analog, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid, has demonstrated significant anti-inflammatory and analgesic effects in animal models, with docking studies strongly suggesting Cyclooxygenase-2 (COX-2) as its target.[7] The presence of the 4-methoxy phenyl group in our lead compound makes COX-2 a highly plausible secondary target.

Potential Target: Cyclooxygenase-2 (COX-2)

Mechanistic Insight: COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins (like PGE2), which are key mediators of pain and inflammation. Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is the goal of modern nonsteroidal anti-inflammatory drugs (NSAIDs) to reduce gastrointestinal side effects.

COX2_Pathway_Validation cluster_0 Step 1: In Vitro Enzyme Selectivity cluster_1 Step 2: Cellular Functional Assay enzyme_assay COX-1 / COX-2 Inhibition Assay ic50_cox Determine IC50 Values Calculate Selectivity Index (COX-1/COX-2) enzyme_assay->ic50_cox Colorimetric or Fluorometric Kit cell_culture LPS Stimulation of RAW 264.7 Macrophages ic50_cox->cell_culture Proceed if selective for COX-2 treatment Treat with Test Compound cell_culture->treatment elisa Measure PGE2 Production in Supernatant via ELISA treatment->elisa

Sources

Exploratory

In Silico Target Identification for 2-Aryl-Quinoline-4-Carboxylic Acids: A Multi-Pronged Computational Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The 2-aryl-quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a wide...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The 2-aryl-quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. However, for many compounds in this class, the precise molecular targets remain elusive. This guide delineates a robust, multi-pronged in silico strategy for the deconvolution of their mechanism of action through target identification. By integrating ligand-based and structure-based computational methods, we present a self-validating workflow designed to generate high-confidence target hypotheses, thereby accelerating downstream drug development efforts.

Introduction: The Enigma of 2-Aryl-Quinoline-4-Carboxylic Acids

The quinoline ring system is a cornerstone of numerous pharmaceuticals, including the anti-malarial drug chloroquine and the kinase inhibitor bosutinib. The specific subclass of 2-aryl-quinoline-4-carboxylic acids has attracted significant attention due to its synthetic tractability and diverse pharmacological profile, which encompasses anti-inflammatory, antiviral, and anticancer activities. The critical challenge, however, lies in moving from an observed phenotype to a specific molecular mechanism. Traditional target deconvolution methods are often resource-intensive and time-consuming. In silico target identification offers a rapid, cost-effective, and powerful alternative to navigate the vastness of the human proteome and pinpoint potential protein partners.

This guide provides a comprehensive workflow that leverages the structural and electronic features of the 2-aryl-quinoline-4-carboxylic acid core to predict its biological targets. Our approach is rooted in the principle of synergistic data integration, where consensus from multiple computational methods strengthens the validity of the resulting hypotheses.

The Strategic Workflow: An Integrated In Silico Pipeline

The cornerstone of our methodology is a parallel, multi-pronged approach that does not rely on a single algorithm. Instead, it combines evidence from ligand-based and structure-based techniques to create a robust consensus score for potential targets. This workflow is designed to be iterative, allowing for refinement as more data becomes available.

In_Silico_Workflow Start Query Molecule: 2-Aryl-Quinoline-4-Carboxylic Acid LigandBased Ligand-Based Approaches Start->LigandBased StructureBased Structure-Based Approaches Start->StructureBased sub_L1 Pharmacophore Modeling LigandBased->sub_L1 sub_L2 2D/3D Shape Similarity LigandBased->sub_L2 sub_L3 Chemical Similarity Searching LigandBased->sub_L3 sub_S1 Reverse Docking StructureBased->sub_S1 sub_S2 Binding Site Similarity StructureBased->sub_S2 Integration Data Integration & Consensus Scoring sub_L1->Integration sub_L2->Integration sub_L3->Integration sub_S1->Integration sub_S2->Integration Output Prioritized Target List (Hypothesis Generation) Integration->Output Validation Experimental Validation Output->Validation

Figure 1: A multi-pronged workflow for in silico target identification.

Ligand-Based Methodologies: Learning from the Known

Ligand-based methods operate on the principle that structurally similar molecules often exhibit similar biological activities. These approaches are particularly powerful when a crystal structure of the target is unavailable.

Chemical Similarity Searching

The most direct method is to search large biological databases for molecules with a high degree of similarity to our query compound that have known biological targets.

Protocol: 2D Similarity Search using ChEMBL

  • Prepare the Query Structure:

    • Draw the 2-aryl-quinoline-4-carboxylic acid of interest using a chemical sketcher (e.g., MarvinSketch, ChemDraw).

    • Export the structure as a SMILES string. For example, a generic scaffold could be O=C(O)c1c(nc2c(c1)cccc2)c3ccccc3.

  • Access the ChEMBL Database:

    • Navigate to the ChEMBL homepage ([Link]).

    • Select the "Substructure Search" or "Similarity Search" option.

  • Execute the Search:

    • Paste the SMILES string into the search query box.

    • Set the similarity threshold. A Tanimoto coefficient of >0.85 is a stringent starting point for identifying close analogs.

    • Execute the search against the ChEMBL database, which contains over 2 million compounds with curated bioactivity data.

  • Analyze the Results:

    • The output will be a list of molecules ranked by similarity.

    • Examine the associated bioactivity data for these hits. Look for consistent activity against a specific target or pathway.

Causality: This method is predicated on the "Similarity Property Principle." By identifying structurally close neighbors with annotated targets, we infer that our query molecule may share one or more of these targets. The Tanimoto coefficient provides a quantitative measure of structural overlap, lending statistical rigor to this inference.

Pharmacophore Modeling and Screening

A pharmacophore is an abstract representation of the steric and electronic features necessary for optimal molecular interaction with a specific target receptor.

Protocol: Pharmacophore Hypothesis Generation and Screening

  • Hypothesis Generation (if active analogs are known):

    • If a small set of 2-aryl-quinoline-4-carboxylic acids with known activity (even if the target is unknown) exists, align them using software like LigandScout or MOE.

    • The software will identify common chemical features: Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Aromatic Rings (AR), and Hydrophobic (HY) regions. This consensus of features forms the pharmacophore hypothesis.

  • Virtual Screening:

    • Use the generated pharmacophore model as a 3D query to screen large compound libraries (e.g., ZINC20, available at [Link]).

    • The screening process identifies molecules from the database that can geometrically and chemically match the pharmacophore query.

  • Target Annotation of Hits:

    • Retrieve the hits from the virtual screen.

    • Analyze the known biological targets of these hit compounds using databases like ChEMBL or PubChem. A consensus among the targets of the retrieved hits points to a likely target for the original query molecule.

Trustworthiness: The self-validating nature of this protocol comes from the diversity of the hits. If molecules with varied chemical scaffolds, retrieved by the same pharmacophore query, are all known to modulate the same protein target, it significantly increases the confidence that the pharmacophore model is a true representation of the interactions required for that target.

Pharmacophore_Model HBA1 HBA AR1 AR HBA1->AR1 3.5 Å HBA2 HBA AR2 AR AR1->AR2 4.2 Å HY1 HY AR1->HY1 5.0 Å AR2->HBA2 3.1 Å

Figure 2: A hypothetical pharmacophore for a 2-aryl-quinoline-4-carboxylic acid.

Structure-Based Methodologies: Exploiting Protein Space

When a 3D structure of a potential target protein is available, structure-based methods provide a physically realistic model of the interaction.

Reverse Docking

Instead of docking one ligand into one target, reverse docking involves docking a single ligand of interest against a large collection of protein binding sites.

Protocol: Reverse Docking using SwissTargetPrediction

  • Prepare the Ligand:

    • Obtain the SMILES string of the 2-aryl-quinoline-4-carboxylic acid.

  • Submit to the Server:

    • Navigate to the SwissTargetPrediction web server ([Link]).

    • Paste the SMILES string into the query box.

    • Select the appropriate organism (e.g., Homo sapiens).

  • Execution and Analysis:

    • The server screens the ligand against a curated library of thousands of protein structures from the PDB.

    • It calculates a score based on a combination of 2D and 3D similarity to known ligands for each protein.

    • The output is a ranked list of potential targets, with the most likely targets listed first. The results are often visualized as a pie chart categorized by protein class.

Expertise & Experience: The power of reverse docking lies in its ability to identify "off-targets" and suggest novel therapeutic applications. While the top hits are of primary interest, it is crucial to examine the entire list for clusters of related proteins (e.g., multiple kinases or GPCRs), which may indicate a class-specific effect rather than a single-target interaction.

Data Presentation: Example Reverse Docking Output

RankTarget ClassTarget NameProbability ScoreKnown Ligands (ChEMBL)
1KinaseSRC Tyrosine Kinase0.821,254
2EnzymeProstaglandin G/H Synthase 2 (COX-2)0.753,421
3G-protein coupled receptorCannabinoid CB1 Receptor0.682,109
4KinaseVascular Endothelial Growth Factor Receptor 2 (VEGFR2)0.654,567

Note: Data is illustrative and not from an actual run.

Data Integration and Hypothesis Prioritization

The final and most critical step is to synthesize the results from all parallel investigations. A target is considered high-confidence if it appears in the output of multiple, methodologically distinct approaches.

Consensus Scoring:

  • Collect Candidate Targets: Create a master list of all protein targets identified from chemical similarity, pharmacophore screening, and reverse docking.

  • Assign Scores: Assign a score to each target based on its ranking and the method that identified it. For example:

    • Top 5% in reverse docking: +3 points

    • Identified via a high-confidence pharmacophore screen: +2 points

    • Target of a >0.90 Tanimoto similarity neighbor: +2 points

  • Sum the Scores: Sum the points for each unique target.

  • Prioritize: The targets with the highest consensus scores are the most promising candidates for experimental validation.

This weighted scoring system provides a logical and unbiased framework for ranking the generated hypotheses, ensuring that the most promising leads are pursued first.

Conclusion and Future Directions

The in silico workflow detailed in this guide provides a robust and efficient pathway for identifying the molecular targets of 2-aryl-quinoline-4-carboxylic acids. By leveraging the power of large-scale biological and chemical databases and employing a multi-pronged computational strategy, researchers can move from a compound of interest to a high-confidence list of target hypotheses. These computationally-derived hypotheses are not an end in themselves but rather the crucial first step in the drug discovery cascade, providing a clear and rational basis for designing focused in vitro and in vivo validation experiments. The iterative nature of this workflow allows for the incorporation of new experimental data, continually refining our understanding of the complex biology of this important chemical scaffold.

References

  • ChEMBL Database: Gaulton, A., et al. (2012). ChEMBL: a large-scale bioactivity database for drug discovery. Nucleic Acids Research, 40(D1), D1100–D1107. [Link]

  • ZINC20 Database: Irwin, J. J., et al. (2020). ZINC20—A Free Ultralarge-Scale Chemical Database for Ligand Discovery. Journal of Chemical Information and Modeling, 60(12), 6065–6073. [Link]

  • SwissTargetPrediction: Daina, A., et al. (2019). SwissTargetPrediction: updated data and new features for in silico target prediction. Nucleic Acids Research, 47(W1), W357–W364. [Link]

Foundational

A Comprehensive Guide to the Synthesis and Characterization of 2-(3-hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid

Abstract: This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 2-(3-hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid, a molecule of significant interest within m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 2-(3-hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid, a molecule of significant interest within medicinal chemistry. The quinoline-4-carboxylic acid scaffold is a privileged structure, appearing in a multitude of compounds with diverse biological activities, including antibacterial, antitumor, and antimalarial properties[1][2][3]. This document outlines a robust synthetic protocol based on the Doebner reaction, details a complete workflow for structural verification and purity assessment, and discusses the potential applications of the title compound for professionals in drug discovery and development.

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Core

The quinoline ring system is a cornerstone in the development of therapeutic agents[1]. When functionalized with a carboxylic acid at the 4-position, the resulting scaffold gains a critical pharmacophore that can engage with biological targets through hydrogen bonding and ionic interactions. The addition of a substituted phenyl ring at the 2-position, as in the case of the title compound, further expands the potential for molecular recognition and allows for fine-tuning of physicochemical properties.

Derivatives of 2-phenyl-quinoline-4-carboxylic acid, often referred to as cinchophen analogs, have demonstrated a broad spectrum of bioactivities[1]. The specific substituent pattern of a 3-hydroxy-4-methoxyphenyl group is noteworthy, as this "guaiacol" moiety is present in numerous natural products and bioactive molecules, often contributing to antioxidant or specific receptor-binding properties. Therefore, the synthesis of 2-(3-hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid provides a valuable molecule for screening libraries and as a precursor for further derivatization in drug development programs.

Synthesis via the Doebner Reaction

For the synthesis of the title compound, several classic quinoline syntheses could be considered, including the Pfitzinger and Doebner reactions[4]. The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, is selected for this guide.

Rationale for Selection: The Doebner reaction is exceptionally convergent, assembling the complex quinoline core in a single step from readily available starting materials[2][4]. This approach offers superior atom economy compared to multi-step linear syntheses. The reaction conditions can be tuned with various Brønsted or Lewis acid catalysts to optimize yields, particularly when using anilines with diverse electronic properties[2][5].

The overall transformation is as follows:

G cluster_product Product Aniline Aniline plus1 + Aldehyde 3-Hydroxy-4-methoxy- benzaldehyde plus2 + PyruvicAcid Pyruvic Acid ReactionArrow Doebner Reaction (Acid Catalyst, Heat) Product 2-(3-hydroxy-4-methoxyphenyl) quinoline-4-carboxylic acid ReactionArrow->Product

Sources

Exploratory

The Quinoline-4-Carboxylic Acid Scaffold: A Privileged Motif in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The quinoline core is a foundational heterocyclic scaffold that has consistently proven its value in the landscape of medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline core is a foundational heterocyclic scaffold that has consistently proven its value in the landscape of medicinal chemistry and drug discovery. Its derivatives are ubiquitous, found in natural products and forming the structural basis for numerous FDA-approved pharmaceuticals.[1][2] Among these, the quinoline-4-carboxylic acid moiety stands out as a particularly "privileged" structure, a term we in the field use to denote a molecular framework that is capable of binding to multiple, diverse biological targets, thereby exhibiting a broad spectrum of therapeutic activities.[3][4]

These compounds have demonstrated significant potential as antimicrobial, anticancer, anti-inflammatory, antimalarial, and antiviral agents.[1][2][4][5][6][7][8] The carboxylic acid group at the C4 position is often critical for biological activity, frequently acting as a key hydrogen bond donor/acceptor or forming crucial salt bridge interactions with amino acid residues in target proteins, such as Arginine 136 in Dihydroorotate Dehydrogenase (DHODH).[9]

This guide, written from the perspective of a senior application scientist, moves beyond simple recitation of facts. It aims to provide a deep, mechanistic understanding of the core synthetic strategies used to access this scaffold and the rationale behind the methods for evaluating its potent biological effects. We will explore not just how these molecules are made and tested, but why certain routes are chosen, what the critical parameters are for success, and how structure dictates function.

Part 1: Core Synthetic Methodologies

The construction of the quinoline-4-carboxylic acid core is dominated by a few classic, yet powerful, named reactions. The choice of method is dictated by the desired substitution pattern, the stability of the starting materials to the reaction conditions, and considerations of yield and scalability.

The Pfitzinger Reaction: A Direct Condensation Approach

The Pfitzinger reaction is a cornerstone for the synthesis of quinoline-4-carboxylic acids, involving the condensation of isatin (or a substituted isatin) with a carbonyl compound that possesses an α-methylene group, under strong basic conditions.[3][4][9][10][11]

Causality and Mechanistic Insight: The reaction's elegance lies in its directness. The choice of a strong base (typically KOH) is not arbitrary; its primary role is to hydrolyze the amide bond of the isatin ring, opening it to form a keto-acid intermediate.[11] This unmasked aniline derivative is now primed to react. The subsequent steps involve the formation of a Schiff base (imine) with the partner carbonyl compound, which tautomerizes to the more stable enamine. This enamine then undergoes a critical intramolecular cyclization, an aldol-type condensation, followed by dehydration to yield the aromatic quinoline-4-carboxylic acid.[10][11]

Choosing This Path: The Pfitzinger reaction is often the go-to method when the desired substituents on the final molecule and the starting materials (isatins and ketones) are stable to harsh basic conditions. Its primary limitation is precisely this requirement; functional groups that are base-labile cannot be used, which restricts the accessible chemical diversity.[3][4]

Pfitzinger_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates Isatin Isatin KetoAcid Keto-acid Intermediate Isatin->KetoAcid Base (e.g., KOH) Ring Opening Carbonyl Carbonyl Compound (with α-methylene) Enamine Enamine Carbonyl->Enamine Condensation & Tautomerization KetoAcid->Enamine Condensation & Tautomerization Product Quinoline-4-carboxylic Acid Enamine->Product Intramolecular Cyclization & Dehydration

Caption: The Pfitzinger reaction workflow.

Data Presentation: Pfitzinger Reaction Examples

Isatin DerivativeCarbonyl CompoundBase/SolventTime (h)Yield (%)Reference
IsatinAcetophenone33% KOH/Ethanol12-13Excellent[12]
Substituted IsatinsAromatic KetonesKOH/Water3High[2]
5-Substituted Isatins4'-BromopropiophenoneKOH/Ethanol24Good[9]
IsatinCyclic KetonesKOH/Ethanol24-72Good[2]
The Doebner Reaction: A Versatile Three-Component Synthesis

The Doebner reaction offers a powerful alternative, constructing the quinoline-4-carboxylic acid from three components: an aniline, an aldehyde, and pyruvic acid.[13][14]

Causality and Mechanistic Insight: This reaction's versatility is its greatest strength, stemming from the vast commercial availability of diverse anilines and aldehydes. The mechanism is thought to begin with the condensation of the aniline and aldehyde to form an N-arylimine (Schiff base).[14] Pyruvic acid then adds to this imine, followed by an intramolecular electrophilic cyclization onto the aniline's aromatic ring. The resulting dihydroquinoline intermediate is then oxidized in situ to the aromatic product. The imine itself can act as the oxidizing agent, being reduced in the process; this is often referred to as a Doebner hydrogen-transfer reaction.[3][4]

Choosing This Path: The Doebner reaction is ideal when a wide range of substituents is desired on the quinoline core, particularly when starting from aniline precursors. A known challenge has been the low reactivity and poor yields observed when using anilines bearing electron-withdrawing groups.[3][14] However, modern modifications, such as using Lewis acid catalysts (e.g., BF₃·THF) and optimizing solvent systems, have significantly broadened the reaction's scope, making it applicable to both electron-rich and electron-deficient anilines.[3]

Doebner_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates Aniline Aniline Imine N-arylimine (Schiff Base) Aniline->Imine Condensation Aldehyde Aldehyde Aldehyde->Imine Condensation Pyruvic Pyruvic Acid Dihydroquinoline Dihydroquinoline Intermediate Pyruvic->Dihydroquinoline Addition & Cyclization Imine->Dihydroquinoline Addition & Cyclization Product Quinoline-4-carboxylic Acid Dihydroquinoline->Product Oxidation

Caption: The Doebner three-component reaction workflow.

Part 2: Biological Evaluation & Core Protocols

The evaluation of quinoline-4-carboxylic acids requires a suite of validated assays to probe their therapeutic potential. Each protocol described below is a self-validating system, incorporating appropriate positive and negative controls to ensure data integrity.

Antimicrobial Activity

Derivatives of quinoline-4-carboxylic acid have consistently shown potent activity against a range of bacterial and fungal pathogens.[1][2][7] The primary method for quantifying this activity is by determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for assessing antimicrobial efficacy. Its self-validating nature comes from the inclusion of a known antibiotic as a positive control (e.g., Ciprofloxacin) and a solvent-only well as a negative control, ensuring that any observed inhibition is due to the test compound and not an artifact.

  • Preparation: Aseptically prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi. The final volume in each well should be 100 µL.

  • Inoculum: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension so that after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL.

  • Incubation: Add 100 µL of the standardized inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum + standard antibiotic), a negative control (broth + inoculum + solvent), and a sterility control (broth only).

  • Reading Results: Incubate the plates at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

Many quinoline-4-carboxylic acids exhibit significant cytotoxicity against various cancer cell lines.[2][5][15] A common mechanism involves the inhibition of enzymes crucial for cell proliferation, such as DHODH.[9]

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a reliable method for determining drug-induced cytotoxicity. It relies on the ability of the SRB dye to bind to protein basic amino acid residues in cells fixed with trichloroacetic acid (TCA), providing a measure of total cellular protein and, by extension, cell mass.

  • Cell Plating: Seed cancer cells (e.g., MCF-7, HCT116) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a positive control (e.g., Cisplatin) for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently discard the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and allow to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Quantification: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry. Solubilize the bound stain by adding 200 µL of 10 mM Tris base solution (pH 10.5).

  • Data Analysis: Measure the absorbance at 510 nm using a microplate reader. Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Anti-inflammatory Activity

The anti-inflammatory potential of these compounds can be assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in macrophages stimulated by lipopolysaccharide (LPS).[5][8][16]

Experimental Protocol: Nitric Oxide Inhibition (Griess Assay)

This assay quantifies NO production indirectly by measuring its stable metabolite, nitrite, in the cell culture supernatant.

  • Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and NO production. Incubate for 24 hours. A known anti-inflammatory agent (e.g., Indomethacin) should be used as a positive control.

  • Nitrite Measurement: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

  • Quantification: After a short incubation period in the dark, measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

Part 3: Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is the essence of medicinal chemistry. For quinoline-4-carboxylic acids, several key patterns have emerged.

  • The C4-Carboxylic Acid: This group is often indispensable. As mentioned, it acts as a critical anchor, forming ionic or hydrogen bonds with key residues in the active sites of target enzymes.[9]

  • The C2-Substituent: Substitution at the C2 position, typically with an aromatic or heteroaromatic ring, is common. The nature of this ring and its substituents can drastically influence potency and selectivity. For instance, in antimicrobial agents, lipophilic groups can enhance membrane penetration.

  • Substitution on the Benzenoid Ring: Modifications at positions C5 through C8 fine-tune the electronic and steric properties of the molecule. The introduction of halogens (Cl, F) is a well-established strategy to enhance antimicrobial activity, likely by increasing lipophilicity and forming specific halogen bonds with the target.[1]

Caption: Key Structure-Activity Relationship insights.

Conclusion and Future Perspectives

The quinoline-4-carboxylic acid scaffold remains a highly productive platform for the discovery of new therapeutic agents. The synthetic routes, particularly the Pfitzinger and Doebner reactions, are robust and adaptable, allowing for the creation of extensive compound libraries. The biological evaluation protocols outlined here provide a validated framework for identifying and characterizing novel leads.

Future research will likely focus on several key areas:

  • Green Chemistry: Developing more environmentally friendly synthetic protocols, for example, by using water as a solvent or employing microwave-assisted synthesis to reduce reaction times and energy consumption.[2]

  • Novel Targets: Moving beyond traditional targets to explore new mechanisms of action, thereby overcoming existing drug resistance.

  • Hybrid Molecules: Designing hybrid molecules that combine the quinoline-4-carboxylic acid core with other known pharmacophores to achieve synergistic or multi-target effects.[1]

By integrating classical synthetic wisdom with modern biological screening techniques, the full potential of this remarkable scaffold can continue to be unlocked, paving the way for the next generation of innovative medicines.

References

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Retrieved January 26, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 26, 2026, from [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2021). Molecules, 26(15), 4465. Retrieved January 26, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2022). Journal of Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2000). Folia Microbiologica. Retrieved January 26, 2026, from [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry. Retrieved January 26, 2026, from [Link]

  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. (2000). Folia Microbiologica (Praha), 45(4), 305-9. Retrieved January 26, 2026, from [Link]

  • DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. (n.d.). Semantic Scholar. Retrieved January 26, 2026, from [Link]

  • Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. (1993). Agents and Actions, 39(1-2), 122-8. Retrieved January 26, 2026, from [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (2004). The Journal of Organic Chemistry. Retrieved January 26, 2026, from [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2019). Bioorganic & Medicinal Chemistry. Retrieved January 26, 2026, from [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). Cambridge University Press. Retrieved January 26, 2026, from [Link]

  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. (2021). Molecules. Retrieved January 26, 2026, from [Link]

Sources

Foundational

The Quinoline-4-Carboxylic Acid Core: A Legacy of Serendipity and Rational Design in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The quinoline-4-carboxylic acid scaffold is a privileged heterocyclic motif that has served as a cornerstone in med...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline-4-carboxylic acid scaffold is a privileged heterocyclic motif that has served as a cornerstone in medicinal chemistry for over a century. Its derivatives have given rise to a remarkable array of therapeutic agents, from seminal antibacterial and antimalarial drugs to contemporary targeted therapies for cancer. This guide provides a comprehensive exploration of the history, discovery, and synthetic evolution of quinoline-4-carboxylic acid derivatives, offering field-proven insights and detailed methodologies for the modern drug discovery professional. We will traverse the serendipitous origins of the first quinolone antibiotic, delve into the rational design that led to the potent fluoroquinolone class, and explore the expansion of this versatile core into diverse therapeutic landscapes.

A Serendipitous Beginning: The Dawn of the Quinolone Era

The story of quinoline-4-carboxylic acid derivatives as therapeutic agents begins not with a targeted research program, but with a fortuitous observation during the synthesis of the antimalarial drug, chloroquine, in the mid-20th century. In 1962, while working at the Sterling-Winthrop Research Institute, George Lesher and his colleagues isolated a byproduct that exhibited modest antibacterial activity. This compound, later identified as nalidixic acid , was the first of the quinolone antibiotics.[1][2] Though its spectrum of activity was primarily limited to Gram-negative bacteria and its use confined to urinary tract infections, the discovery of nalidixic acid was a watershed moment that opened the door to a new class of antibacterial agents.[1][2][3]

The initial discovery, however, is not without its complexities. Independent and earlier work by researchers at Imperial Chemical Industries (ICI) in the late 1950s had also identified antibacterial quinolones with the crucial 3-carboxy substituent.[4] A pivotal patent filed by ICI in 1957, and published in 1960, disclosed several antibacterial quinolones, predating Sterling's first patent filing for nalidixic acid in 1961.[4] Thus, a more complete historical account credits both Sterling and ICI scientists for the initial discovery of this important class of drugs.[4]

The Rise of the Fluoroquinolones: A Paradigm of Rational Drug Design

The therapeutic potential of the quinolone core was fully realized with the advent of the fluoroquinolones in the 1980s. This next generation of antibiotics emerged from systematic structure-activity relationship (SAR) studies aimed at enhancing the potency, broadening the antibacterial spectrum, and improving the pharmacokinetic properties of the parent quinolones. A key breakthrough was the introduction of a fluorine atom at the C-6 position of the quinoline ring, which was found to significantly increase antibacterial activity.[5][6] This, coupled with the addition of a piperazine ring at the C-7 position, led to the development of norfloxacin , the first of the fluoroquinolones.[4]

The success of norfloxacin spurred a wave of research that led to the development of subsequent generations of fluoroquinolones, each with distinct advantages. The chronological development of these agents showcases the power of medicinal chemistry in optimizing a lead compound into a clinically indispensable class of drugs.[1][3]

Generations of Quinolone Antibiotics: A Stepwise Enhancement of Clinical Utility

The evolution of quinolone antibiotics is often categorized into generations, each representing a significant advancement in their spectrum of activity.[1]

  • First Generation: Typified by nalidixic acid , these agents have a narrow spectrum of activity, primarily against Gram-negative bacteria, and are used for uncomplicated urinary tract infections.[1]

  • Second Generation: The introduction of a fluorine atom at C-6 and a piperazine moiety at C-7 marked the beginning of the fluoroquinolone era. Ciprofloxacin is a prominent example, exhibiting potent activity against a broad range of Gram-negative bacteria, including Pseudomonas aeruginosa, as well as some Gram-positive bacteria.[1]

  • Third Generation: These fluoroquinolones, such as levofloxacin , were developed to have enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.[1]

  • Fourth Generation: This generation, including drugs like moxifloxacin , offers the broadest spectrum of activity, encompassing Gram-positive, Gram-negative, and anaerobic bacteria.[1][7]

Structure-Activity Relationships: The Blueprint for Potency and Spectrum

The remarkable success of the fluoroquinolones can be attributed to a deep understanding of the relationship between their chemical structure and biological activity. The following table summarizes the key SAR findings for the quinolone ring system.[5][8][9]

PositionSubstituentEffect on Antibacterial Activity
N-1 Small alkyl groups (e.g., ethyl, cyclopropyl)Essential for antibacterial activity. The cyclopropyl group often maximizes potency.
C-3 Carboxylic acidCrucial for binding to DNA gyrase and topoisomerase IV.
C-4 Carbonyl groupEssential for antibacterial activity.
C-5 Amino groupCan enhance activity.
C-6 Fluorine atomSignificantly increases antibacterial potency and cell penetration.
C-7 Piperazine or pyrrolidine ringBroadens the spectrum of activity, particularly against Gram-negative bacteria. Substitutions on this ring can modulate potency and pharmacokinetics.
C-8 Methoxy or halogenCan enhance activity against Gram-positive bacteria and anaerobes.

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[6][10][11][12][13] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

  • DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into bacterial DNA, a process that is necessary to relieve the torsional stress that accumulates ahead of the replication fork.[10][11][12]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication.[10][11][12]

Quinolones bind to the enzyme-DNA complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it.[6][10] This leads to the accumulation of double-strand DNA breaks, which triggers a cascade of events culminating in bacterial cell death.[10][14]

Fluoroquinolone Mechanism of Action cluster_bacterium Bacterial Cell bacterial_dna Bacterial DNA dna_gyrase DNA Gyrase bacterial_dna->dna_gyrase relieves supercoiling topoisomerase_iv Topoisomerase IV bacterial_dna->topoisomerase_iv separates daughter DNA dna_replication DNA Replication dna_gyrase->dna_replication topoisomerase_iv->dna_replication fluoroquinolone Fluoroquinolone fluoroquinolone->dna_gyrase inhibits fluoroquinolone->topoisomerase_iv inhibits cell_death Cell Death dna_replication->cell_death is blocked

Caption: Mechanism of action of fluoroquinolone antibiotics.

Beyond Antibacterials: The Expanding Therapeutic Horizons of Quinoline-4-Carboxylic Acids

The versatility of the quinoline-4-carboxylic acid scaffold extends far beyond the realm of antibacterial agents. Researchers have successfully modified this core structure to develop compounds with a wide range of biological activities.

Antimalarial Agents: A Historical Link and Continued Relevance

The historical connection of quinoline-4-carboxylic acids to antimalarial drug discovery, through the synthesis of chloroquine, has come full circle. The parent quinoline-4-carboxylic acid, also known as cinchoninic acid , was first identified in the 1870s as an oxidation product of cinchonine, an alkaloid from the cinchona tree, the source of quinine.[15][16] This historical link underscores the inherent potential of the quinoline core in targeting the malaria parasite. Modern research continues to explore quinoline-based compounds, including those with a 4-carboxylic acid moiety, in the search for new antimalarial therapies to combat drug-resistant strains of Plasmodium falciparum.[17]

Anticancer Agents: Targeting Key Cellular Pathways

In recent years, quinoline-4-carboxylic acid derivatives have emerged as a promising class of anticancer agents. By modifying the substituents on the quinoline ring, researchers have developed potent and selective inhibitors of various enzymes implicated in cancer progression.

  • SIRT3 Inhibitors: A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of Sirtuin 3 (SIRT3), a mitochondrial deacetylase that is overexpressed in certain cancers.[18] These compounds have shown promising antiproliferative activity in leukemia cell lines.[18]

  • Histone Deacetylase (HDAC) Inhibitors: 2-Phenylquinoline-4-carboxylic acid derivatives have been developed as novel inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are attractive targets for cancer therapy.[10][19]

Key Synthetic Methodologies: Building the Quinoline-4-Carboxylic Acid Core

The construction of the quinoline-4-carboxylic acid scaffold has been a subject of extensive research, leading to the development of several robust and versatile synthetic methods. The Doebner reaction and the Pfitzinger reaction are two of the most classical and widely employed strategies.[1][3][15][18][20][21][22][23][24][25][26][27][28][29][30]

The Doebner Reaction: A Three-Component Synthesis

The Doebner reaction, first described in 1887, is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield a 2-substituted quinoline-4-carboxylic acid.[1][27][29][30]

Doebner Reaction aniline Aniline imine Imine Intermediate aniline->imine aldehyde Aldehyde aldehyde->imine pyruvic_acid Pyruvic Acid enol Enol Intermediate pyruvic_acid->enol tautomerization adduct Adduct imine->adduct enol->adduct dihydroquinoline Dihydroquinoline adduct->dihydroquinoline cyclization quinoline Quinoline-4-carboxylic acid dihydroquinoline->quinoline oxidation

Caption: Simplified mechanism of the Doebner reaction.

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid via the Doebner Reaction [3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine aniline (1.0 mmol), benzaldehyde (1.0 mmol), and pyruvic acid (1.1 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of a Lewis acid, such as iron(III) trifluoromethanesulfonate (15 mol%).[3]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C) for 3 hours.[3] Monitor the progress of the reaction by thin-layer chromatography.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of solution. Collect the solid by filtration, wash with cold ethanol, and dry to afford the desired 2-phenylquinoline-4-carboxylic acid.

  • Reported Yield: 82%[22]

The Pfitzinger Reaction: A Versatile Route from Isatin

The Pfitzinger reaction, discovered in 1886, provides an alternative and highly versatile route to quinoline-4-carboxylic acids. This reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[20][22][23][24][25][26][28]

Pfitzinger Reaction isatin Isatin keto_acid Keto-acid Intermediate isatin->keto_acid base Base (e.g., KOH) base->keto_acid hydrolysis imine Imine Intermediate keto_acid->imine carbonyl Carbonyl Compound carbonyl->imine enamine Enamine Intermediate imine->enamine tautomerization quinoline Quinoline-4-carboxylic acid enamine->quinoline cyclization & dehydration

Sources

Protocols & Analytical Methods

Method

protocol for purification of 2-aryl-quinoline-4-carboxylic acids

Application Note & Protocol A Comprehensive Guide to the Purification of 2-Arylquinoline-4-Carboxylic Acids Abstract 2-Arylquinoline-4-carboxylic acids are a pivotal class of heterocyclic compounds, forming the structura...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Comprehensive Guide to the Purification of 2-Arylquinoline-4-Carboxylic Acids

Abstract

2-Arylquinoline-4-carboxylic acids are a pivotal class of heterocyclic compounds, forming the structural core of numerous therapeutic agents and functional materials.[1][2] Their synthesis, commonly achieved through multicomponent reactions like the Pfitzinger or Doebner syntheses, often yields a crude product containing unreacted starting materials, intermediates, and side-products.[3][4][5] Achieving the high degree of purity required for downstream applications, particularly in drug development, necessitates robust and optimized purification strategies. This guide provides a detailed examination of the principal purification techniques—acid-base extraction, recrystallization, and column chromatography—offering field-proven protocols, mechanistic explanations for experimental choices, and a systematic approach to troubleshooting.

Understanding the Synthetic Landscape and Impurity Profile

The choice of purification strategy is intrinsically linked to the nature of impurities generated during synthesis. The two most common routes to 2-arylquinoline-4-carboxylic acids are the Pfitzinger and Doebner reactions.

  • Pfitzinger Reaction: This involves the condensation of an isatin with an α-methylene ketone under basic conditions.[3][6] Potential impurities include unreacted isatin, ketone starting materials, and products from self-condensation of the ketone.

  • Doebner Reaction: This is a three-component reaction between an aniline, an aldehyde, and pyruvic acid, typically under acidic or thermal conditions.[2][4][5] The impurity profile can be complex, including residual aniline, aldehyde, and byproducts from side reactions, which can be prevalent when using electron-deficient anilines.[2][5]

A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial for diagnosing the complexity of the mixture and selecting the most effective purification workflow.

Strategic Approach to Purification

A multi-step approach is often the most effective. The acidic nature of the carboxylic acid functional group is the most powerful "handle" for purification and should be exploited first.

Purification_Workflow crude Crude Synthetic Product abe Protocol 1: Acid-Base Extraction crude->abe Initial Cleanup (Removes Neutral/Basic Impurities) recryst Protocol 2: Recrystallization crude->recryst If crude is relatively clean abe->recryst Final Polishing chrom Protocol 3: Column Chromatography abe->chrom For difficult separations or isomeric impurities analysis Purity Assessment (TLC, HPLC, NMR, MP) recryst->analysis chrom->analysis pure Pure 2-Arylquinoline-4-carboxylic Acid analysis->pure Purity ≥ 95% ABE_Logic cluster_0 Step 1: Extraction with NaHCO₃ cluster_1 Step 2: Separation & Acidification funnel1 Organic Layer Crude Product in DCM/EtOAc Neutral/Basic Impurities Remain Aqueous Layer Product as Water-Soluble Sodium Carboxylate Salt beaker Aqueous Layer (from Funnel 1) Add 1M HCl until pH 1-2 Purified Product Precipitates funnel1:f1->beaker:f0 Isolate Aqueous Layer

Caption: Logical flow of the acid-base extraction protocol.

Protocol 2: Purification by Recrystallization

Principle: This technique relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. The crude material is dissolved in a minimum amount of a hot solvent, and upon cooling, the desired compound crystallizes out in a purer form, leaving impurities behind in the solvent (mother liquor).

Solvent Selection: The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Solvent SystemSuitability & CommentsReference
Ethanol (EtOH) A commonly used and effective solvent for many quinoline-4-carboxylic acids.[7]
Acetic Acid Effective for poorly soluble derivatives, but can be difficult to remove completely.[1]
Dimethylformamide (DMF) A high-boiling point solvent for compounds with very low solubility. Requires high vacuum for removal.[1]
Ethanol/Water A good mixed-solvent system. The compound is dissolved in hot ethanol, and water is added dropwise until turbidity appears, which is then cleared by adding a few more drops of hot ethanol.General Practice

Step-by-Step Methodology:

  • Solvent Addition: Place the crude or post-extraction product in an Erlenmeyer flask. Add a small volume of the selected solvent (e.g., ethanol).

  • Heating and Dissolution: Heat the mixture to boiling with stirring (using a hot plate). Add more solvent in small portions until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is critical for maximizing recovery upon cooling. An excess of solvent will keep more of the product dissolved at low temperatures, reducing the yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under vacuum.

Protocol 3: Purification by Column Chromatography

Principle: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried through a column by a mobile phase (eluent). It is particularly useful for separating compounds with similar solubility profiles or for removing colored impurities.

System Selection:

  • Stationary Phase: Silica gel (60-120 mesh) is standard. [3]* Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane) is common.

    • Starting Point: A 7:3 mixture of Petroleum Ether:Ethyl Acetate has been reported to be effective. [3] * For more polar derivatives: A system like Dichloromethane:Methanol with a trace of triethylamine (e.g., 50:1:0.1) can be used. [7] * Optimization: The ideal eluent system should give the target compound an Rf value of ~0.3 on a silica gel TLC plate.

Step-by-Step Methodology:

  • Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture and carefully pack the chromatography column. [8]2. Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM). Adsorb this solution onto a small amount of silica gel ("dry loading") or apply it directly to the top of the column ("wet loading"). Dry loading is generally preferred as it leads to better band resolution.

  • Elution: Begin eluting the column with the mobile phase, starting with a less polar mixture and gradually increasing polarity if necessary (gradient elution).

  • Fraction Collection: Collect the eluate in fractions and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified compound. Self-Validation: The acidic nature of the carboxylic acid can cause "tailing" on silica gel. Adding a small amount of acetic acid (0.5-1%) to the eluent can suppress the deprotonation of the acid on the silica surface, leading to sharper bands and better separation.

Purity Assessment

Final purity must be confirmed analytically.

  • Thin Layer Chromatography (TLC): A single spot suggests a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., ≥95% purity). [6]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and reveals the presence of any proton- or carbon-containing impurities. [3]* Melting Point (MP): A sharp melting point range close to the literature value is a strong indicator of purity.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low recovery after Acid-Base Extraction Incomplete extraction from the organic layer. Product is partially soluble in the acidified aqueous layer.Perform additional back-extractions of the organic layer. Ensure the aqueous layer is thoroughly chilled before and during filtration.
Product oils out during Recrystallization The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated.Switch to a lower-boiling point solvent. Add a small seed crystal to induce crystallization. Scratch the inside of the flask with a glass rod.
No crystals form after cooling Too much solvent was used. The compound is very soluble even at low temperatures.Evaporate some of the solvent and attempt to cool again. Change to a solvent in which the compound is less soluble.
Streaking/Tailing in Column Chromatography The compound is highly polar and interacting strongly with the acidic silica gel.Add a small percentage (0.5-1%) of acetic acid or triethylamine to the eluent to suppress ionization.

References

  • H. S. Yathirajan, C. S. Ananda Kumar, H. M. Vagdevi, K. S. Rangappa, B. Basavalingu, & B. M. Kiran. (2015). Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline-4-Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer Properties. International Journal of Chemical and Physical Sciences, 4(4). [Link]

  • IIP Series. (n.d.). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series. [Link]

  • Y. Nakagawa, K. Nambo, M. Yasuda, & A. Baba. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 12852–12860. [Link]

  • L. He, H. Li, J. Chen, Y. Wang, B. Zhou, & J. Zhang. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340. [Link]

  • D. B. Patel, R. H. Vekariya, K. D. Patel, N. P. Prajapati, M. S. Vasava, & H. D. Patel. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Wang, Y. (2016). Preparation method for quinoline-4-carboxylic acid derivative.
  • A. M. J. R. P. B. A. S. C. C. M. M. A. F. A. D. J. F. (2019). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 10(6), 933-938. [Link]

  • Y. Nakagawa, K. Nambo, M. Yasuda, & A. Baba. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

Sources

Application

Application Notes and Protocols for Investigating the Anticancer Potential of 2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid

Introduction: The Rationale for Investigating 2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid as an Anticancer Agent The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating 2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid as an Anticancer Agent

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including notable anticancer effects.[1][2] Derivatives of quinoline-4-carboxylic acid, in particular, have emerged as promising candidates for anticancer drug development.[3] These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of critical cellular enzymes and modulation of key signaling pathways that are often dysregulated in cancer.[4][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid (hereafter referred to as Q-HMC). While this specific molecule is a novel investigational agent, its structural features—a quinoline-4-carboxylic acid core linked to a substituted phenyl ring—suggest a strong potential for anticancer activity based on extensive research into analogous structures.

Structurally related 2-phenylquinoline-4-carboxylic acid derivatives have been identified as selective inhibitors of histone deacetylase 3 (HDAC3) and Sirtuin 3 (SIRT3).[7][8][9] Inhibition of these enzymes can lead to cell cycle arrest and the induction of apoptosis in cancer cells.[7][8] Furthermore, the quinoline core is known to be a key pharmacophore in inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade that promotes tumor cell growth, proliferation, and survival.[5][10][11][12]

These application notes and protocols are therefore designed to provide a robust framework for the systematic in vitro evaluation of Q-HMC, focusing on its cytotoxic and cytostatic effects, and to elucidate its potential mechanism of action.

Part 1: Foundational Anticancer Screening

The initial phase of investigation is to determine whether Q-HMC has a measurable effect on cancer cell viability and proliferation. The MTT assay is a reliable, colorimetric method for assessing these parameters.

Cell Viability Assessment via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[13][14] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[13][15]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture selected cancer cell lines cell_harvest 2. Harvest and count cells cell_culture->cell_harvest cell_seeding 3. Seed cells in 96-well plates cell_harvest->cell_seeding prepare_compound 4. Prepare serial dilutions of Q-HMC add_compound 5. Add compound to wells prepare_compound->add_compound incubate_treatment 6. Incubate for 24, 48, or 72 hours add_compound->incubate_treatment add_mtt 7. Add MTT reagent incubate_treatment->add_mtt incubate_mtt 8. Incubate for 2-4 hours add_mtt->incubate_mtt solubilize 9. Add solubilization solution incubate_mtt->solubilize read_absorbance 10. Read absorbance at 570 nm solubilize->read_absorbance calculate_viability 11. Calculate % viability read_absorbance->calculate_viability plot_curve 12. Plot dose-response curve and determine IC50 calculate_viability->plot_curve

Caption: Workflow for assessing cell viability using the MTT assay.

Detailed Protocol: MTT Assay

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, K562 for leukemia) in appropriate media.

    • Harvest cells during their logarithmic growth phase and perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL and incubate for 24 hours to allow for attachment.[13]

  • Compound Treatment:

    • Prepare a stock solution of Q-HMC in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Q-HMC. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Reaction and Measurement:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[16]

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[13]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[15][16]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Expected Results and Interpretation: A dose- and time-dependent decrease in cell viability is expected if Q-HMC possesses cytotoxic or anti-proliferative properties. The IC₅₀ values will provide a quantitative measure of the compound's potency against different cancer cell lines.

Cell LineTreatment DurationHypothetical IC₅₀ (µM)
K562 (Leukemia)48h1.5
A549 (Lung Cancer)48h3.2
MCF-7 (Breast Cancer)48h5.8
U937 (Lymphoma)48h1.2

Part 2: Elucidating the Mechanism of Cell Death

Once it is established that Q-HMC reduces cell viability, the next critical step is to determine the mode of cell death. Apoptosis (programmed cell death) is a common mechanism for anticancer agents.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[17][18] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome (e.g., FITC).[17] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[17] Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[17]

Detailed Protocol: Annexin V/PI Staining

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with Q-HMC at concentrations around its determined IC₅₀ value for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[19]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).[19]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.[18]

  • Flow Cytometry Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

    • Collect data for at least 10,000 events per sample.

    • Create a quadrant plot to differentiate the cell populations:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

Expected Results and Interpretation: Treatment with Q-HMC is expected to cause a significant increase in the percentage of cells in the early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic quadrants compared to the untreated control. This would confirm that Q-HMC induces cell death primarily through apoptosis.

Cell Cycle Analysis by Propidium Iodide Staining

Principle: Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M).[4] Flow cytometry with PI staining can be used to analyze the distribution of cells in these phases.[20] PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content.[20][21] Cells in G2/M have twice the DNA content (4N) of cells in G0/G1 (2N), while cells in the S phase have an intermediate amount of DNA.[22]

Detailed Protocol: Cell Cycle Analysis

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with Q-HMC at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Fixation and Staining:

    • Harvest the cells, wash with PBS, and fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while gently vortexing.[23]

    • Incubate the cells for at least 30 minutes at 4°C (or store for longer periods).[23]

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.[21]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Generate a DNA content histogram.

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[22]

Expected Results and Interpretation: If Q-HMC affects cell cycle progression, a significant accumulation of cells in a specific phase (e.g., G2/M) will be observed in the treated samples compared to the control, which typically has a higher proportion of cells in the G0/G1 phase. This provides insight into the cytostatic mechanism of the compound.

Part 3: Investigating the Molecular Mechanism of Action

Based on the activities of similar quinoline derivatives, a plausible mechanism for Q-HMC is the inhibition of the PI3K/Akt/mTOR pathway. Western blotting can be used to probe the phosphorylation status of key proteins in this cascade.

Western Blot Analysis of Signaling Pathways

Principle: Western blotting is a technique used to detect specific proteins in a sample. It allows for the analysis of protein expression levels and post-translational modifications, such as phosphorylation, which is a key indicator of signaling pathway activation.[24][25] By using antibodies specific to both the total and phosphorylated forms of proteins like Akt and mTOR, we can determine if Q-HMC inhibits their activation.

Potential Signaling Pathway for Investigation

PI3K_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_inhibitor Potential Inhibition by Q-HMC RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Inhibits Apoptosis S6K p70S6K mTORC1->S6K Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation Inhibitor Q-HMC Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR pathway and potential points of inhibition by Q-HMC.

Detailed Protocol: Western Blotting

  • Protein Extraction:

    • Treat cells with Q-HMC as in previous experiments.

    • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.[25]

    • Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C. Key antibodies to use include:

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-mTOR (Ser2448)

      • Total mTOR

      • β-actin (as a loading control)

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again to remove unbound secondary antibody.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Expected Results and Interpretation: If Q-HMC inhibits the PI3K/Akt/mTOR pathway, a dose-dependent decrease in the levels of phosphorylated Akt and mTOR will be observed in the treated cells compared to the control, while the total protein levels should remain relatively unchanged. A decrease in the ratio of phospho-protein to total protein would strongly indicate pathway inhibition.

Conclusion

This document outlines a logical and comprehensive workflow for the initial in vitro evaluation of 2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid as a potential anticancer agent. By systematically assessing its impact on cell viability, apoptosis, and cell cycle progression, and by probing its effects on key cancer-related signaling pathways, researchers can build a robust preclinical data package. The insights gained from these studies will be crucial for guiding further optimization and development of this promising class of compounds.

References

  • Wang, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Li, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • PubChem. 2-(3-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Li, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed. Available at: [Link]

  • Hsieh, H.-P., et al. (2012). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Chen, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules. Available at: [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Available at: [Link]

  • El-Sayed, M. A.-H., et al. (2018). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol. Available at: [Link]

  • Ghorab, M. M., et al. (2021). New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. Bioorganic Chemistry. Available at: [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. Available at: [Link]

  • Provost, J. J., & Wallert, M. A. (2017). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Helal, M. A., et al. (2022). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry. Available at: [Link]

  • Sharma, A., et al. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Hoffmann-La Roche. (1937). 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them. Google Patents.
  • National Cancer Institute. (2024). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. National Cancer Institute. Available at: [Link]

  • ResearchGate. (n.d.). Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues... ResearchGate. Available at: [Link]

  • Csonka, R., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Available at: [Link]

  • El-Naggar, M., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Advances. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • University of Chicago. (n.d.). Cell Cycle Analysis. University of Chicago Cytometry Facility. Available at: [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. Available at: [Link]

  • G. S., S., & S., A. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Pozarowski, P., & Darzynkiewicz, Z. (2004). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. Available at: [Link]

  • ResearchGate. (n.d.). Quinoline derivatives with potential anticancer activity. ResearchGate. Available at: [Link]

  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. University of Rochester Medical Center Flow Cytometry Core. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules. Available at: [Link]

  • Al-Shammari, A. M. (2023). MTT (Assay protocol). Protocols.io. Available at: [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Bio-Techne. Available at: [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available at: [Link]

  • Li, X., et al. (2024). Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. Heliyon. Available at: [Link]

Sources

Method

Application Notes and Protocols for 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Histone Deacetylase Inhibitors

Introduction: The Epigenetic Frontier in Drug Discovery The field of epigenetics has unveiled a sophisticated layer of gene regulation that operates "above" the DNA sequence itself. Among the key players in this regulato...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Epigenetic Frontier in Drug Discovery

The field of epigenetics has unveiled a sophisticated layer of gene regulation that operates "above" the DNA sequence itself. Among the key players in this regulatory network are histone deacetylases (HDACs), enzymes that remove acetyl groups from lysine residues on histone proteins. This deacetylation process leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby silencing gene expression.[1] In various cancers, the overexpression or aberrant activity of HDACs has been linked to the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and survival.[2][3] This has established HDACs as a promising therapeutic target for anticancer drug development.[1][3]

2-Phenylquinoline-4-carboxylic acid derivatives have emerged as a novel and potent class of HDAC inhibitors.[4][5] This guide provides a comprehensive overview of their synthesis, mechanism of action, and detailed protocols for evaluating their efficacy as HDAC inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of innovative cancer therapies.

Part 1: Synthesis of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

The synthesis of 2-phenylquinoline-4-carboxylic acid derivatives typically begins with the construction of the core quinoline scaffold, followed by functionalization to introduce a zinc-binding group (ZBG), a linker, and a cap group, which are the three key pharmacophoric features of a typical HDAC inhibitor.[5]

Core Scaffold Synthesis: The Doebner Reaction

A classic and efficient method for synthesizing the 2-phenylquinoline-4-carboxylic acid core is the Doebner reaction.[6][7] This one-pot, three-component reaction involves an aniline, an aromatic aldehyde (like benzaldehyde), and pyruvic acid.[6]

Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid (General Procedure) [4][7]

  • Reaction Setup: In a round-bottom flask, dissolve aniline (1 equivalent) and benzaldehyde (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Pyruvic Acid: Slowly add pyruvic acid (1.1 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approximately 80-85°C) and maintain for 4-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum. Further purification can be achieved by recrystallization.

Note: Modern variations of the Doebner reaction may employ catalysts, such as Lewis acids, to improve reaction times and yields.[7]

Functionalization: Building the HDAC Inhibitor

Once the 2-phenylquinoline-4-carboxylic acid core is synthesized, it is further modified to incorporate the essential components of an HDAC inhibitor. This typically involves a series of amidation and coupling reactions.[4][8]

Exemplary Protocol: Synthesis of a Derivative (e.g., D28 from a published study) [4]

  • Amide Coupling: The carboxylic acid group of 2-phenylquinoline-4-carboxylic acid is activated, for instance, using a coupling agent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a base like triethylamine (Et3N) in a solvent such as dichloromethane (DCM).[4]

  • Linker and ZBG Precursor Addition: A linker molecule containing a precursor to the zinc-binding group (e.g., 4-(Piperazine-1-yl) Methyl Benzoate) is then added to the activated carboxylic acid.[4]

  • Formation of the Final Inhibitor: The final step involves the conversion of the precursor to the active zinc-binding group. For example, a methyl ester can be converted to a hydroxamic acid by treatment with hydroxylamine (NH2OK) in methanol.[4]

Characterization: The structure of the synthesized compounds should be confirmed using standard analytical techniques such as 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS).[8][9]

Synthesis_Workflow cluster_core Core Synthesis cluster_functionalization Functionalization Aniline Aniline Doebner Doebner Reaction Aniline->Doebner Benzaldehyde Benzaldehyde Benzaldehyde->Doebner PyruvicAcid Pyruvic Acid PyruvicAcid->Doebner Core 2-Phenylquinoline- 4-Carboxylic Acid Doebner->Core Activation Carboxylic Acid Activation (e.g., TBTU) Core->Activation Coupling Amide Coupling Activation->Coupling Linker Linker-ZBG Precursor Linker->Coupling Intermediate Intermediate Ester Coupling->Intermediate ZBG_Formation Hydroxylamine Treatment Intermediate->ZBG_Formation Final_Product Final HDAC Inhibitor (e.g., Hydroxamic Acid) ZBG_Formation->Final_Product

Caption: General workflow for the synthesis of 2-phenylquinoline-4-carboxylic acid based HDAC inhibitors.

Part 2: Mechanism of Action

The efficacy of 2-phenylquinoline-4-carboxylic acid derivatives as HDAC inhibitors lies in their specific molecular interactions with the active site of the HDAC enzyme.[5]

The Pharmacophore Model

A typical HDAC inhibitor, including the 2-phenylquinoline-4-carboxylic acid class, consists of three key components:[5]

  • Cap Group: The 2-phenylquinoline-4-carboxylic acid moiety serves as the "cap" group. Its multiple aromatic rings are designed to form strong hydrophobic interactions with residues at the opening of the HDAC active site.[4][5]

  • Linker: A linker, such as a phenylpiperazine group, connects the cap group to the zinc-binding group and occupies the channel of the HDAC active site.[5]

  • Zinc-Binding Group (ZBG): This is a crucial functional group that chelates the zinc ion (Zn2+) present in the catalytic site of zinc-dependent HDACs.[10][11] Hydroxamic acids and hydrazides are commonly used ZBGs.[4][5]

Molecular Interactions

The inhibitor binds to the active site of the HDAC enzyme, preventing the natural substrate (acetylated lysine residues of histones) from accessing the catalytic machinery. The ZBG's interaction with the zinc ion is a key determinant of the inhibitor's potency.[10][11] The cap group's interactions with the hydrophobic surface of the active site contribute to the binding affinity and can influence selectivity for different HDAC isoforms.[5]

HDAC_Inhibition_Mechanism cluster_enzyme HDAC Active Site HDAC HDAC Enzyme Hydrophobic Pocket Catalytic Site Inhibitor 2-Phenylquinoline-4-Carboxylic Acid Derivative Cap Group Linker Zinc-Binding Group HDAC:f0->Inhibitor:cap Zinc Zn2+ Zinc->Inhibitor:zbg Chelation Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_incellulo In Cellulo Evaluation HDAC_Assay Fluorogenic HDAC Enzyme Assay IC50_Enzyme Determine Enzymatic IC50 HDAC_Assay->IC50_Enzyme Cell_Culture Cancer Cell Lines MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay Western_Blot Western Blot for Acetylated Histones Cell_Culture->Western_Blot IC50_Cell Determine Cellular IC50 MTT_Assay->IC50_Cell Mechanism_Confirmation Confirm Target Engagement Western_Blot->Mechanism_Confirmation

Caption: A streamlined workflow for the evaluation of 2-phenylquinoline-4-carboxylic acid derivatives as HDAC inhibitors.

Part 4: Data Interpretation and Further Studies

Structure-Activity Relationship (SAR)

By synthesizing and testing a series of 2-phenylquinoline-4-carboxylic acid derivatives with variations in the cap, linker, and ZBG, a structure-activity relationship (SAR) can be established. [8]This analysis provides valuable insights into the chemical features that contribute to potent and selective HDAC inhibition.

Isoform Selectivity

There are multiple classes and isoforms of HDACs, and developing isoform-selective inhibitors is a key goal to minimize off-target effects. [12]The in vitro enzyme inhibition assay can be performed using a panel of different HDAC isoforms to determine the selectivity profile of the synthesized compounds.

Advanced Cellular and In Vivo Studies

Promising compounds with potent and selective HDAC inhibitory activity and significant anticancer effects in vitro should be advanced to more complex cellular assays and eventually to in vivo animal models. [13]

  • Cell Cycle Analysis: To investigate the mechanism of cell growth inhibition, flow cytometry can be used to analyze the effect of the compounds on the cell cycle distribution. [4]* Apoptosis Assays: Assays such as Annexin V/Propidium Iodide staining can determine if the compounds induce programmed cell death (apoptosis). [4]* In Vivo Efficacy: The anticancer activity of lead compounds should be evaluated in animal models of cancer (e.g., xenograft models) to assess their therapeutic potential in a living organism.

Conclusion

The 2-phenylquinoline-4-carboxylic acid scaffold represents a promising starting point for the development of novel and effective HDAC inhibitors. The protocols and guidelines presented in this document provide a robust framework for the synthesis, characterization, and biological evaluation of these compounds. A systematic and rigorous approach, combining chemical synthesis with a cascade of in vitro and cellular assays, is essential for identifying lead candidates with the potential to translate into new cancer therapies. The continued exploration of this chemical space holds significant promise for advancing the field of epigenetic drug discovery.

References

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. [Link]

  • Targeting Histone Deacetylases to Enhance Anti-Tumor Immune Responses. (2020). YouTube. [Link]

  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. (2009). Journal of Experimental & Clinical Cancer Research. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016). Molecules. [Link]

  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. (n.d.). ResearchGate. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). National Center for Biotechnology Information. [Link]

  • Histone Deacetylase (HDAC) Assay. (n.d.). EpigenTek. [Link]

  • Histone deacetylase inhibitory and cytotoxic activities of the constituents from the roots of three species of Ferula. (2019). Avicenna Journal of Phytomedicine. [Link]

  • The role of histone deacetylases (HDACs) in human cancer. (2012). Journal of Biomedicine and Biotechnology. [Link]

  • In vitro assays for the determination of histone deacetylase activity. (2006). Methods in Molecular Biology. [Link]

  • Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. (2012). Marine Drugs. [Link]

  • The Roles of Histone Deacetylases and Their Inhibitors in Cancer Therapy. (2020). Frontiers in Cell and Developmental Biology. [Link]

  • Discovery of HDAC Inhibitors That Lack an Active Site Zn2+-Binding Functional Group. (2017). Journal of Medicinal Chemistry. [Link]

  • Measuring Histone Deacetylase Inhibition in the Brain. (2019). Current Protocols in Neuroscience. [Link]

  • Cytotoxicity Mediated by Histone Deacetylase Inhibitors in Cancer Cells: Mechanisms and Potential Clinical Implications. (2007). Clinical Cancer Research. [Link]

  • Current HDAC Inhibitors in Clinical Trials. (2020). CHIMIA International Journal for Chemistry. [Link]

  • Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. (2019). ACS Omega. [Link]

  • Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. (2013). Current Opinion in Structural Biology. [Link]

  • Roles of Histone Deacetylases and Inhibitors in Anticancer Therapy. (2021). International Journal of Molecular Sciences. [Link]

  • One-Pot Synthesis of 2-Phenylquinoline-4-Carboxylic Acid: Iron(III) Trifluoromethanesulfonate Catalysed Doebner Reaction. (2021). Key Engineering Materials. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016). National Center for Biotechnology Information. [Link]

  • In Vitro Histone Deacetylase Activity Screening: Making a Case for Better Assays. (2015). Methods in Enzymology. [Link]

  • Determination of Slow-binding HDAC Inhibitor Potency and Subclass Selectivity. (2022). bioRxiv. [Link]

  • What's the latest update on the ongoing clinical trials related to HDAC? (2025). Patsnap Synapse. [Link]

  • The role of histone deacetylases (HDACs) in human cancer. (2012). Journal of Biomedicine and Biotechnology. [Link]

  • Clinical trials HDAC inhibitors used as single agents. (n.d.). ResearchGate. [Link]

  • Slow-Binding and Covalent HDAC Inhibition: A New Paradigm? (2022). JACS Au. [Link]

  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (2023). Molecules. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016). Molecules. [Link]

Sources

Application

Application Note and Experimental Protocols for Evaluating the Anti-inflammatory Activity of Quinoline Compounds

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for evaluating the anti-inflammatory properties of novel quinoline compo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for evaluating the anti-inflammatory properties of novel quinoline compounds. Quinoline scaffolds are of significant interest in medicinal chemistry due to their established presence in a variety of pharmacologically active agents.[1][2] This guide details a strategic and tiered approach, beginning with fundamental in vitro cytotoxicity and anti-inflammatory screening assays, progressing to more complex mechanistic studies and culminating in established in vivo models of inflammation. The protocols herein are designed to be self-validating, with explanations of the scientific rationale behind each step to ensure robust and reproducible data generation.

Introduction: The Rationale for Targeting Inflammation with Quinoline Compounds

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[3][4] While a fundamental protective mechanism, dysregulated or chronic inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and sepsis.[1] The inflammatory cascade is orchestrated by a complex network of signaling pathways and mediators. A pivotal regulator of this process is the transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of a multitude of pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5][6][7]

Quinoline and its derivatives have a well-documented history in drug discovery, exhibiting a broad spectrum of biological activities.[1][2] Their planar bicyclic structure allows for diverse functionalization, enabling the fine-tuning of their interaction with various biological targets. Several quinoline-based compounds have been investigated as anti-inflammatory agents, with evidence suggesting their ability to modulate key inflammatory pathways.[1][2] This has led to the exploration of quinoline-thiazolidinedione hybrids and other derivatives as promising candidates for new anti-inflammatory drugs.[1]

This guide outlines a systematic workflow for the preclinical evaluation of novel quinoline compounds, aiming to identify and characterize their anti-inflammatory potential.

The Screening Cascade: A Tiered Approach to Evaluation

A logical and resource-efficient approach to evaluating a library of novel quinoline compounds is to employ a tiered screening cascade. This ensures that the most promising candidates are advanced through progressively more complex and resource-intensive assays.

Screening_Cascade cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: Secondary In Vitro Confirmation cluster_2 Tier 3: Mechanistic Studies cluster_3 Tier 4: In Vivo Proof-of-Concept T1_Cytotoxicity Cytotoxicity Assay (MTT) T1_NO_Inhibition Nitric Oxide (NO) Inhibition (Griess Assay) T1_Cytotoxicity->T1_NO_Inhibition Non-toxic compounds advance T2_Cytokine Pro-inflammatory Cytokine Quantification (ELISA) T1_NO_Inhibition->T2_Cytokine Active compounds advance T2_Protein COX-2 & iNOS Expression (Western Blot) T2_Cytokine->T2_Protein T3_Nfkb NF-κB Pathway Analysis (Western Blot) T2_Protein->T3_Nfkb Confirmed actives advance T4_Edema Carrageenan-Induced Paw Edema T3_Nfkb->T4_Edema Compounds with defined mechanism advance T4_LPS LPS-Induced Systemic Inflammation T4_Edema->T4_LPS

Caption: A tiered screening cascade for evaluating anti-inflammatory quinoline compounds.

Tier 1: Primary In Vitro Screening

The initial tier focuses on high-throughput compatible assays to rapidly assess the cytotoxicity and primary anti-inflammatory activity of the quinoline compounds.

Protocol: Cell Viability Assessment using the MTT Assay

Rationale: It is crucial to first determine the non-toxic concentration range of the quinoline compounds. The MTT assay is a reliable and widely used colorimetric method to assess cell viability and proliferation.[8][9][10][11][12] It measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[8][12]

Materials:

  • Murine macrophage cell line (e.g., RAW 264.7)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Quinoline compounds (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline compounds for 24 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well to a final concentration of 0.45 mg/mL and incubate for 1-4 hours at 37°C.[9]

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Compounds exhibiting low cytotoxicity at relevant concentrations will proceed to the next stage.

Protocol: Nitric Oxide (NO) Production Measurement using the Griess Assay

Rationale: Nitric oxide (NO) is a key inflammatory mediator produced by iNOS in response to pro-inflammatory stimuli like LPS.[13] The Griess assay is a straightforward and sensitive method for quantifying nitrite (a stable breakdown product of NO) in cell culture supernatants.[13][14][15]

Materials:

  • Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)[13]

  • Sodium nitrite standard solution

  • Cell culture supernatants from compound-treated and LPS-stimulated cells

Procedure:

  • Cell Treatment: Seed and treat RAW 264.7 cells with non-toxic concentrations of quinoline compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light.[15]

  • Add 50 µL of N-(1-naphthyl)ethylenediamine solution and incubate for another 5-10 minutes.[15]

  • Absorbance Measurement: Measure the absorbance at 540-550 nm.[15]

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. A significant reduction in NO production indicates potential anti-inflammatory activity.

Tier 2: Secondary In Vitro Confirmation

Compounds that demonstrate significant NO inhibitory activity without overt cytotoxicity are further investigated in more specific assays to confirm their anti-inflammatory effects.

Protocol: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

Rationale: Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines that play a central role in the inflammatory cascade.[16] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique for quantifying the levels of these cytokines in cell culture supernatants.[17][18][19]

Materials:

  • ELISA kits for murine TNF-α and IL-6[17][19]

  • Cell culture supernatants from compound-treated and LPS-stimulated cells

  • Wash buffer

  • Substrate solution

  • Stop solution

Procedure (General Sandwich ELISA Protocol):

  • Coating: Coat a 96-well plate with the capture antibody overnight.[18]

  • Blocking: Block non-specific binding sites with a blocking buffer.[18]

  • Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.[18]

  • Detection Antibody: Add the detection antibody and incubate.

  • Enzyme Conjugate: Add the enzyme-conjugated secondary antibody and incubate.

  • Substrate Addition: Add the substrate solution and incubate to allow for color development.

  • Stop Reaction: Stop the reaction with a stop solution.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

Data Analysis: Calculate the concentration of TNF-α and IL-6 from the standard curve. A dose-dependent reduction in these cytokines further validates the anti-inflammatory activity of the quinoline compounds.

Protocol: Western Blot Analysis of COX-2 and iNOS Expression

Rationale: To determine if the reduction in prostaglandins (downstream of COX-2) and NO is due to the inhibition of enzyme expression, Western blotting is performed. This technique allows for the semi-quantitative analysis of COX-2 and iNOS protein levels within the cells.[20][21][22]

Materials:

  • Cell lysates from compound-treated and LPS-stimulated cells

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration.[21]

  • SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against COX-2, iNOS, and β-actin overnight at 4°C.[21]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[21]

  • Signal Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[21]

Data Analysis: Densitometrically quantify the protein bands and normalize to the loading control. A reduction in COX-2 and iNOS protein levels suggests that the compounds act at the level of gene expression or protein synthesis.

Tier 3: Mechanistic Elucidation

For compounds with confirmed anti-inflammatory activity, it is essential to investigate their mechanism of action. A primary target for many anti-inflammatory drugs is the NF-κB signaling pathway.[5][23][24]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibitory Complex IkB_P P-IκBα IkB->IkB_P NFkB_Nuc NF-κB (p50/p65) NFkB->NFkB_Nuc Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA NFkB_Nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Induces LPS LPS TLR4 TLR4 LPS->TLR4 Binds TLR4->IKK Activates Quinoline Quinoline Compound Quinoline->IKK Inhibits Quinoline->IkB Prevents Degradation

Caption: The NF-κB signaling pathway and potential points of inhibition by quinoline compounds.

Protocol: Analysis of NF-κB Activation

Rationale: NF-κB is normally sequestered in the cytoplasm by its inhibitory protein, IκBα.[7] Upon stimulation, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6][7] Western blotting can be used to assess the phosphorylation and degradation of IκBα, as well as the nuclear translocation of the p65 subunit of NF-κB.

Procedure:

  • Cell Treatment and Fractionation: Treat RAW 264.7 cells with the quinoline compound and LPS for a shorter duration (e.g., 30-60 minutes). Fractionate the cells to separate the cytoplasmic and nuclear components.

  • Western Blotting: Perform Western blot analysis on both the cytoplasmic and nuclear fractions.

  • Antibody Probing: Probe the membranes with antibodies against phospho-IκBα, total IκBα (cytoplasmic fraction), and p65 (both fractions). Use appropriate loading controls for each fraction (e.g., β-actin for cytoplasm, Lamin B1 for nucleus).

Data Analysis: A decrease in IκBα phosphorylation and degradation in the cytoplasm, and a subsequent reduction in nuclear p65 levels, would strongly indicate that the quinoline compound inhibits NF-κB activation.

Tier 4: In Vivo Proof-of-Concept

Promising compounds with a well-defined in vitro mechanism of action should be evaluated in animal models of inflammation to establish their in vivo efficacy.[3][4]

Protocol: Carrageenan-Induced Paw Edema in Rodents

Rationale: This is a classic and highly reproducible model of acute inflammation.[25][26][27] Injection of carrageenan into the paw induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified.[28]

Animals: Male Wistar rats or Swiss albino mice.[28]

Procedure:

  • Compound Administration: Administer the quinoline compound orally or intraperitoneally at various doses. Include a vehicle control and a positive control (e.g., indomethacin).

  • Carrageenan Injection: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[25][27]

  • Edema Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.[25][28]

Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control. A significant reduction in paw edema demonstrates in vivo anti-inflammatory activity.

Protocol: LPS-Induced Systemic Inflammation in Mice

Rationale: This model mimics the systemic inflammatory response seen in sepsis.[29][30][31][32] Administration of LPS induces a robust inflammatory response characterized by the release of pro-inflammatory cytokines into the bloodstream.[29]

Animals: C57BL/6 or BALB/c mice.[32]

Procedure:

  • Compound Administration: Pre-treat the mice with the quinoline compound or vehicle.

  • LPS Injection: Administer a sublethal dose of LPS intraperitoneally.[32][33]

  • Sample Collection: At a specific time point (e.g., 2-4 hours) after LPS injection, collect blood samples via cardiac puncture.

  • Cytokine Analysis: Prepare serum or plasma and measure the levels of TNF-α and IL-6 using ELISA.

Data Analysis: Compare the cytokine levels in the compound-treated groups to the vehicle-treated group. A significant reduction in systemic cytokine levels provides strong evidence of the compound's in vivo anti-inflammatory efficacy.

Data Presentation

Consistent and clear data presentation is paramount for accurate interpretation and comparison of results.

Assay Parameter Measured Typical Units Example Control Value Example Treated Value
MTT Assay Cell Viability% of Control100%>90% (non-toxic)
Griess Assay Nitrite ConcentrationµM50 µM15 µM
ELISA (TNF-α) Cytokine Concentrationpg/mL2500 pg/mL800 pg/mL
Western Blot Protein ExpressionRelative Density Units1.00.3
Paw Edema Paw Volume IncreasemL0.8 mL0.3 mL

Conclusion

The systematic application of the detailed protocols in this guide will enable a thorough evaluation of the anti-inflammatory potential of novel quinoline compounds. This structured approach, from initial in vitro screening to in vivo validation, provides a robust framework for identifying promising lead candidates for further drug development. The emphasis on understanding the underlying mechanism of action, particularly the modulation of the NF-κB pathway, adds significant value to the characterization of these compounds.

References

  • Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. PubMed Central. Available from: [Link]

  • Synthesis and In vitro and In silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives. PubMed. Available from: [Link]

  • NF-κB signaling in inflammation. PubMed. Available from: [Link]

  • Western blot analysis of iNOS and COX-2 in RAW 264.7 cells exposed to... ResearchGate. Available from: [Link]

  • LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. PubMed Central. Available from: [Link]

  • Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. PubMed. Available from: [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available from: [Link]

  • Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. MDPI. Available from: [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. Available from: [Link]

  • Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PubMed Central. Available from: [Link]

  • Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. MDPI. Available from: [Link]

  • The NF-kB Signaling Pathway. Creative Diagnostics. Available from: [Link]

  • Cell Viability Assays. NCBI Bookshelf. Available from: [Link]

  • Investigating the Anti-inflammatory Effect of Quinoline Derivative. PubMed Central. Available from: [Link]

  • LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. PubMed Central. Available from: [Link]

  • NF-κB. Wikipedia. Available from: [Link]

  • Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells. MDPI. Available from: [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. ResearchOnline@JCU. Available from: [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. Available from: [Link]

  • Western blot analysis of COX-2 (Upper) and iNOS (Lower) protein... ResearchGate. Available from: [Link]

  • In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1. PubMed Central. Available from: [Link]

  • TNF-α (free) ELISA. Bosterbio. Available from: [Link]

  • (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. ResearchGate. Available from: [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. IJPRAS. Available from: [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. Available from: [Link]

  • NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. Available from: [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available from: [Link]

  • Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation. Frontiers. Available from: [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. Available from: [Link]

  • Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. MDPI. Available from: [Link]

  • Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells. PubMed. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

  • Carrageenan-induced paw edema assay. Bio-protocol. Available from: [Link]

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. Available from: [Link]

  • In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity. ResearchGate. Available from: [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PubMed Central. Available from: [Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols for the One-Pot Synthesis of Functionalized Quinolines from Halogenated Aromatic Carbonyls

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Quinoline Scaffold The quinoline ring system is a privileged scaffold in medicinal chemistry and materials sc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are integral to a wide array of pharmaceuticals, including antimalarial agents (e.g., chloroquine), anticancer drugs, and antibacterials. The development of efficient and versatile synthetic routes to functionalized quinolines is therefore a critical endeavor for accelerating drug discovery and development. This application note details a robust and highly efficient one-pot methodology for the synthesis of substituted quinolines, starting from readily available halogenated aromatic carbonyls. By eschewing the isolation of intermediates, this approach not only streamlines the synthetic process but also enhances overall yield and atom economy, aligning with the principles of green chemistry.

The Strategic Advantage of a One-Pot Approach

Traditional multi-step syntheses are often plagued by reduced yields due to material loss during purification of intermediates, increased solvent waste, and longer reaction times. One-pot syntheses, where sequential reactions are carried out in a single reaction vessel, offer a compelling solution to these challenges.[1] This approach is particularly advantageous when dealing with unstable intermediates, as they are generated and consumed in situ. The methodology described herein leverages a tandem reaction sequence, combining the in situ formation of an o-aminoaryl carbonyl from a nitro precursor (derivable from a haloaromatic carbonyl) with a subsequent Friedländer annulation.

Mechanistic Principles: The Friedländer Annulation at its Core

The cornerstone of this synthetic strategy is the Friedländer annulation, a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[2][3] The reaction can be catalyzed by either acids or bases and proceeds through a cyclodehydration mechanism.

Two primary mechanistic pathways are generally accepted for the Friedländer synthesis[4]:

  • Aldol Condensation First: The o-aminoaryl carbonyl and the methylene-containing compound undergo an aldol condensation to form an aldol adduct, which then dehydrates. The resulting α,β-unsaturated carbonyl compound subsequently undergoes intramolecular imine formation and aromatization to yield the quinoline.

  • Schiff Base Formation First: The initial step is the formation of a Schiff base between the amino group of the aromatic carbonyl and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the final quinoline product.

The following diagram illustrates the general workflow for the one-pot synthesis, starting from a halogenated aromatic carbonyl.

One-Pot Quinoline Synthesis Workflow cluster_0 Starting Material Preparation cluster_1 One-Pot Synthesis A Halogenated Aromatic Carbonyl B Nitration A->B HNO₃/H₂SO₄ C o-Nitroaryl Carbonyl B->C D One-Pot Reaction Vessel C->D E 1. In situ Reduction (e.g., Fe/HCl) F 2. Friedländer Annulation (+ α-Methylene Carbonyl) E->F o-Aminoaryl Carbonyl Intermediate (not isolated) G Functionalized Quinoline F->G

Caption: Overall workflow for the one-pot synthesis of functionalized quinolines.

Below is a more detailed look at the plausible mechanism of the in situ reduction and subsequent Friedländer annulation.

Detailed Reaction Mechanism o-Nitroaryl Carbonyl o-Nitroaryl Carbonyl o-Aminoaryl Carbonyl o-Aminoaryl Carbonyl o-Nitroaryl Carbonyl->o-Aminoaryl Carbonyl Fe, HCl (aq) (Reduction) Aldol Adduct Aldol Adduct o-Aminoaryl Carbonyl->Aldol Adduct + α-Methylene Ketone (Aldol Condensation) Enone Intermediate Enone Intermediate Aldol Adduct->Enone Intermediate - H₂O Cyclized Intermediate Cyclized Intermediate Enone Intermediate->Cyclized Intermediate Intramolecular Imine Formation Functionalized Quinoline Functionalized Quinoline Cyclized Intermediate->Functionalized Quinoline - H₂O (Aromatization)

Caption: Plausible mechanism for the tandem reduction and Friedländer annulation.

Application Protocol: One-Pot Synthesis of 2-Phenylquinoline from 2'-Nitroacetophenone

This protocol describes a representative one-pot synthesis of 2-phenylquinoline via a tandem reduction-Friedländer annulation, starting from 2'-nitroacetophenone (which can be synthesized from 2'-haloacetophenone via nitration). This method is adapted from established procedures utilizing inexpensive and readily available reagents.[2][5][6][7]

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2'-NitroacetophenoneReagentMajor Chemical Supplier
AcetophenoneReagentMajor Chemical Supplier
Iron Powder (<100 mesh)ReagentMajor Chemical Supplier
Hydrochloric Acid (HCl)37% aq.Major Chemical Supplier
Ethanol (EtOH)AnhydrousMajor Chemical Supplier
Potassium Hydroxide (KOH)ReagentMajor Chemical Supplier
Ethyl Acetate (EtOAc)ACS GradeMajor Chemical SupplierFor extraction
BrineLab Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeMajor Chemical SupplierFor drying
Silica Gel60 Å, 230-400 meshMajor Chemical SupplierFor chromatography

Experimental Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2'-nitroacetophenone (1.65 g, 10 mmol), iron powder (2.23 g, 40 mmol), and ethanol (30 mL).

  • Initiation of Reduction: Stir the suspension and add a solution of concentrated HCl (0.2 mL) in water (2 mL). Heat the mixture to reflux (approximately 80-85 °C) and maintain for 1 hour. The progress of the reduction can be monitored by Thin Layer Chromatography (TLC).

  • Friedländer Condensation: After the reduction is complete (disappearance of the starting nitro compound), add acetophenone (1.32 g, 11 mmol) to the reaction mixture.

  • Base Addition and Cyclization: Add a solution of potassium hydroxide (1.12 g, 20 mmol) in water (5 mL) dropwise to the refluxing mixture. Continue to heat at reflux for an additional 3-4 hours. Monitor the formation of the quinoline product by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the iron salts, washing the filter cake with ethanol (2 x 10 mL).

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. To the resulting aqueous residue, add ethyl acetate (50 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-phenylquinoline.

Scope and Limitations

This one-pot methodology is versatile and tolerates a range of functional groups on both the aromatic carbonyl precursor and the α-methylene partner.[6][7]

Substrate Scope:

o-Nitroaryl Carbonylα-Methylene CarbonylProductTypical Yield
2-NitrobenzaldehydeAcetone2-Methylquinoline85-95%
2-NitrobenzaldehydePropiophenone2-Methyl-3-phenylquinoline70-80%
5-Chloro-2-nitrobenzaldehydeAcetophenone6-Chloro-2-phenylquinoline80-90%
2'-NitroacetophenoneCyclohexanone1,2,3,4-Tetrahydroacridine75-85%

Key Considerations and Limitations:

  • Reductively Sensitive Groups: Substrates containing functional groups that are sensitive to reduction by iron in acidic media (e.g., some bromo-substituents, aldehydes) may not be compatible or may require careful optimization of the reduction step.[6]

  • Steric Hindrance: Highly sterically hindered ketones, on either the aromatic precursor or the coupling partner, may lead to lower yields and require longer reaction times.

  • Regioselectivity: When using unsymmetrical ketones as the α-methylene partner, a mixture of regioisomers may be formed. The cyclization typically favors the formation of the more thermodynamically stable product.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield Incomplete reduction of the nitro group.Increase the reaction time for the reduction step or add a small amount of additional acid. Ensure the iron powder is of sufficient quality.
Incomplete cyclization.Increase the reaction time for the Friedländer condensation or use a stronger base. Microwave irradiation can also be employed to enhance reaction rates.[4]
Side Product Formation Self-condensation of the α-methylene carbonyl.Add the base slowly to the reaction mixture. Ensure the reduction of the nitro compound is complete before adding the base.
Formation of regioisomers.If using an unsymmetrical ketone, this may be unavoidable. Purification by chromatography will be necessary to separate the isomers.
Difficulty in Purification Residual iron salts in the crude product.Ensure thorough filtration through celite. A pre-column of silica gel can also be used to trap polar impurities.

Conclusion

The one-pot synthesis of functionalized quinolines from halogenated aromatic carbonyls, via an in situ nitro reduction and Friedländer annulation, represents a highly efficient and practical approach for accessing this important class of heterocycles. This methodology offers significant advantages in terms of operational simplicity, cost-effectiveness, and reduced environmental impact. The provided protocol and accompanying technical information serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the rapid generation of diverse quinoline libraries for further investigation.

References

  • Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(5), 713–716. [Link]

  • Asghari, S., Qandalee, M., Naderi, Z., & Sobhaninia, Z. (2010). One-pot synthesis of 4-arylquinolines from aromatic aminoketones and vinylphosphonium salts. Molecular Diversity, 14(3), 569–574. [Link]

  • Chilin, A., et al. (2007). Microwave-assisted one-pot synthesis of the quinazoline scaffold. Tetrahedron Letters, 48(35), 6149-6152. [Link]

  • Reddy, C. S., et al. (2007). A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes. Organic & Biomolecular Chemistry, 5(22), 3625-3627. [Link]

  • Potter, G. A., & Potter, B. V. L. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1112–1116. [Link]

  • Gao, Y., et al. (2020). Synthesis of quinolines via acceptorless dehydrogenative tandem cyclization of 2-amionbenzyl alcohol with alcohols using magnetic CuNiFeO nanocatalyst. ResearchGate. [Link]

  • Hayashi, Y. (2016). Pot economy and one-pot synthesis. Beilstein Journal of Organic Chemistry, 12, 333–367. [Link]

  • Okuma, K., Ozaki, S., Seto, J., Nagahora, N., & Shioji, K. (2010). A Highly Effective One-Pot Synthesis of Quinolines from 2-Alkynylnitrobenzenes. HETEROCYCLES, 81(4), 935. [Link]

  • Piacenti, A. M., & Larock, R. C. (2007). Reductive cyclization of o-nitrophenyl propargyl alcohols: facile synthesis of substituted quinolines. The Journal of Organic Chemistry, 72(19), 7356–7359. [Link]

  • Wikipedia. (2023). Friedländer synthesis. In Wikipedia. [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Kumar, A., & Maurya, R. A. (2007). A convenient one-pot synthesis of aryl amines from aryl aldoximes mediated by Koser's reagent. ARKIVOC, 2007(16), 128-134. [Link]

  • D’hooghe, M., & De Kimpe, N. (2008). Palladium-Catalysed Synthesis and Transformation of Quinolones. Current Organic Chemistry, 12(9), 745-763. [Link]

  • Vitale, P., et al. (2014). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 19(9), 13612-13628. [Link]

  • ScienceDirect. (n.d.). Palladium in Quinoline Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media. New Journal of Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). One-Pot Multicomponent Synthesis of Quinolines. Retrieved from [Link]

  • PubMed. (n.d.). Microwave assisted one pot preparation of pyrazoloquinazolinone libraries. Retrieved from [Link]

  • Wiley Online Library. (n.d.). ChemInform Abstract: Convenient Synthesis of Quinolines from α‐2‐Nitroaryl Alcohols and Alcohols via a Ruthenium‐Catalyzed Hydrogen Transfer Strategy. Retrieved from [Link]

Sources

Application

Comprehensive Analytical Strategies for 2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide to the essential analytical methodologies for the characterization, quantification, and...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the essential analytical methodologies for the characterization, quantification, and purity assessment of 2-(3-hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid. As a complex heterocyclic compound with potential applications in pharmaceutical development, establishing robust and reliable analytical methods is critical for ensuring its quality, stability, and safety. This guide offers field-proven protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, it details a systematic approach to developing a stability-indicating method through forced degradation studies, a cornerstone of regulatory compliance and drug development. The protocols are designed to be self-validating and are supported by authoritative references to ensure scientific integrity.

Introduction and Physicochemical Profile

2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative featuring both a phenolic hydroxyl and a carboxylic acid moiety.[1] These functional groups, combined with the extended aromatic system, dictate the compound's chemical behavior and inform the selection of appropriate analytical techniques. Quinolines are a significant class of heterocyclic compounds in medicinal chemistry, and their derivatives are known to possess a wide range of biological activities, including antibacterial and anticancer properties.[2][3][4][5] The precise and accurate analysis of this molecule is paramount for quality control in synthesis, formulation development, and metabolic studies.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₇H₁₃NO₄Inferred from structure
Molecular Weight 295.29 g/mol Calculated
IUPAC Name 2-(3-hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid-
General Class Quinolines, Carboxylic Acids, Phenols[6]
Predicted pKa ~4.0 (Carboxylic), ~9.5 (Phenolic)Estimated based on functional groups
Predicted LogP ~3.0 - 3.5Estimated

Note: The molecular formula and weight are distinct from the similar, non-hydroxylated compound 2-(4-methoxyphenyl)quinoline-4-carboxylic acid (C₁₇H₁₃NO₃, MW: 279.29 g/mol ).[6][7]

Analytical Workflow Overview

A systematic workflow is essential for the comprehensive analysis of a novel chemical entity. The process begins with structural confirmation, followed by the development of quantitative methods for potency and purity, and finally, an assessment of the molecule's stability.

Analytical_Workflow cluster_0 Phase 1: Identification & Characterization cluster_1 Phase 2: Quantification & Purity cluster_2 Phase 3: Stability Assessment NMR NMR Spectroscopy (¹H, ¹³C) LCMS LC-MS/MS (Accurate Mass & Fragmentation) FTIR FTIR Spectroscopy (Functional Groups) HPLC_Dev RP-HPLC Method (Assay & Impurity Profiling) Method_Val Method Validation (ICH Q2(R1)) HPLC_Dev->Method_Val Forced_Deg Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) HPLC_Dev->Forced_Deg Stability_Method Stability-Indicating Method Forced_Deg->Stability_Method start Drug Substance start->NMR start->HPLC_Dev

Caption: High-level analytical workflow for a new chemical entity.

Chromatographic Analysis for Purity and Assay

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary technique for determining the purity and potency of 2-(3-hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid. The method's effectiveness relies on the differential partitioning of the analyte and its impurities between a non-polar stationary phase and a polar mobile phase.

Causality Behind Method Design:
  • Stationary Phase: A C18 (octadecyl) column is selected due to its hydrophobicity, which provides strong retention for the relatively non-polar quinoline backbone.

  • Mobile Phase: A mixture of acetonitrile and water is used. Acetonitrile serves as the organic modifier to elute the compound from the C18 column.

  • pH Control: The presence of both a carboxylic acid and a phenolic hydroxyl group makes the compound's retention highly sensitive to pH. An acidic mobile phase (e.g., using formic or phosphoric acid) is crucial. At a pH of around 2-3, the carboxylic acid group (pKa ~4.0) will be protonated and less polar, leading to better retention, sharper peak shape, and improved reproducibility.

  • Detection: The extended conjugated aromatic system of the quinoline and phenyl rings results in strong UV absorbance. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity. The optimal detection wavelength is typically determined by analyzing the UV spectrum of the main peak.

Protocol 1: RP-HPLC Method for Purity and Assay
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard for retaining aromatic, moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic environment to suppress ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient Program 0-2 min: 30% B; 2-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% BA gradient is essential for eluting potential impurities with different polarities and ensuring the column is cleaned.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection PDA Detector, 240 nmWavelength selected for optimal response of the quinoline chromophore.[8] Full spectrum (200-400 nm) should be recorded.
Injection Volume 10 µLAdjustable based on concentration and sensitivity.
  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of the reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water (diluent) to obtain a concentration of 100 µg/mL.

    • Sample Solution: Prepare the test sample at the same concentration using the same diluent.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.

  • Data Analysis:

    • Assay: Compare the peak area of the sample solution to that of the reference standard.

    • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks detected.

LC-MS/MS for Identification and Sensitive Quantification

For unambiguous identification and trace-level quantification, especially in complex matrices like biological fluids, LC-MS/MS is the method of choice.[9] It couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

Protocol 2: LC-MS/MS Method
  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Use a UHPLC C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) with a faster gradient to reduce run times. The mobile phases can be the same as in the HPLC method (0.1% formic acid in water/acetonitrile).

  • MS Conditions:

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveThe quinoline nitrogen is basic and will readily accept a proton.
Expected Precursor Ion [M+H]⁺ m/z 296.09Calculated for C₁₇H₁₄NO₄⁺.
Scan Mode Full Scan (for identification), Multiple Reaction Monitoring (MRM) (for quantification)Full scan confirms the parent mass; MRM provides superior sensitivity and selectivity.[9][10]
Collision Energy Optimize experimentally (e.g., 15-40 eV)Energy required to induce characteristic fragmentation of the precursor ion.
Potential MRM Transitions 296.09 -> 252.09 (Loss of CO₂); 296.09 -> 278.08 (Loss of H₂O)These transitions are hypothetical and must be confirmed by infusing the standard into the mass spectrometer to identify the most stable and abundant product ions.
  • Sample Preparation (for Biological Matrices):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte).[9]

    • Vortex for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness or inject directly.

Structural Confirmation by NMR Spectroscopy

NMR spectroscopy is indispensable for the definitive structural elucidation of the molecule.[5]

  • ¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons on the quinoline and phenyl rings.[11] Key expected signals include a singlet for the methoxy group (~3.8-4.0 ppm), distinct doublets and triplets for the aromatic protons (7.0-9.0 ppm), and broad singlets for the carboxylic acid and phenolic hydroxyl protons (which may be exchangeable with D₂O).

  • ¹³C NMR: The spectrum will confirm the presence of 17 distinct carbon atoms, including signals for the carboxyl carbon (>165 ppm), the methoxy carbon (~55-60 ppm), and various aromatic carbons in the 110-160 ppm range.

Stability-Indicating Method: Forced Degradation

Forced degradation studies are critical for identifying potential degradation products and developing a stability-indicating analytical method that can resolve the parent compound from these degradants.[12][13] This is a core requirement of regulatory agencies like the ICH.[14]

Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies.

Protocol 3: Forced Degradation Study
  • Objective: To achieve 5-20% degradation of the active substance. Adjust stress time and conditions as needed.

  • Prepare Solutions: Prepare the analyte at a known concentration (e.g., 100 µg/mL).

  • Acid Hydrolysis: Mix the analyte solution with 0.1 M HCl. Heat at 60 °C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the initial concentration.

  • Base Hydrolysis: Mix the analyte solution with 0.1 M NaOH. Heat at 60 °C. Withdraw and neutralize samples with 0.1 M HCl.

  • Oxidative Degradation: Mix the analyte solution with 3% H₂O₂. Keep at room temperature. Withdraw samples at various time points.

  • Thermal Degradation: Expose the solid powder to dry heat (e.g., 80 °C) in a stability oven. Dissolve and analyze at different time points.

  • Photostability: Expose the analyte solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all stressed samples using the HPLC-PDA method (Protocol 1). Check for new peaks and assess the peak purity of the parent compound. Use LC-MS (Protocol 2) to obtain mass information on the major degradation products.

Method Validation Summary

Once the HPLC method is finalized and proven to be stability-indicating, it must be validated according to ICH Q2(R1) guidelines.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte in the presence of impurities, degradants, and excipients.Peak purity index > 0.99; Baseline resolution between analyte and degradants.
Linearity Proportionality of response to concentration over a range.Correlation coefficient (r²) ≥ 0.999
Range Concentration interval over which the method is precise, accurate, and linear.80% to 120% of the test concentration for assay.
Accuracy Closeness of test results to the true value (recovery).98.0% to 102.0% recovery.
Precision Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).RSD ≤ 2.0%
LOD/LOQ Lowest amount detectable/quantifiable with acceptable precision and accuracy.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.

Conclusion

The analytical methods presented here provide a comprehensive framework for the quality control and characterization of 2-(3-hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid. The described RP-HPLC protocol is suitable for routine purity and assay testing, while the LC-MS/MS method offers definitive identification and high-sensitivity quantification. The systematic approach to forced degradation ensures the development of a robust, stability-indicating method essential for drug development and regulatory submissions. These protocols, grounded in established scientific principles, offer a reliable starting point for any researcher or scientist working with this compound.

References

  • PubChem. 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Massoud, M. A., El Bialy, S. A., Bayoumi, W. A., & El Husseiny, W. M. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Heterocyclic Communications, 20(2), 81–88. [Link]

  • Gajewska, M., et al. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research, 63(1), 3-9. [Link]

  • Röger, P., & Lingens, F. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. FEMS microbiology letters, 57(3), 279–282. [Link]

  • Röger, P., & Lingens, F. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. PubMed. [Link]

  • Felczak, A., et al. (2022). LC-MS/MS results of quinoline biotransformation by C. lunata IM 4417. ResearchGate. [Link]

  • Wang, J., et al. (2019). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Journal of Physics: Conference Series, 1237, 022097. [Link]

  • Zhang, H., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(11), 1583. [Link]

  • Al-Qawasmeh, R. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2892. [Link]

  • International Journal for Multidisciplinary Research (IJFMR). (2023). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. [Link]

  • Sakata, K., et al. (2019). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 84(17), 10847–10856. [Link]

  • ResearchGate. (2017). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. [Link]

  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 594. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Wang, J., et al. (2011). [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. Se pu = Chinese journal of chromatography, 29(1), 32–36. [Link]

  • Chromatography Forum. (2010). Analysis of carboxylic salts by LCMS. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. [Link]

  • Szatmári, I., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(18), 4239. [Link]

  • Teasdale, A. (2013). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 26(11). [Link]

  • Science.gov. hplc mobile phase: Topics. [Link]

  • Novelty Journals. (2016). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]

  • Shinde, S. L., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(3). [Link]

  • PubChem. 2-(3-carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid. [Link]

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry. [Link]

  • Journal of Advanced Pharmacy Education & Research. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. [Link]

Sources

Method

Application Notes &amp; Protocols for the Development of Quinoline-4-Carboxamides in Antimalarial Drug Discovery

Abstract The rise of drug-resistant Plasmodium falciparum strains necessitates the urgent development of new antimalarials with novel mechanisms of action.[1] Quinoline-4-carboxamides have emerged as a highly promising c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rise of drug-resistant Plasmodium falciparum strains necessitates the urgent development of new antimalarials with novel mechanisms of action.[1] Quinoline-4-carboxamides have emerged as a highly promising class of compounds, progressing from initial phenotypic screening hits to preclinical candidates with potent, multistage activity against the malaria parasite.[1][2][3][4] This guide provides a comprehensive overview and detailed protocols for researchers engaged in the discovery and development of these agents. We will explore the strategic pathway from hit identification to lead optimization, covering synthetic chemistry, critical in vitro assays, structure-activity relationship (SAR) analysis, and initial in vivo efficacy testing. The protocols herein are designed to be robust and self-validating, grounded in field-proven methodologies to accelerate the discovery of next-generation antimalarial therapies.

Introduction: The Imperative for New Antimalarials

Malaria remains a devastating global health crisis, with hundreds of thousands of deaths annually, primarily among young children in Sub-Saharan Africa.[1] The effectiveness of current frontline artemisinin-based combination therapies (ACTs) is under severe threat due to the spread of parasite resistance.[1][5] This landscape creates a critical need for new drugs that are not susceptible to existing resistance mechanisms, can be administered in a single dose, prevent transmission, and offer chemoprotection.[1]

The quinoline-4-carboxamide series was first identified through a phenotypic screen against the blood stage of P. falciparum.[1][2][3] Unlike traditional quinolines like chloroquine, which primarily interfere with heme detoxification[6][7], this novel class of compounds acts by inhibiting the parasite's translation elongation factor 2 (PfEF2), an essential enzyme for protein synthesis.[1][2][4][5] This distinct mechanism of action makes them promising candidates for overcoming existing drug resistance. The journey from the initial hit compound, which had moderate potency and poor drug-like properties, to a preclinical candidate like DDD107498, with low nanomolar efficacy and excellent in vivo activity, provides a powerful case study in modern antimalarial drug discovery.[2][3][4]

The Drug Discovery Workflow: From Hit to Preclinical Candidate

The development of a quinoline-4-carboxamide from a screening hit into a viable drug candidate follows a structured, multi-parameter optimization process. The initial hit compound often possesses the desired biological activity but fails on other critical criteria, such as metabolic stability, solubility, and oral bioavailability.[1][2][3] The objective of the hit-to-lead and lead optimization phases is to systematically address these deficiencies through iterative cycles of chemical synthesis and biological testing.

Causality Behind the Workflow: This iterative process is essential because modifying a molecule to improve one property (e.g., reducing lipophilicity to improve solubility) can negatively impact another (e.g., decrease potency). The workflow below ensures a balanced optimization of potency, safety, and pharmacokinetic (DMPK) properties, guided by established compound progression criteria, such as those from Medicines for Malaria Venture (MMV).[1]

Caption: High-level workflow for quinoline-4-carboxamide antimalarial drug discovery.

Core Protocol: Chemical Synthesis

A common and effective route for synthesizing quinoline-4-carboxamides involves a two-step process: a Pfitzinger reaction to create the quinoline-4-carboxylic acid core, followed by an amide coupling with a desired amine.[1][2]

Protocol 3.1: Synthesis of 2-Aryl-quinoline-4-carboxylic Acid via Pfitzinger Reaction

Rationale: The Pfitzinger reaction is a classic and reliable method for constructing the quinoline core from an isatin and a carbonyl compound containing an α-methylene group.[1][2] Using microwave irradiation can significantly reduce reaction times and improve yields.

Materials:

  • Appropriately substituted isatin

  • 1-(Aryl)ethanone (e.g., 1-(p-tolyl)ethanone)

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH) and Water

  • Microwave vial

  • Microwave reactor

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Combine the isatin (1.0 eq), 1-(aryl)ethanone (1.1 eq), and KOH (3.0 eq) in a mixture of ethanol and water (e.g., 1:1 ratio) in a microwave vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 125 °C) for a specified time (e.g., 30-60 minutes), monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and acidify to pH ~4-5 with concentrated HCl.

  • The resulting precipitate is the quinoline-4-carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry under vacuum. The product can be used in the next step without further purification or be recrystallized if necessary.

Protocol 3.2: Amide Coupling to Form Quinoline-4-carboxamides

Rationale: Standard peptide coupling reagents like EDC (a water-soluble carbodiimide) and HOBt are used to activate the carboxylic acid, facilitating its reaction with the amine to form a stable amide bond with minimal side products.[1][2]

Materials:

  • 2-Aryl-quinoline-4-carboxylic acid (from Protocol 3.1)

  • Desired amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)

  • Hydroxybenzotriazole (HOBt, 1.2 eq)

  • N,N-Dimethylformamide (DMF) as solvent

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a base (2.0 eq)

  • Standard workup and purification reagents (Ethyl acetate, brine, MgSO₄, silica gel)

Procedure:

  • Dissolve the quinoline-4-carboxylic acid (1.0 eq) in DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add EDC and HOBt to the solution and stir for 15-20 minutes at room temperature to pre-activate the acid.

  • Add the desired amine, followed by the base (TEA or DIPEA).

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final quinoline-4-carboxamide.

In Vitro Screening Protocols

The primary goal of in vitro screening is to determine the potency of the synthesized compounds against the parasite and their selectivity over human cells.

Protocol 4.1: P. falciparum Blood-Stage Proliferation Assay

Rationale: This assay quantifies the ability of a compound to inhibit parasite growth in red blood cells. The incorporation of [³H]-hypoxanthine is a classic method that measures nucleic acid synthesis, a proxy for parasite viability.[8] It is highly sensitive and robust for high-throughput screening.

Materials:

  • P. falciparum culture (e.g., 3D7 or K1 strain) maintained in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium.

  • 96-well microtiter plates.

  • Test compounds dissolved in DMSO.

  • [³H]-hypoxanthine.

  • Cell harvester and scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be ≤0.5%.

  • Add 100 µL of parasitized erythrocyte culture (1% parasitemia, 2% hematocrit) to each well of a 96-well plate.

  • Add 100 µL of the compound dilutions to the wells. Include positive (e.g., chloroquine) and negative (vehicle control) wells.

  • Incubate the plates for 48 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • After 48 hours, add 0.5 µCi of [³H]-hypoxanthine to each well and incubate for an additional 24 hours.

  • Harvest the cells onto a filter mat using a cell harvester and wash to remove unincorporated radiolabel.

  • Measure the incorporated radioactivity using a liquid scintillation counter.

  • Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 4.2: Cytotoxicity Assay against Human Cell Line (MTT Assay)

Rationale: It is crucial to ensure that the compound's activity is specific to the parasite and not due to general cytotoxicity. The MTT assay measures the metabolic activity of mammalian cells (e.g., HepG2 or MRC-5), which reflects cell viability.[9][10] The ratio of the cytotoxic concentration to the antiplasmodial concentration gives the Selectivity Index (SI), a key parameter for prioritizing compounds.

Materials:

  • Human cell line (e.g., HepG2).

  • 96-well plates.

  • Test compounds dissolved in DMSO.

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • DMSO.

  • Microplate reader.

Procedure:

  • Seed human cells in a 96-well plate at a density of ~5,000 cells/well and allow them to adhere overnight.

  • Add serial dilutions of the test compounds to the wells and incubate for 72 hours at 37°C with 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.[9]

  • Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the resulting formazan crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

  • Calculate Selectivity Index (SI) = CC₅₀ / EC₅₀. A higher SI value is desirable.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the quinoline-4-carboxamide scaffold is performed to improve potency and DMPK properties. Key positions for modification include the R¹, R², and R³ substituents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Pfitzinger Reaction Conditions for Quinoline-4-Carboxylic Acid Synthesis

Welcome to the technical support center for the Pfitzinger reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction to synthesize quinol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Pfitzinger reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction to synthesize quinoline-4-carboxylic acids. The quinoline-4-carboxylic acid core is a significant pharmacophore present in a multitude of biologically active compounds, making the Pfitzinger reaction a vital tool in medicinal chemistry and drug discovery.[1][2][3][4] This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and optimize your synthetic outcomes.

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield substituted quinoline-4-carboxylic acids.[1][5][6] While it is a versatile and widely used method, challenges such as low yields, side product formation, and purification difficulties can arise. This guide is structured to address these specific issues head-on, providing not just solutions but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide

This section addresses common problems encountered during the Pfitzinger reaction in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am getting very low yields, or in some cases, no desired quinoline-4-carboxylic acid product at all. What are the potential causes and how can I improve the yield?

Answer:

Low or no yield in a Pfitzinger reaction can stem from several factors, ranging from reactant quality to reaction conditions. Here’s a systematic approach to troubleshooting this issue:

1. Re-evaluate Your Starting Materials:

  • Isatin and Carbonyl Compound Purity: Ensure the purity of your isatin and carbonyl compound. Impurities can interfere with the reaction. Recrystallize or purify the starting materials if necessary.

  • Carbonyl Compound Structure: The Pfitzinger reaction requires a carbonyl compound with an α-methylene group.[1] Ensure your chosen ketone or aldehyde possesses this structural feature. Steric hindrance around the α-methylene group can also significantly decrease reactivity.

2. Optimize Reaction Conditions:

  • Base Concentration and Type: The reaction is typically carried out in a strong basic medium, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).[7][8] The concentration of the base is critical. Too low a concentration may not be sufficient to hydrolyze the isatin amide bond effectively, which is the initial step of the reaction.[5][8] Conversely, an excessively high concentration can lead to unwanted side reactions. A good starting point is to use a significant molar excess of the base relative to isatin.

  • Solvent System: Protic solvents like ethanol are commonly used.[5] The choice of solvent can influence the solubility of the reactants and intermediates. Experiment with different alcohol-based solvents or mixtures to find the optimal medium for your specific substrates.

  • Reaction Temperature and Time: The Pfitzinger reaction often requires elevated temperatures (reflux) to proceed at a reasonable rate.[9] However, prolonged heating or excessively high temperatures can lead to decomposition of reactants or products. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Microwave-assisted synthesis has been shown to reduce reaction times and in some cases, improve yields.[6][10]

3. Consider the Reaction Mechanism:

The reaction proceeds through the formation of an intermediate keto-acid from the base-catalyzed hydrolysis of isatin.[5] This is followed by condensation with the carbonyl compound to form an imine, which then tautomerizes to an enamine.[5][8] Intramolecular cyclization and subsequent dehydration yield the final quinoline-4-carboxylic acid.[5] Understanding this pathway is key to troubleshooting. For instance, if the initial hydrolysis of isatin is inefficient, the entire reaction will be sluggish.

Issue 2: Formation of Side Products and Purification Challenges

Question: My reaction mixture is showing multiple spots on TLC, and I am struggling to isolate the pure quinoline-4-carboxylic acid. What are the likely side products and what purification strategies can I employ?

Answer:

The formation of side products is a common issue in the Pfitzinger reaction. Identifying these impurities and selecting the appropriate purification method is crucial for obtaining a clean product.

Common Side Products:

  • Unreacted Starting Materials: Incomplete reactions will leave unreacted isatin and carbonyl compounds in the mixture.

  • Aldol Condensation Products: The basic conditions can promote the self-condensation of the carbonyl compound if it has two α-hydrogens.

  • Products from Incomplete Cyclization: Intermediates in the reaction pathway, such as the enamine, may be present if the cyclization and dehydration steps are not complete.

Purification Strategies:

A standard workup procedure is often effective for initial purification:

  • Solvent Removal: After the reaction is complete, remove the bulk of the solvent using a rotary evaporator.[1]

  • Aqueous Wash: Add water to the residue to dissolve the potassium or sodium salt of the quinoline-4-carboxylic acid.[1]

  • Extraction of Neutral Impurities: Extract the aqueous solution with a non-polar organic solvent like diethyl ether to remove unreacted carbonyl compounds and other neutral impurities.[1]

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and carefully acidify it with a dilute acid (e.g., hydrochloric acid or acetic acid) to a pH of 4-5.[1] The desired quinoline-4-carboxylic acid, being insoluble in acidic water, will precipitate out.

  • Filtration and Washing: Collect the solid product by vacuum filtration, wash it with cold water to remove any remaining salts, and dry it thoroughly.[1]

For more persistent impurities, recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or column chromatography may be necessary.

Issue 3: Reaction is Not Initiating or is Very Sluggish

Question: I've mixed my reactants, but the reaction doesn't seem to be starting, or the progress is extremely slow even after prolonged heating. What could be wrong?

Answer:

A sluggish or non-starting Pfitzinger reaction often points to issues with the initial activation step—the hydrolysis of isatin.

Causality and Solutions:

  • Inefficient Isatin Hydrolysis: The first step is the ring-opening of isatin by the base to form a keto-acid intermediate.[5][11] If this step is not efficient, the subsequent condensation with the carbonyl compound cannot occur.

    • Pre-treatment of Isatin: Try pre-stirring the isatin with the strong base in the solvent for a period (e.g., 1 hour at room temperature) before adding the carbonyl compound.[1] This can help ensure complete formation of the reactive keto-acid intermediate. A color change from orange/red to a darker shade is often indicative of this initial reaction.

  • Insufficient Base: Ensure you are using a sufficient molar excess of a strong base like KOH or NaOH.

  • Water Content: The presence of a small amount of water can be beneficial for the initial hydrolysis step.[1] However, an excessive amount of water might hinder the subsequent condensation and cyclization steps. If you are using absolute ethanol, adding a very small, controlled amount of water might be helpful.

  • Temperature: While some reactions may proceed at room temperature, most require heating to reflux to achieve a reasonable rate. Ensure your reaction temperature is adequate for the specific substrates you are using.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Pfitzinger reaction?

A1: The Pfitzinger reaction proceeds through the following key steps:

  • Base-catalyzed hydrolysis: The amide bond in isatin is hydrolyzed by a strong base to form a keto-acid intermediate.[5][8]

  • Condensation: The keto-acid intermediate reacts with a carbonyl compound (containing an α-methylene group) to form an imine.[5]

  • Tautomerization: The imine tautomerizes to a more stable enamine intermediate.[1][5]

  • Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization followed by dehydration to yield the final substituted quinoline-4-carboxylic acid.[1][5]

Pfitzinger_Mechanism cluster_intermediates Reaction Intermediates Isatin Isatin KetoAcid Keto-acid Isatin->KetoAcid  1. Hydrolysis Carbonyl Carbonyl Compound (with α-methylene) Imine Imine Carbonyl->Imine Base Strong Base (e.g., KOH) Product Quinoline-4-carboxylic acid KetoAcid->Imine  2. Condensation Enamine Enamine Imine->Enamine  3. Tautomerization Enamine->Product  4. Cyclization &      Dehydration

Caption: Pfitzinger reaction mechanism overview.

Q2: What are some common variations or modifications of the Pfitzinger reaction?

A2: Several modifications have been developed to improve the efficiency and scope of the Pfitzinger reaction.[6][10] One notable variation is the Halberkann variant , where N-acyl isatins react with a base to produce 2-hydroxy-quinoline-4-carboxylic acids.[5] Additionally, the use of microwave irradiation has been explored to accelerate the reaction and improve yields.[6][10] More recent developments focus on greener reaction conditions, such as performing the reaction in water.[12]

Q3: Can aldehydes be used instead of ketones in the Pfitzinger reaction?

A3: Yes, aldehydes that possess an α-methylene group can also be used as the carbonyl component in the Pfitzinger reaction.[5] The fundamental mechanism remains the same.

Q4: How does the choice of base affect the reaction?

A4: The Pfitzinger reaction is typically carried out using strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH).[7][9] The choice between them is often a matter of solubility and cost. The key is to use a sufficiently high concentration to drive the initial hydrolysis of isatin. Weaker bases are generally not effective.

Q5: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?

A5:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

  • Product Characterization:

    • Melting Point: A sharp melting point is a good indicator of purity.

    • Spectroscopy:

      • ¹H and ¹³C NMR: These are essential for confirming the structure of the quinoline-4-carboxylic acid.

      • FT-IR: The infrared spectrum will show characteristic peaks for the carboxylic acid O-H and C=O stretches, as well as aromatic C-H and C=C stretches.

      • Mass Spectrometry: This will confirm the molecular weight of the product.

Experimental Protocols

General Protocol for Quinoline-4-Carboxylic Acid Synthesis (Conventional Heating)

This is a generalized procedure and may require optimization for specific substrates.[1]

Materials:

  • Isatin (or substituted isatin)

  • Carbonyl compound (with an α-methylene group)

  • Potassium hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Water

  • Dilute Hydrochloric Acid (HCl) or Acetic Acid

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (e.g., 3-4 molar equivalents relative to isatin) in ethanol.

  • Add isatin (1 equivalent) to the basic solution and stir at room temperature for 1 hour. A color change should be observed.

  • Add the carbonyl compound (1-1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in water.

  • Wash the aqueous solution with diethyl ether (2-3 times) to remove any unreacted carbonyl compound and other neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify with dilute HCl or acetic acid until the product precipitates (typically pH 4-5).

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve KOH in Ethanol B Add Isatin, stir 1h A->B C Add Carbonyl Compound B->C D Heat to Reflux C->D E Monitor by TLC D->E F Cool & Remove Solvent E->F Reaction Complete G Dissolve in Water F->G H Wash with Ether G->H I Acidify to Precipitate H->I J Filter & Dry Product I->J

Caption: Experimental workflow for Pfitzinger synthesis.

Data Presentation: Example Reaction Conditions and Yields

The following table provides a summary of representative reaction conditions. Note that yields are highly substrate-dependent.

Isatin DerivativeCarbonyl CompoundBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
IsatinAcetoneKOH (4)EthanolReflux1275-85
IsatinAcetophenoneKOH (4)EthanolReflux1860-70
5-Bromo-isatinCyclohexanoneNaOH (4)MethanolReflux2455-65

This data is illustrative and compiled from typical outcomes reported in the literature.[1]

References

  • Vertex AI Search. Pfitzinger Quinoline Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
  • MDPI. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties.
  • Scribd. Chemistry of Pfitzinger Synthesis.
  • Wikipedia. Pfitzinger reaction.
  • YouTube. (2020). Pfitzinger Reaction.
  • ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
  • Journal of Chemical and Pharmaceutical Research. (2012).
  • ResearchG
  • International Journal of Science and Research (IJSR). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I.
  • ResearchGate. (2025).
  • PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • ACS Publications.
  • YouTube. (2021). Pfitzinger Reaction|Synthesis of Quinoline derivatives from Isatin (Tribulin)
  • Organic Chemistry Portal. Synthesis of quinolines.
  • Synfacts.
  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • Moroccan Journal of Heterocyclic Chemistry. (2022).
  • Google Patents.
  • PubMed Central.

Sources

Optimization

Technical Support Center: Optimizing the Doebner-von Miller Quinoline Synthesis

Welcome to the technical support center for the Doebner-von Miller quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Doebner-von Miller quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance yield and product purity. The Doebner-von Miller reaction, a robust method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds, is a cornerstone in heterocyclic chemistry. However, its practical application can be hampered by challenges such as low yields and the formation of viscous tars. This guide provides field-proven insights and solutions to navigate these common issues.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing root cause analysis and actionable solutions.

Problem 1: My reaction has produced a significant amount of black, intractable tar, leading to a very low yield.

Symptoms: The reaction mixture becomes a thick, dark, and viscous tar, making product isolation exceedingly difficult and drastically reducing the yield of the desired quinoline.

Root Cause: This is the most common issue encountered in the Doebner-von Miller synthesis. The reaction is typically conducted under strongly acidic conditions, which can catalyze the self-polymerization of the α,β-unsaturated aldehyde or ketone starting material, leading to the formation of high-molecular-weight polymers and tars.[1][2]

Solutions:

  • Employ a Biphasic Solvent System: By sequestering the α,β-unsaturated carbonyl compound in an organic phase, its self-polymerization in the acidic aqueous phase can be significantly minimized. A common and effective system involves refluxing the aniline in aqueous hydrochloric acid with the α,β-unsaturated carbonyl compound dissolved in a non-miscible solvent like toluene.[1][3]

  • Gradual Addition of Reagents: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline helps to maintain a low concentration of the carbonyl compound at any given time. This favors the desired bimolecular reaction with the aniline over the unimolecular polymerization side reaction.[2][4]

  • Optimize Acid Concentration and Type: While strong acids are necessary, excessively harsh conditions can accelerate tar formation. Consider screening different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) to find the optimal balance between reaction rate and byproduct formation. Milder Lewis acids may be advantageous in certain cases.[1][5]

  • Control Reaction Temperature: The reaction often requires heating, but excessive temperatures promote polymerization.[2][4] It is crucial to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate. Stepwise heating or the gradual addition of reagents can also help control any exothermic events that might lead to localized overheating.[4]

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.[1]

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.[1]

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.[1]

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[1]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by distillation or column chromatography.[1]

Problem 2: My final product is contaminated with partially hydrogenated quinoline derivatives.

Symptoms: The isolated product contains dihydro- or even tetrahydroquinoline impurities, which can be challenging to separate from the desired aromatic quinoline.

Root Cause: The final step in the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. If the oxidizing agent is inefficient, used in insufficient quantity, or if the reaction conditions do not favor complete oxidation, these reduced byproducts can be isolated.[1]

Solutions:

  • Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion. Common oxidizing agents include nitrobenzene or arsenic acid.[1][6] For greener and cleaner reactions, consider alternatives like air (aerobic oxidation), hydrogen peroxide, or selenium dioxide.[1]

  • Optimize Reaction Time and Temperature: The oxidation step may require prolonged reaction times or higher temperatures to go to completion. Monitor the disappearance of the dihydroquinoline intermediate by TLC or GC-MS.[1]

  • Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, they can often be oxidized to the desired quinoline in a separate step using a suitable oxidizing agent such as DDQ or MnO₂.[1]

Problem 3: The reaction is not proceeding to completion, or the yield is very low, even with minimal tar formation.

Symptoms: TLC or GC-MS analysis shows a significant amount of unreacted starting material, and the isolated yield of the quinoline product is low.

Root Cause: The electronic properties of the substituents on the aniline ring can significantly influence the reactivity. Anilines with electron-withdrawing groups are known to give low yields in the conventional Doebner reaction due to the decreased nucleophilicity of the amine.[1][7] Conversely, highly activated anilines with strong electron-donating groups may be too reactive and prone to other side reactions.[1]

Solutions:

  • For Anilines with Electron-Withdrawing Groups: A modified approach, such as the Doebner hydrogen-transfer reaction, may be more suitable.[1] Alternatively, using stronger acid catalysts or higher reaction temperatures might be necessary, though this must be balanced with the risk of increased tar formation.

  • For Anilines with Electron-Donating Groups: Milder reaction conditions, such as lower temperatures and less concentrated acid, may be required to control the reactivity and prevent side reactions.

  • Catalyst Choice: The choice of acid catalyst can significantly impact the reaction rate and selectivity. A systematic screening of both Brønsted and Lewis acids is recommended to find the optimal catalyst for a specific substrate.[2]

Frequently Asked Questions (FAQs)

Q1: Can I use a ketone instead of an aldehyde as the α,β-unsaturated carbonyl compound?

A1: Yes, α,β-unsaturated ketones can be used in the Doebner-von Miller reaction. However, the reaction is often more successful with α,β-unsaturated aldehydes. Ketones, particularly those with significant steric bulk, may lead to lower yields or the formation of complex product mixtures.[1]

Q2: How can I effectively purify my quinoline product from the tarry byproducts?

A2: Purification can be challenging due to the viscous and non-volatile nature of the tar.

  • Steam Distillation: This is a classic and often highly effective method for isolating volatile quinolines from non-volatile tars.[1][8] The crude, neutralized reaction mixture is subjected to steam, and the volatile quinoline co-distills with the water and is collected in the receiving flask.[8]

  • Column Chromatography: For less volatile products, column chromatography on silica gel or alumina is a common purification technique.[1] It is advisable to first perform a preliminary filtration through a plug of silica gel to remove the majority of the tar before attempting fine purification by column chromatography.

  • Purification via Salt Formation: Quinolines are basic and can be converted to their salts (e.g., hydrochloride or picrate) which can often be purified by crystallization. The pure salt is then neutralized to regenerate the pure quinoline.[9]

Q3: What is the effect of substituents on the aniline ring on the regioselectivity of the cyclization?

A3: For ortho- and para-substituted anilines, the regiochemical outcome of the cyclization is generally unambiguous. However, with meta-substituted anilines, a mixture of 5- and 7-substituted quinolines can be formed, and the product ratio can be difficult to predict.

Data Summary: Catalyst and Solvent Effects

The choice of acid catalyst and solvent system can have a profound impact on the yield of the Doebner-von Miller synthesis. The following table provides a summary of representative data to guide your experimental design.

Aniline Derivativeα,β-Unsaturated CarbonylCatalyst/Solvent SystemYield (%)Reference
2,3-DimethylanilineMethyl (3E)-2-oxo-4-phenylbut-3-enoateHf(OTf)₄ / Dichloromethane18[10]
2,3-DimethylanilineMethyl (3E)-2-oxo-4-phenylbut-3-enoateTrifluoroacetic Acid (TFA)80[10]
2,3-DimethylanilineMethyl (3E)-2-oxo-4-phenylbut-3-enoateFormic Acid65[10]
4-AminophenolMethyl (3E)-2-oxo-4-phenylbut-3-enoateTrifluoroacetic Acid (TFA)79[10]

Note: The data in this table are illustrative and intended to show general trends. Actual yields will vary depending on the specific substrates and reaction scale.

Visualizations

Reaction Mechanism and Competing Pathways

Doebner_von_Miller cluster_desired Desired Reaction Pathway cluster_side Side Reaction Pathway Aniline Aniline Michael_add 1,4-Michael Addition Aniline->Michael_add Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael_add Cyclization Intramolecular Cyclization Michael_add->Cyclization Forms intermediate Dihydroquinoline Dihydroquinoline Intermediate Cyclization->Dihydroquinoline Oxidation Oxidation Dihydroquinoline->Oxidation Quinoline Quinoline Product Oxidation->Quinoline Carbonyl_side α,β-Unsaturated Carbonyl Polymerization Acid-Catalyzed Self-Polymerization Carbonyl_side->Polymerization Tar Tar/Polymer Byproduct Polymerization->Tar experimental_workflow start Start setup Combine aniline and acidic aqueous solution start->setup reflux Heat to reflux setup->reflux add_carbonyl Slowly add α,β-unsaturated carbonyl in organic solvent reflux->add_carbonyl monitor Monitor reaction progress (TLC/GC-MS) add_carbonyl->monitor workup Cool, neutralize, and extract with organic solvent monitor->workup purify Purify crude product (Distillation/Chromatography) workup->purify end Pure Quinoline purify->end

Caption: General experimental workflow for the Doebner-von Miller reaction.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield or Impure Product tar_check Significant Tar/Polymer Formation? start->tar_check biphasic Implement Biphasic System (e.g., H₂O/Toluene) tar_check->biphasic Yes oxidation_check Presence of Dihydroquinoline Impurities? tar_check->oxidation_check No slow_add Slowly add carbonyl compound biphasic->slow_add temp_control Optimize temperature slow_add->temp_control oxidant Increase oxidant amount or change oxidant oxidation_check->oxidant Yes starting_material_check Unreacted Starting Material? oxidation_check->starting_material_check No reaction_time Increase reaction time/ temperature for oxidation oxidant->reaction_time aniline_ewg Aniline has EWG? Consider modified procedure starting_material_check->aniline_ewg Yes purification Refine Purification (Steam Distillation/Chromatography) starting_material_check->purification No optimize_conditions Optimize catalyst, solvent, and temperature aniline_ewg->optimize_conditions

Caption: A decision tree for troubleshooting common Doebner-von Miller issues.

References

  • Wang, X., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(13), 4972-4975. Available at: [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. Available at: [Link]

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. (2018). YouTube. Available at: [Link]

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. (2020). YouTube. Available at: [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668-1676. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • What is the complete procedure for Doebner-von miller reaction ?. ResearchGate. Available at: [Link]

  • Making quinoline - the Skraup synthesis. (2024). YouTube. Available at: [Link]

  • Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines. ResearchGate. Available at: [Link]

  • Purification of Quinoline. LookChem. Available at: [Link]

Sources

Troubleshooting

troubleshooting solubility issues of 2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid

Technical Support Center: 2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-car...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimentation. We provide in-depth, field-proven insights and detailed protocols to ensure you can effectively work with this compound.

The core structure of 2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid, featuring a rigid quinoline backbone and multiple functional groups, contributes to its characteristically low aqueous solubility. This guide will explore the physicochemical principles governing its solubility and provide a systematic approach to achieving stable and usable solutions for your assays.

Compound Overview: Physicochemical Properties

Understanding the molecule's intrinsic properties is the first step in troubleshooting its solubility. The structure contains three key ionizable groups: a basic quinoline nitrogen, an acidic carboxylic acid, and a weakly acidic phenolic hydroxyl group. This amphiprotic nature means its solubility is profoundly influenced by pH.

PropertyValueSource
Molecular Formula C₁₇H₁₃NO₄-
Molecular Weight 295.29 g/mol -
Predicted XLogP3 3.3PubChem
Predicted pKa (Strongest Acidic) 3.8 (Carboxylic Acid)PubChem
Predicted pKa (Strongest Basic) 4.5 (Quinoline Nitrogen)PubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 5PubChem

Troubleshooting Guide: Common Solubility Issues

This section addresses the most frequent challenges in a direct question-and-answer format, providing both the "how" and the "why" for each step.

Q1: My compound is insoluble in standard aqueous buffers like PBS (pH 7.4). What is the primary reason and my first troubleshooting step?

Answer: The primary reason for insolubility at neutral pH is the molecule's structure. At pH 7.4, the carboxylic acid group (pKa ~3.8) is deprotonated (negatively charged), but the quinoline nitrogen (pKa ~4.5) is largely neutral, and the phenolic hydroxyl group remains protonated. The large, hydrophobic aromatic system dominates, leading to poor interaction with water.

Your first and most critical step is to perform a pH-solubility screen. By modulating the pH, you can ionize the functional groups to increase their polarity and, consequently, their aqueous solubility.[1][2][3]

  • At Acidic pH (e.g., pH < 3): The quinoline nitrogen becomes protonated (cationic), increasing solubility.

  • At Basic pH (e.g., pH > 8): The carboxylic acid is fully deprotonated (anionic), and at higher pH (e.g., pH > 10), the phenolic hydroxyl will also deprotonate, further increasing the negative charge and solubility.[4][5]

G cluster_low_ph Low pH (< 3) cluster_neutral_ph Neutral pH (~7) cluster_high_ph High pH (> 8) low_ph Predominantly Cationic (Protonated Quinoline) Solubility Increases neutral_ph Zwitterionic/Neutral (Deprotonated Carboxylate) POOR SOLUBILITY low_ph->neutral_ph Add Base (OH-) neutral_ph->low_ph Add Acid (H+) high_ph Anionic (Deprotonated Carboxylate & Phenol) Solubility Increases neutral_ph->high_ph Add Base (OH-) high_ph->neutral_ph Add Acid (H+)

Caption: pH-dependent ionization states of the compound.

Q2: Adjusting pH helped, but the solubility is still insufficient for my required concentration. What is the next strategy?

Answer: The next strategy is to use co-solvents. Co-solvents are water-miscible organic solvents that increase the solubility of poorly soluble drugs by reducing the overall polarity of the solvent system.[6][7][8] This reduces the interfacial tension between your compound and the aqueous medium, allowing for greater solubility.[6]

The standard workflow is to first create a high-concentration stock solution in a 100% organic solvent and then carefully dilute this stock into your final aqueous buffer.

Recommended Co-solvents:

Co-SolventStarting Concentration in Final MediumNotes
DMSO (Dimethyl sulfoxide)1-10% (v/v)Excellent solubilizing power. Use fresh, anhydrous DMSO as it can be hygroscopic.[9][10] Be mindful of potential cellular toxicity above 0.5%.
Ethanol 1-20% (v/v)Good biocompatibility. Often used in combination with other co-solvents.[11]
PEG 400 (Polyethylene glycol 400)10-40% (v/v)A low-toxicity polymer commonly used in preclinical formulations.[12]
Propylene Glycol (PG) 10-40% (v/v)Another widely used, low-toxicity co-solvent.[6][12]

See Protocol 2 for a detailed method on preparing a stock solution.

Q3: When I dilute my high-concentration DMSO stock into my aqueous assay buffer, the compound precipitates immediately. How can I solve this?

Answer: This phenomenon, often called "crashing out," occurs when the compound moves from a highly favorable solvent (DMSO) to a poor one (aqueous buffer) too rapidly for stable dissolution. The key is to create a more robust formulation that can maintain solubility upon dilution. This often requires a combination of co-solvents and other excipients like surfactants or complexing agents.

Strategies to Prevent Precipitation:

  • Use a Surfactant: Surfactants like Tween-80 or Pluronic F-68 form micelles in aqueous solutions. These micelles can encapsulate the hydrophobic compound, shielding it from the aqueous environment and preventing precipitation.

  • Employ a Complexing Agent: Cyclodextrins, such as SBE-β-CD (sulfobutylether-β-cyclodextrin), have a hydrophobic inner cavity and a hydrophilic exterior. They can form an inclusion complex with the compound, significantly enhancing its apparent water solubility.[10]

  • Optimize the Co-Solvent Blend: Sometimes, a combination of co-solvents works better than a single one. A common preclinical formulation involves a blend of DMSO, PEG 400, and a surfactant.[7][10]

A systematic approach is essential. See Protocol 3 for a detailed workflow on screening for a stable aqueous formulation.

G start Insoluble Compound in Aqueous Buffer ph_screen Step 1: pH Screen (Acidic/Basic Buffers) start->ph_screen Is pH dependent? cosolvent Step 2: Co-solvent Screen (DMSO, EtOH, PEG 400) ph_screen->cosolvent Still Insoluble success Stable Solution Achieved ph_screen->success Soluble complex Step 3: Complex Formulation (Co-solvent + Surfactant/ Cyclodextrin) cosolvent->complex Precipitates on Dilution cosolvent->success Soluble complex->success Soluble

Caption: Systematic workflow for solubility troubleshooting.

Frequently Asked Questions (FAQs)

  • Q: What is the best organic solvent for making a primary stock solution?

    • A: Anhydrous dimethyl sulfoxide (DMSO) is the recommended starting point due to its strong solubilizing power for a wide range of organic molecules.[9][10][11] For a 10 mM stock, aim to dissolve 2.95 mg of the compound in 1 mL of DMSO. Gentle warming (37°C) and vortexing can aid dissolution.

  • Q: How can I verify the final concentration of my solubilized compound?

    • A: After preparing your solution, it is best practice to verify the concentration. The most common methods are UV-Vis spectrophotometry, by establishing a standard curve with a known concentration in a fully solubilizing solvent (like DMSO), or High-Performance Liquid Chromatography (HPLC), which is more accurate and can also detect degradation.[13]

  • Q: How should I store my stock solutions?

    • A: Stock solutions in DMSO should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solutions from light, as quinoline derivatives can be light-sensitive.

  • Q: Could sonication or heating be used to help dissolve the compound?

    • A: Yes, gentle warming (e.g., to 37-50°C) or brief sonication can provide the energy needed to break the crystal lattice and facilitate dissolution, especially during the initial preparation of a stock solution.[10] However, always check the compound's stability at elevated temperatures first to avoid degradation.

Experimental Protocols

Protocol 1: pH-Based Solubility Determination
  • Preparation: Prepare a set of buffers with pH values ranging from 2 to 10 (e.g., glycine-HCl for pH 2-3, acetate for pH 4-5, phosphate for pH 6-8, borate for pH 9-10).

  • Incubation: Add an excess amount of the solid compound to 1 mL of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.

  • Equilibration: Cap the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC or UV-Vis spectrophotometry.

  • Analysis: Plot the measured solubility against the pH of the buffer to identify the pH range of maximum solubility.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh 2.95 mg of 2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid.

  • Solvent Addition: Add the weighed compound to a sterile, appropriate-sized vial. Add 1 mL of anhydrous, high-purity DMSO.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 2-3 minutes. If the solid does not fully dissolve, you may warm the solution to 37°C for 10-15 minutes or sonicate briefly in a water bath. Visually inspect to ensure no solid particles remain.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in cryovials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 3: Screening for an Aqueous Formulation (to prevent precipitation)

This protocol is adapted from common preclinical formulation strategies for poorly soluble compounds.[10]

  • Prepare Stock: Prepare a concentrated stock solution (e.g., 25 mg/mL) in 100% DMSO as described in Protocol 2.

  • Prepare Excipient Blends: In separate tubes, prepare different vehicle blends. Examples include:

    • Vehicle A (Co-solvent/Saline): 10% DMSO, 40% PEG 400, 50% Saline (0.9% NaCl).

    • Vehicle B (Co-solvent/Surfactant): 10% DMSO, 40% PEG 300, 5% Tween-80, 45% Saline.

    • Vehicle C (Cyclodextrin-based): 10% DMSO, 90% of a 20% (w/v) SBE-β-CD solution in saline.

  • Formulation Method: Add the components in the specified order. For Vehicle B as an example: a. Start with the PEG 300. b. Add the DMSO stock solution and mix thoroughly. c. Add the Tween-80 and mix until the solution is clear. d. Finally, add the saline dropwise while vortexing to make up the final volume.

  • Observation: Observe the final solution for clarity. Let it stand at room temperature for at least one hour and check for any signs of precipitation or cloudiness. A successful formulation will remain a clear, homogenous solution.

References

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. [Link]

  • Wagdy, S. M., & Taha, F. S. (2012). Effect of pH on the solubility of phenolic compounds. ResearchGate. [Link]

  • Practical Chemistry. (n.d.). Solubility and pH of phenol. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. [Link]

  • LinkedIn. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Chad's Prep. (2022). 17.6 pH Effects on Solubility. YouTube. [Link]

  • Singh, R. B., et al. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 5(6), 2045-2053. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Aryl-Quinoline-4-Carboxylic Acid Derivatives

This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex purification challenges associated with 2-aryl-quinoline-4-carboxylic acid derivatives. This...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex purification challenges associated with 2-aryl-quinoline-4-carboxylic acid derivatives. This class of compounds, while synthetically accessible through classic reactions like the Doebner and Pfitzinger syntheses, presents unique purification hurdles due to its inherent physicochemical properties. This document provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format.

I. Frequently Asked Questions (FAQs) - Understanding the Core Challenges

Q1: Why are 2-aryl-quinoline-4-carboxylic acids so difficult to purify?

A1: The primary challenge lies in the amphoteric nature of these molecules. They possess both a basic quinoline nitrogen atom and an acidic carboxylic acid group. This duality leads to several complicating factors:

  • Zwitterionic Character: In the solid state and at neutral pH in solution, these compounds can exist as zwitterions. This high degree of polarity leads to poor solubility in many common organic solvents, making techniques like recrystallization and normal-phase column chromatography challenging.[1]

  • Variable Solubility: The solubility is highly dependent on pH.[2] They are generally soluble in aqueous base (as the carboxylate salt) and aqueous acid (as the protonated quinoline salt), but often precipitate at or near their isoelectric point.

  • Strong Intermolecular Interactions: The presence of both hydrogen bond donors (-COOH) and acceptors (quinoline N) promotes strong intermolecular interactions, leading to aggregation, which can cause streaking on TLC plates and broad peaks in chromatography.

  • Complex Impurity Profiles: Side reactions in their synthesis can produce impurities with similar polarities, making separation difficult.

Q2: What are the most common impurities I should expect from a Doebner or Pfitzinger synthesis?

A2: The impurity profile is highly dependent on the synthetic route:

  • Doebner Reaction (Aniline + Aldehyde + Pyruvic Acid):

    • Unreacted Starting Materials: Aniline, aldehyde, and pyruvic acid derivatives may remain.

    • Partially Reduced Intermediates: Dihydroquinoline species can be formed and may be difficult to remove due to their similar structure.[3]

    • Side-Products from Aldehyde: Self-condensation or oxidation of the aldehyde can occur.

    • Tar and Polymeric Materials: A common issue in Doebner-von Miller reactions, arising from the polymerization of α,β-unsaturated aldehydes or ketones formed in situ.[4]

  • Pfitzinger Reaction (Isatin + Carbonyl Compound):

    • Unreacted Isatin and Carbonyl Compound.

    • Incomplete Cyclization Products: The initial keto-acid intermediate may persist if the reaction does not go to completion.[5]

    • Side-Products from the Carbonyl Compound: Self-condensation of the ketone or aldehyde (e.g., aldol condensation) can generate significant byproducts.

    • Decarboxylated Product: Under harsh basic conditions and high temperatures, the desired product can sometimes decarboxylate.

II. Troubleshooting Guide: Practical Solutions to Common Problems

This section provides a systematic approach to troubleshooting purification issues.

A. Recrystallization Challenges

Q3: My compound crashes out of every solvent I try for recrystallization, or it remains completely insoluble. What should I do?

A3: This is a classic problem stemming from the zwitterionic nature and high polarity of these molecules. A pH-swing recrystallization is often the most effective strategy.

Protocol: pH-Swing Recrystallization

  • Dissolution in Base: Dissolve the crude product in a minimal amount of a dilute aqueous base (e.g., 1M NaOH or 1M Na₂CO₃) with gentle heating. This deprotonates the carboxylic acid, forming the highly water-soluble carboxylate salt.

  • Hot Filtration: While hot, filter the solution through a fluted filter paper or a celite pad to remove any insoluble impurities (e.g., polymeric materials).

  • Acidification and Precipitation: Slowly add a dilute acid (e.g., 1M HCl or acetic acid) to the hot filtrate with vigorous stirring. The 2-aryl-quinoline-4-carboxylic acid will precipitate as it reaches its isoelectric point. Monitor the pH to find the point of maximum precipitation.[6]

  • Controlled Cooling: Allow the mixture to cool slowly to room temperature and then in an ice bath to ensure complete crystallization.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals thoroughly with cold deionized water to remove any inorganic salts, followed by a cold, non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any adsorbed organic impurities.

  • Drying: Dry the purified product under vacuum.

Causality: This method works by separating the desired product from non-ionizable or base-insoluble impurities during the hot filtration step. The subsequent controlled precipitation by acidification allows for the formation of a crystalline solid, excluding soluble impurities.

B. Column Chromatography Challenges

Q4: My compound streaks badly on a silica gel TLC plate and I get poor separation during column chromatography. How can I improve this?

A4: Streaking is a common issue with polar, basic compounds like quinolines on acidic silica gel. The quinoline nitrogen interacts strongly with the acidic silanol groups on the silica surface, leading to slow and uneven elution.[7]

Solution 1: Modifying the Mobile Phase (Normal Phase Chromatography)

Adding a small amount of an acid or a base to the mobile phase can significantly improve peak shape and separation.

  • Acidic Modifier: Adding 0.5-2% acetic acid or formic acid to the eluent (e.g., dichloromethane/methanol or ethyl acetate/hexanes) will protonate the quinoline nitrogen. This reduces its interaction with the silica gel, leading to sharper peaks and more predictable elution.

  • Basic Modifier: Alternatively, adding 0.5-2% triethylamine or a few drops of aqueous ammonia to the mobile phase can neutralize the acidic sites on the silica gel, also reducing the strong interaction with the basic quinoline.

Table 1: Recommended Starting Solvent Systems for Normal Phase Chromatography

Solvent SystemModifierTarget Impurities
Dichloromethane : Methanol (98:2 to 90:10)1% Acetic AcidLess polar impurities, unreacted aldehydes
Ethyl Acetate : Hexanes (50:50 to 100:0)1% Acetic AcidNon-polar byproducts
Chloroform : Methanol (95:5 to 85:15)0.5% Aqueous AmmoniaMore polar impurities, starting anilines

Solution 2: Reversed-Phase Chromatography

For highly polar derivatives that are difficult to purify by normal-phase chromatography, reversed-phase (RP) flash chromatography or preparative HPLC is an excellent alternative.[8]

Protocol: Reversed-Phase HPLC Purification

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol) is typically used.

  • Modifier: Adding a modifier to the mobile phase is crucial for good peak shape.

    • Acidic Modifier (0.1% Trifluoroacetic Acid - TFA or Formic Acid): This is the most common approach. The acid suppresses the ionization of the carboxylic acid group, making the molecule more hydrophobic and increasing its retention on the C18 column.[9] It also ensures the quinoline nitrogen is protonated, providing a consistent charge state.

    • Buffer: For compounds that are sensitive to strong acids, a buffer system (e.g., ammonium acetate or ammonium formate) can be used to control the pH of the mobile phase.[7]

  • Detection: UV detection is typically used, with the wavelength set to the λmax of the quinoline chromophore.

Diagram 1: Decision Workflow for Purification Strategy

Purification_Workflow start Crude Product recrystallization Attempt Recrystallization (e.g., from Ethanol/Water) start->recrystallization success Pure Product recrystallization->success Successful failure Poor Recovery or Purity recrystallization->failure Fails ph_swing pH-Swing Recrystallization ph_swing->success Successful tlc_analysis TLC Analysis ph_swing->tlc_analysis Fails failure->ph_swing column_chrom Column Chromatography tlc_analysis->column_chrom normal_phase Normal Phase (Silica) column_chrom->normal_phase Non-polar impurities reversed_phase Reversed-Phase (C18) column_chrom->reversed_phase Polar impurities modifier Add Modifier (Acid or Base) normal_phase->modifier reversed_phase->success modifier->success

Caption: A decision-making workflow for selecting the appropriate purification strategy.

C. Work-up and Extraction Issues

Q5: I am losing a significant amount of my product during the aqueous work-up and extraction. How can I improve my recovery?

A5: This is often due to the amphoteric nature of the product, which can make it soluble in both acidic and basic aqueous layers. Careful pH control during extraction is critical.

Protocol: pH-Controlled Extraction

  • Initial Quenching: After the reaction is complete, quench the reaction mixture by pouring it into water.

  • Basification: Adjust the pH of the aqueous mixture to >10 with a strong base (e.g., 2M NaOH). This will deprotonate the carboxylic acid, making the product soluble in the aqueous layer as the carboxylate salt, while most non-acidic organic impurities will remain in the organic phase.

  • Washing with Organic Solvent: Wash the basic aqueous layer with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove basic and neutral impurities. Discard the organic layer.

  • Acidification: Carefully acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~4-5. The product will precipitate out as it reaches its isoelectric point.

  • Extraction of the Product: Extract the product from the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The choice of solvent will depend on the specific solubility of your derivative.

  • Drying and Concentration: Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be further purified by recrystallization or chromatography.

Diagram 2: pH-Controlled Extraction Workflow

Extraction_Workflow start Reaction Mixture quench Quench with Water start->quench basify Adjust to pH > 10 (e.g., 2M NaOH) quench->basify wash Wash with Organic Solvent (e.g., Ethyl Acetate) basify->wash Product in Aqueous Layer acidify Adjust to pH 4-5 (e.g., 2M HCl) wash->acidify Aqueous Layer extract Extract Product with Organic Solvent acidify->extract Product Precipitates dry_concentrate Dry and Concentrate extract->dry_concentrate product Crude Product for Further Purification dry_concentrate->product

Caption: A workflow illustrating the pH-controlled extraction process.

III. References

  • Pfitzinger, W. Chinolinderivate aus Isatinsäure. J. Prakt. Chem.1886 , 33, 100.

  • Doebner, O.; von Miller, W. Ueber eine Erweiterung der Skraup'schen Chinolin-Synthese. Ber. Dtsch. Chem. Ges.1881 , 14, 2812–2817.

  • Zhang, D., et al. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Front. Chem.2022 , 10, 922507. [Link]

  • Mahler, M., et al. RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO Application Note AN85. 2012 . [Link]

  • Pawar, S. S., et al. Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline-4-Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer properties. Int. J. Chem. Phys. Sci.2015 , 4, 1-10. [Link]

  • Ghasemi, P., et al. Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega2020 , 5 (7), 3207–3217. [Link]

  • Jiang, J., et al. Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. DiVA portal. 2004 . [Link]

  • SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]

  • European Patent Office. Method for preparing heterocyclic-carboxylic acids. EP1283202A1.

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Pettersson, C., et al. Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. LCGC Europe2013 . [Link]

  • Carvajal-Velez, L., et al. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech2019 , 20(3), 117. [Link]

  • Boston University. The Doebner modification of the Knoevenagel reaction. [Link]

  • Orlovsky, V. HPLC method dev strategies for Zwitterions. Chromatography Forum. 2019 . [Link]

  • Waters Corporation. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. [Link]

  • European Patent Office. Process for the purification of carboxylic acids and/or their anhydrides. EP0535825A2.

  • Patel, D. B., et al. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. J. Chem. Pharm. Res.2017 , 9(2), 216-230. [Link]

  • Re-C-Vrieze, T., et al. Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. Anal. Chem.2018 , 90(15), 9099–9105. [Link]

  • Duvelleroy, D., et al. Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Org. Biomol. Chem.2005 , 3, 3794-3804. [Link]

  • Neises, B.; Steglich, W. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Org. Synth.1985 , 63, 183. [Link]

  • Axion Labs. Will Highly Acidic or Basic Samples Affect an HPLC C18 Column?. 2021 . [Link]

  • Biotage. Purifying ionic compounds by flash column chromatography. 2023 . [Link]

  • Al-Rimawi, F. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. J. Chromatogr. Sci.2014 , 52(8), 838–843. [Link]

  • Duvelleroy, D., et al. Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Org. Biomol. Chem.2005 , 3, 3794-804. [Link]

  • SIELC Technologies. New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. [Link]

  • Bio-Rad. PCR Troubleshooting. [Link]

  • Omae, S., et al. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. J. Org. Chem.2023 , 88(17), 12268–12279. [Link]

  • Der Pharma Chemica. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. 2012 , 4(1), 365-370. [Link]

  • Chromatography Forum. HPLC conditions for basic compound?. 2002 . [Link]

  • Omae, S., et al. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC. 2023 . [Link]

  • ResearchGate. Synthesis and Identification of some heterocyclic derivatives from carboxylic acid. 2019 . [Link]

  • GKS Chemistry. Pfitzinger Reaction. YouTube. 2020 . [Link]

  • Plenikowski, Z. Chromatographic separations of aromatic carboxylic acids. J. Chromatogr. B Biomed. Sci. Appl.1998 , 717(1-2), 1-28. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Hydrophilicity in 2-Phenylquinolin-4-one Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-phenylquinolin-4-one derivatives. This guide provides in-depth troubleshooting advice, frequently ask...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-phenylquinolin-4-one derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenge of poor hydrophilicity associated with this important class of compounds. Our goal is to equip you with the knowledge and practical insights to effectively enhance the solubility and improve the developability of your 2-phenylquinolin-4-one derivatives.

I. Understanding the Challenge: Why are 2-Phenylquinolin-4-one Derivatives Often Poorly Soluble?

The core structure of 2-phenylquinolin-4-one, characterized by its fused aromatic rings, is inherently hydrophobic. The planarity and extensive π-system of the quinolinone scaffold, coupled with the phenyl substituent at the 2-position, contribute to strong intermolecular interactions in the solid state. These forces often result in a high crystal lattice energy, making it energetically unfavorable for the molecules to be solvated by water.

The lipophilicity of these compounds, often quantified by a high LogP value, further exacerbates their poor aqueous solubility. This can lead to significant challenges in various stages of drug discovery and development, from initial biological screening to formulation for in vivo studies.

II. Troubleshooting Guide: Addressing Solubility Issues in Your Experiments

This section is designed in a question-and-answer format to provide direct solutions to common problems you may encounter.

Question 1: My 2-phenylquinolin-4-one derivative precipitates out of solution when I dilute my DMSO stock into aqueous buffer for my biological assay. What can I do?

Answer:

This is a very common issue known as "crashing out." It occurs when the compound's concentration in the final aqueous medium exceeds its kinetic solubility. Here’s a systematic approach to troubleshoot this problem:

  • Reduce the Final Concentration: The most straightforward solution is to test a lower final concentration of your compound. It's possible that your target concentration is simply too high for the aqueous environment.

  • Optimize the Co-solvent Concentration: If your assay can tolerate it, slightly increasing the percentage of the organic co-solvent (e.g., DMSO) in the final solution can help maintain solubility. However, be cautious as high concentrations of organic solvents can affect cellular viability and assay performance. It is crucial to run appropriate vehicle controls.

  • Utilize Solubilizing Excipients: For in vitro assays, consider the use of non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low concentrations (typically 0.1-1%). These can help to form micelles that encapsulate the hydrophobic compound and keep it in solution. Always test the effect of the surfactant alone on your assay as a control.

  • Prepare Fresh Dilutions: Avoid storing dilute aqueous solutions of hydrophobic compounds. It's best practice to prepare fresh dilutions from your concentrated stock in organic solvent for each experiment to minimize the risk of precipitation over time.

Question 2: I'm struggling to achieve a high enough concentration of my compound for an in vivo study. How can I formulate my 2-phenylquinolin-4-one derivative for oral or parenteral administration?

Answer:

Formulating poorly soluble compounds for in vivo studies requires more advanced strategies. Here are some common approaches, ranging from simple to more complex:

  • Co-solvent Systems: For initial preclinical studies, a mixture of solvents can be effective. A common starting point is a ternary system of DMSO, a surfactant like Tween® 80 or Cremophor® EL, and an aqueous vehicle (e.g., saline or PBS). The ratios need to be carefully optimized to maximize solubility while minimizing toxicity.

  • Lipid-Based Formulations: If your compound has high lipophilicity, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be highly effective. These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, like the gastrointestinal fluids.

  • Solid Dispersions: This technique involves dispersing the drug in a solid hydrophilic carrier at the molecular level.[1] This can significantly improve the dissolution rate and apparent solubility.[1][2] Common carriers include polymers like polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycol (PEG).[3] The solid dispersion can then be formulated into capsules or tablets.

  • Nanonization: Reducing the particle size of your compound to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate.[4] This can be achieved through techniques like media milling or high-pressure homogenization to create a nanosuspension.

Question 3: I have synthesized several analogs of my lead 2-phenylquinolin-4-one, but I'm not sure which ones have improved hydrophilicity. What are some reliable methods to assess this?

Answer:

Quantitatively assessing hydrophilicity is crucial for prioritizing your compounds. Here are two key experimental approaches:

  • LogP/LogD Determination: The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) is a measure of a compound's lipophilicity. A lower LogP/LogD value generally indicates higher hydrophilicity. While the traditional shake-flask method is the gold standard, a more rapid and less material-intensive method is reverse-phase high-performance liquid chromatography (RP-HPLC).[5][6] By correlating the retention time of your compounds with a set of standards with known LogP values, you can estimate the LogP of your new derivatives.

  • Solubility Assays: Direct measurement of aqueous solubility is essential. There are two main types:

    • Kinetic Solubility: This measures the concentration at which a compound precipitates when a concentrated DMSO solution is added to an aqueous buffer. It's a high-throughput method useful for early-stage screening.[7]

    • Thermodynamic (or Equilibrium) Solubility: This is the true solubility of the compound in a saturated solution at equilibrium.[8] The shake-flask method is the standard for this measurement, where an excess of the solid compound is agitated in the aqueous buffer for an extended period (e.g., 24-48 hours) to reach equilibrium.[9]

III. Frequently Asked Questions (FAQs)

Q1: What structural modifications can I make to the 2-phenylquinolin-4-one scaffold to improve its hydrophilicity?

A1: A key strategy is to introduce polar functional groups that can participate in hydrogen bonding with water. Consider the following modifications:

  • Introducing Ionizable Groups: The synthesis of 2-phenylquinoline-4-carboxylic acid derivatives introduces a carboxylic acid group, which is ionizable and can significantly improve aqueous solubility, especially at physiological pH.[10][11]

  • Adding Polar Substituents: Incorporating groups like hydroxyl (-OH), amino (-NH2), or short polyethylene glycol (PEG) chains can increase hydrophilicity. The position of these substituents is critical; for example, modifications at the C-7 position of the quinolone ring have been shown to influence solubility.

  • Prodrug Approaches: A prodrug is a bioreversible derivative of a drug that undergoes enzymatic or chemical conversion in vivo to release the active parent drug.[12] For 2-phenylquinolin-4-one derivatives, you could consider:

    • Amino Acid Prodrugs: If your derivative has a suitable functional group (e.g., an amino or carboxylic acid), coupling it to an amino acid can enhance solubility.[13]

    • Phosphate Ester Prodrugs: If your compound has a hydroxyl group, converting it to a phosphate ester can dramatically increase aqueous solubility.[14]

Q2: What is a solid dispersion, and how can it help with my poorly soluble 2-phenylquinolin-4-one derivative?

A2: A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at the solid state.[2] For poorly soluble crystalline drugs, forming an amorphous solid dispersion can lead to a significant increase in aqueous solubility and dissolution rate.[1][2] The polymer carrier not only prevents the drug from recrystallizing but can also improve its wettability.[2] Commonly used carriers include PVP, HPMC, and Eudragit® polymers.[3]

Q3: How do I choose the right excipients for my formulation?

A3: The choice of excipients depends on your chosen formulation strategy and the physicochemical properties of your 2-phenylquinolin-4-one derivative.

  • For Solid Dispersions: Look for polymers that have good miscibility with your compound. A preliminary screening can be done by solvent casting thin films of your drug and various polymers and checking for amorphicity and stability.[1]

  • For Lipid-Based Formulations (SEDDS): Screen various oils, surfactants, and co-surfactants for their ability to dissolve your compound. The goal is to find a combination that forms a clear, stable microemulsion upon dilution with water.

  • For Nanosuspensions: Stabilizers are crucial to prevent particle aggregation. A combination of a steric stabilizer (e.g., a polymer like HPMC) and an ionic stabilizer (e.g., a surfactant like sodium dodecyl sulfate) is often effective.

Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A4:

  • Kinetic solubility is the concentration of a compound when precipitation is first observed after adding a DMSO stock solution to an aqueous buffer. It's a measure of how quickly a compound falls out of a supersaturated solution. This is a high-throughput assay useful for ranking compounds in early discovery.[7][8]

  • Thermodynamic solubility is the concentration of a compound in a saturated solution that is in equilibrium with the solid drug. This is the "true" solubility and is a more accurate measure for later-stage drug development.[8]

For early-stage compound screening and prioritization, kinetic solubility is often sufficient. For lead optimization and formulation development, thermodynamic solubility is the more relevant parameter.

IV. Experimental Protocols & Workflows

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol provides a general method for preparing a solid dispersion, which should be optimized for your specific 2-phenylquinolin-4-one derivative and chosen polymer.

Materials:

  • 2-phenylquinolin-4-one derivative

  • Polymer carrier (e.g., PVP K30, HPMC E5)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Accurately weigh the 2-phenylquinolin-4-one derivative and the polymer carrier in a desired ratio (start with 1:1, 1:3, and 1:5 drug-to-polymer ratios). Dissolve both components in a minimal amount of a suitable volatile organic solvent in a round-bottom flask. Ensure complete dissolution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C). Continue evaporation until a solid film is formed on the wall of the flask and no solvent is visible.

  • Drying: Further dry the solid film under vacuum for 12-24 hours to remove any residual solvent.

  • Milling and Sieving: Carefully scrape the solid dispersion from the flask. Gently grind the solid into a fine powder using a mortar and pestle. Pass the powder through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for drug content, amorphicity (using techniques like X-ray powder diffraction or differential scanning calorimetry), and dissolution rate compared to the pure drug.

Diagram: Solid Dispersion Workflow

solid_dispersion_workflow cluster_prep Preparation cluster_char Characterization dissolve 1. Dissolve Drug & Polymer in Solvent evaporate 2. Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry 3. Vacuum Drying evaporate->dry mill 4. Milling & Sieving dry->mill content Drug Content mill->content amorphicity Amorphicity (XRPD/DSC) mill->amorphicity dissolution Dissolution Testing mill->dissolution

Caption: Workflow for preparing and characterizing a solid dispersion.

Protocol 2: High-Throughput Kinetic Solubility Assay

This protocol describes a common method for assessing the kinetic solubility of your compounds in a 96-well plate format.

Materials:

  • 2-phenylquinolin-4-one derivatives (as 10 mM DMSO stock solutions)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well plates (clear bottom for absorbance reading)

  • Plate reader capable of measuring absorbance at ~620 nm

  • Multichannel pipette

Procedure:

  • Prepare Plate: Add the aqueous buffer to the wells of a 96-well plate.

  • Compound Addition: Using a multichannel pipette, add a small volume of your 10 mM DMSO stock solutions to the buffer-containing wells to achieve a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept constant and low (e.g., 1-2%).

  • Incubation: Shake the plate gently for 1-2 hours at room temperature to allow for equilibration.

  • Measurement: Measure the absorbance (or turbidity) of each well at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is the concentration at which a significant increase in absorbance is observed, indicating the formation of a precipitate. This can be determined by plotting absorbance versus concentration.

Diagram: Chemical Modification Strategies

chemical_modification cluster_strategies Hydrophilicity Enhancement Strategies cluster_prodrug_types Prodrug Examples parent Poorly Soluble 2-Phenylquinolin-4-one Core add_polar Introduce Polar Groups (-OH, -NH2, -COOH) parent->add_polar prodrug Prodrug Approach parent->prodrug amino_acid Amino Acid Conjugate prodrug->amino_acid phosphate Phosphate Ester prodrug->phosphate

Caption: Strategies for chemical modification to improve hydrophilicity.

V. Data Interpretation

ParameterLow ValueHigh ValueImplication for 2-Phenylquinolin-4-one Derivatives
Aqueous Solubility < 10 µg/mL> 100 µg/mLLow values are common and necessitate the strategies outlined in this guide.
LogP < 2> 4High LogP values are typical and correlate with poor aqueous solubility.
Dissolution Rate SlowFastA slow dissolution rate is a primary contributor to poor bioavailability for this class of compounds.

VI. References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. [Link]

  • HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. BUCHI. [Link]

  • What are the effects of substituents (group) on hydrophobic characters of organic compunds. ResearchGate. [Link]

  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. [Link]

  • Determination of logP coefficients via a RP-HPLC column. Google Patents.

  • Influence of the N-Substituents on the Nucleophilicity and Lewis Basicity of N-Heterocyclic Carbenes. PubMed. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. Journal of Medicinal Chemistry. [Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]

  • Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. PMC. [Link]

  • Synthesis and SAR of 2-phenylquinolin-4(1H)-one derivatives of antioxidant potential. ResearchGate. [Link]

  • Calculated Log P Values for the Investigated Compounds. ResearchGate. [Link]

  • Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. PMC. [Link]

  • Synthesis of mutual prodrug of mefenamic acid and fluroquinolones. Inovatus Services Ltd. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • Rational design of 4-phenylquinolin-2(1H)-one (4-PQ) derivatives as... ResearchGate. [Link]

  • Substituent effects and electron delocalization in five-membered N-heterocycles. Springer. [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Tool for lipophilicity determination in drug discovery basic and neutral compounds. Google Patents.

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. [Link]

  • Solid Dispersions. Contract Pharma. [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI. [Link]

  • A Prodrug Approach toward the Development of Water Soluble Fluoroquinolones and Structure−Activity Relationships of Quinoline-3-carboxylic Acids. Journal of Medicinal Chemistry. [Link]

  • Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. PMC. [Link]

  • Development of a QAMS Analysis Method for Industrial Lanolin Alcohol Based on the Concept of Analytical Quality by Design. MDPI. [Link]

  • Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. MDPI. [Link]

  • Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. PMC. [Link]

  • Summary of the commonly used excipients for preparation of solid dispersions. ResearchGate. [Link]

  • HPLC-Based Method to Evaluate Kinetics of Glucosinolate Hydrolysis by Sinapis alba Myrosinase. PMC. [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]

  • Amino Acids in the Development of Prodrugs. MDPI. [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Friedländer Synthesis of Polycyclic Quinolines

From the Desk of the Senior Application Scientist Welcome to the technical support center dedicated to the Friedländer synthesis of polycyclic quinolines. This guide is designed for researchers, medicinal chemists, and p...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the Friedländer synthesis of polycyclic quinolines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this powerful, yet often challenging, cyclocondensation reaction. Our goal is to move beyond simple protocols and provide you with the causal understanding needed to troubleshoot and optimize your catalyst selection, ensuring robust and reproducible outcomes.

The Friedländer synthesis, a reaction of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, is a cornerstone for building the quinoline scaffold—a privileged core in numerous pharmaceuticals and functional materials.[1][2] The choice of catalyst is not merely an additive to the reaction but the central pivot determining its success, influencing yield, selectivity, and reaction conditions.[3] This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field.

Frequently Asked Questions (FAQs) on Catalyst Fundamentals

Q1: What is the fundamental role of a catalyst in the Friedländer synthesis?

A catalyst in the Friedländer synthesis serves to accelerate the two key mechanistic steps: an initial intermolecular condensation (either an aldol or a Schiff base formation) and the subsequent intramolecular cyclodehydration to form the quinoline ring.[4][5] There are two plausible mechanistic pathways, and the catalyst can influence which path is favored.[6]

  • Aldol-First Pathway: The catalyst promotes the condensation between the enolate of the methylene-containing reactant and the carbonyl of the o-aminoaryl reactant. This is often the rate-limiting step.[4]

  • Schiff Base-First Pathway: The catalyst facilitates the formation of a Schiff base (imine) between the amino group and the partner carbonyl, followed by an intramolecular aldol-type cyclization.[4]

Both pathways converge on a common intermediate which then dehydrates to the final aromatic quinoline.[6] An effective catalyst lowers the activation energy for these steps, allowing the reaction to proceed under milder conditions and often in shorter timeframes.

Friedlander_Mechanism Reactants o-Aminoaryl Carbonyl + α-Methylene Carbonyl Aldol_Adduct Aldol Adduct Reactants->Aldol_Adduct Pathway 1: Aldol Condensation (Rate-Limiting) Schiff_Base Schiff Base Reactants->Schiff_Base Cyclized_Intermediate Cyclized Hydroxy Intermediate Aldol_Adduct->Cyclized_Intermediate Intramolecular Cyclization Schiff_Base->Cyclized_Intermediate Intramolecular Aldolization Product Polycyclic Quinoline + 2 H₂O Cyclized_Intermediate->Product Dehydration

Caption: Dual mechanistic pathways of the Friedländer synthesis.

Q2: Should I use an acid or a base catalyst for my reaction?

The choice between an acid and a base is substrate-dependent and is a critical first decision in your experimental design. There is no universal answer, but there are clear guiding principles based on your starting materials.

  • Base Catalysis (e.g., NaOH, KOH, KOtBu): Basic conditions are particularly effective for reactions between o-aminoaldehydes and ketones.[7] The base promotes the formation of the enolate from the α-methylene ketone, which is the key nucleophile in the initial aldol condensation step. However, strong bases can promote unwanted side reactions, most notably the self-condensation of the ketone reactant.[2]

  • Acid Catalysis (e.g., p-TsOH, H₂SO₄, Lewis Acids): Acidic conditions are generally preferred for the condensation of o-aminoketones with ketones.[7] The acid activates the carbonyl group of the o-aminoketon toward nucleophilic attack by the enol or enamine of the partner ketone. A wide range of Brønsted and Lewis acids have been proven effective, including trifluoroacetic acid, iodine, and various metal triflates.[4]

Q3: What are the advantages of using a heterogeneous catalyst over a homogeneous one?

Many traditional Friedländer syntheses that use homogeneous catalysts like NaOH or H₂SO₄ suffer from difficult product isolation, poor yields, and catalyst removal issues.[8] Heterogeneous catalysts (e.g., solid-supported acids, clays, zeolites, MOFs) offer significant operational advantages:

  • Ease of Separation: The catalyst can be removed by simple filtration, simplifying the work-up procedure.[8]

  • Reusability: Many solid catalysts can be recovered, regenerated, and reused for multiple cycles, improving the cost-effectiveness and sustainability of the process.[8] For example, silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂) has been shown to be reusable for several runs.[8]

  • Potentially Milder Conditions: Some heterogeneous systems, like montmorillonite KSF clay, can facilitate the reaction under solvent-free microwave conditions, reducing reaction times and environmental impact.[8]

Troubleshooting Guide: Catalyst-Centric Problem Solving

Q4: My reaction yield is very low. What are the most common catalyst-related causes?

Low yield is the most frequent complaint in Friedländer synthesis.[3] Before re-evaluating your entire approach, consider these catalyst-centric factors:

  • Inappropriate Catalyst Choice: The acid/base strength of your catalyst must be matched to your substrates. If your starting materials are sensitive, a strong acid or base can cause degradation.[3] Consider screening milder catalysts. Modern options like molecular iodine, gold catalysts, or zirconium triflate often provide high yields under less harsh conditions.[2][9]

  • Suboptimal Catalyst Loading: Insufficient catalyst will result in a slow or incomplete reaction. Conversely, excessive catalyst can promote side reactions. A typical starting point is 5-20 mol%, but this requires empirical optimization.

  • Poor Solubility: The catalyst and reactants must be able to interact. If your catalyst or starting materials have poor solubility in the chosen solvent, the reaction will be inefficient.[3] For instance, in microwave-assisted reactions, switching to a more polar solvent like DMF can improve energy absorption and reactant solubility.[3]

  • Side Reactions: The catalyst may be promoting an undesired reaction pathway. The most common issue is the aldol self-condensation of the ketone starting material, which consumes your reactant and complicates purification.[2][3]

Troubleshooting_Workflow Start Low Yield or Slow Reaction Check_Catalyst Is the Catalyst Type Appropriate? (Acid vs. Base) Start->Check_Catalyst Check_Loading Is Catalyst Loading Optimized? (Try 5-20 mol%) Check_Catalyst->Check_Loading Yes Action_Switch_Catalyst Action: Switch Catalyst Type (e.g., Base to Lewis Acid) Check_Catalyst->Action_Switch_Catalyst No Check_Solubility Are Reactants & Catalyst Soluble in Solvent? Check_Loading->Check_Solubility Yes Action_Screen_Loading Action: Screen Catalyst Loading (e.g., 5, 10, 20%) Check_Loading->Action_Screen_Loading No Check_Side_Rxns Are Side Reactions (e.g., Aldol) Dominant? Check_Solubility->Check_Side_Rxns Yes Action_Change_Solvent Action: Change Solvent (e.g., Toluene to DMF) Check_Solubility->Action_Change_Solvent No Action_Milder_Catalyst Action: Use Milder Catalyst (e.g., Iodine, Choline Hydroxide) Check_Side_Rxns->Action_Milder_Catalyst Yes Success Reaction Improved Check_Side_Rxns->Success No Action_Switch_Catalyst->Check_Loading Action_Screen_Loading->Check_Solubility Action_Change_Solvent->Check_Side_Rxns Action_Milder_Catalyst->Success

Caption: A workflow for troubleshooting low yields in Friedländer synthesis.

Q5: I'm observing significant side products from ketone self-condensation. How can my catalyst choice address this?

This is a classic problem, especially under strong basic catalysis.[2] The base indiscriminately generates the enolate from your ketone, which can then react with another molecule of itself instead of with the intended o-aminoaryl carbonyl.

Solution: Switch to an acid catalyst. Lewis acids like Yb(OTf)₃ or Zr(OTf)₄, or even milder Brønsted acids, do not promote base-mediated self-condensation.[7][9] They operate by activating the carbonyl of the o-aminoaryl ketone, making it more electrophilic and favoring the desired intermolecular reaction. If basic conditions are unavoidable, consider using the imine analogue of the o-aminoaryl reactant to prevent the competing aldol pathway.[2]

Q6: My reaction with an unsymmetrical ketone is giving the wrong regioisomer. What can I do?

With unsymmetrical ketones (e.g., 2-butanone), reaction can occur at either α-carbon, leading to two different quinoline products. Under standard acidic or basic conditions, the reaction typically favors condensation at the more substituted carbon, leading to the thermodynamically more stable product.[7]

Solution: Controlling regioselectivity is an advanced challenge. While catalyst choice can have an influence, it is often more effective to modify the substrate. One proven strategy is to introduce a directing group, such as a phosphoryl group, on the desired α-carbon of the ketone to force the condensation to occur at that site.[2] Alternatively, using specialized catalytic systems, such as certain amine catalysts or performing the reaction in an ionic liquid, has been reported to improve regioselectivity.[2]

Q7: My heterogeneous catalyst seems to lose activity after one run. What could be the cause?

Catalyst deactivation is a common issue with reusable solid catalysts.[10] The primary causes are:

  • Leaching: The active catalytic species may be dissolving from the solid support into the reaction medium. This is especially a risk if the active site is not strongly bound to the support.

  • Fouling: The pores and active sites of the catalyst can become blocked by product, byproducts, or polymeric material formed during the reaction.

  • Poisoning: A substance in the reaction mixture (or an impurity in the starting materials) may bind irreversibly to the active sites, rendering them inactive.[10]

Solution: First, confirm deactivation by running a second cycle and observing a significant drop in yield. Then, try a more rigorous washing procedure between runs (e.g., washing with a solvent that dissolves the product and any potential byproducts). If leaching is suspected, you may need to choose a catalyst with a more robust linkage between the active species and the support. Characterization of the used catalyst (e.g., via ICP-MS to check for metal content) can help diagnose the problem.

Catalyst Selection and Performance Data

The selection of a catalyst system has evolved significantly from traditional strong acids and bases. Modern catalysts offer milder conditions, higher yields, and improved sustainability.

Catalyst ClassExamplesTypical ConditionsAdvantagesDisadvantages
Brønsted Bases NaOH, KOH, KOtBuReflux in EtOH or H₂OInexpensive, effective for o-aminoaldehydesPromotes ketone self-condensation, harsh conditions[7][11]
Brønsted Acids p-TsOH, H₂SO₄Reflux in Toluene or solvent-freeEffective for o-aminoketones, readily availableHarsh conditions, difficult removal, potential for charring[2][7]
Lewis Acids Zr(OTf)₄, Yb(OTf)₃, Iodine60-100 °C in EtOH/H₂O or DCMHigh efficiency, milder conditions, avoids base-mediated side reactions[4][7][9]Can be expensive, moisture-sensitive
Heterogeneous NaHSO₄-SiO₂, MOFs (MIL-53(Al)), Zeolites80-120 °C, often solvent-freeEasy separation, reusable, environmentally friendly[2][8][12]Can have lower activity, potential for deactivation/leaching
Modern Systems Gold Catalysts, Ionic Liquids50-100 °C, varied solventsVery mild conditions, high yields, unique selectivity[2][3]High cost (Gold), potential viscosity/purification issues (ILs)

Experimental Protocol: Iodine-Catalyzed Friedländer Annulation

This protocol provides a representative method using molecular iodine, a mild and efficient Lewis acid catalyst for the synthesis of polycyclic quinolines.[5]

Materials:

  • o-aminoaryl ketone (1.0 mmol, 1.0 eq)

  • α-Methylene ketone (1.2 mmol, 1.2 eq)

  • Molecular Iodine (I₂) (0.1 mmol, 10 mol%)

  • Ethanol (5 mL)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask, add the o-aminoaryl ketone (1.0 mmol) and the α-methylene ketone (1.2 mmol).

  • Solvent and Catalyst Addition: Add ethanol (5 mL) to the flask, followed by molecular iodine (10 mol%).

  • Reaction Execution: Place the flask in a pre-heated oil bath at 80 °C and attach the reflux condenser. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) every hour. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting starting material), cool the mixture to room temperature.

  • Quenching: Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise to quench the excess iodine. The brown color of the solution will disappear.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure polycyclic quinoline.

This protocol serves as a robust starting point. The temperature, solvent, and catalyst loading should be optimized for each specific substrate combination to achieve maximum yield.

References

  • Gawande, M. B., & Shelke, S. N. (2018). Advances in polymer based Friedlander quinoline synthesis. PMC - PubMed Central - NIH. Retrieved January 26, 2026, from [Link]

  • Muchowski, J. M., & Maddox, M. L. (2004). Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (2023). Friedländer synthesis. Wikipedia. Retrieved January 26, 2026, from [Link]

  • MDPI. (2026). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Retrieved January 26, 2026, from [Link]

  • Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Cheng, C.-C., & Yan, S.-J. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions. Retrieved January 26, 2026, from [Link]

  • Shaabani, A., et al. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central - NIH. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2012). ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. ResearchGate. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Springer. (2023). Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. Springer. Retrieved January 26, 2026, from [Link]

  • Macmillan Group. (2015). Deactivation Pathways in Transition Metal Catalysis. Macmillan Group. Retrieved January 26, 2026, from [Link]

  • Gámez-Montaño, R., et al. (2014). Recent Advances in the Friedländer Reaction. Chemical Reviews - ACS Publications. Retrieved January 26, 2026, from [Link]

Sources

Troubleshooting

minimizing byproducts in the synthesis of 2-phenyl-quinoline-4-carboxylic acid

Welcome to the technical support center for the synthesis of 2-phenyl-quinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-phenyl-quinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and minimize the formation of byproducts.

Introduction

The synthesis of 2-phenyl-quinoline-4-carboxylic acid is a cornerstone for the development of various therapeutic agents. However, achieving high purity and yield can be challenging due to the potential for side reactions. This guide provides expert insights and practical solutions to common problems encountered during its synthesis, focusing on the widely used Doebner and Pfitzinger reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 2-phenyl-quinoline-4-carboxylic acid?

A1: The two most common and effective methods are the Doebner reaction and the Pfitzinger reaction. The Doebner reaction is a three-component synthesis involving an aniline, an aldehyde (benzaldehyde), and pyruvic acid[1]. The Pfitzinger reaction utilizes isatin or its derivatives condensed with a carbonyl compound containing an α-methylene group, such as acetophenone, in the presence of a base[2][3].

Q2: Why is byproduct formation a significant issue in the Doebner reaction?

A2: The Doebner reaction often proceeds under acidic conditions and elevated temperatures, which can lead to several side reactions. A major issue is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound that is formed in situ. This results in the formation of tar, which complicates product isolation and reduces yield[4][5]. Additionally, the reactivity of the aniline substrate, especially those with electron-withdrawing groups, can be low, leading to incomplete conversion and the formation of various impurities[6][7].

Q3: What are the typical catalysts used in the Doebner reaction?

A3: The Doebner reaction is typically catalyzed by either Brønsted or Lewis acids. Common Brønsted acids include hydrochloric acid and p-toluenesulfonic acid. Lewis acids such as tin tetrachloride, scandium(III) triflate, and boron trifluoride etherate (BF₃·OEt₂) or its tetrahydrofuran complex (BF₃·THF) are also frequently employed to improve reaction rates and yields[6][7]. The choice of catalyst can significantly influence the reaction's efficiency and selectivity.

Q4: How can I monitor the progress of my reaction and identify byproducts?

A4: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the consumption of starting materials and the formation of the product in real-time[8][9]. For more detailed analysis and identification of byproducts, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is highly recommended. For structural elucidation of unknown impurities, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable[8][10].

Troubleshooting Guides

The Doebner Reaction: Common Issues and Solutions

Issue 1: Low Yield of 2-Phenyl-quinoline-4-carboxylic Acid

  • Cause A: Poor Reactivity of Substrates. Anilines bearing strong electron-withdrawing groups are less nucleophilic and react sluggishly, often resulting in low yields[6][7].

    • Solution: Employ a more effective catalytic system. For electron-deficient anilines, using BF₃·THF in a solvent like acetonitrile has been shown to significantly improve yields[7]. Increasing the reaction temperature or extending the reaction time may also be beneficial, but must be balanced against the risk of increased byproduct formation.

  • Cause B: Suboptimal Reaction Conditions. Incorrect temperature, reaction time, or catalyst concentration can drastically reduce the yield.

    • Solution: A systematic optimization of reaction parameters is crucial. This involves screening different catalysts, solvents, temperatures, and reaction times to find the optimal conditions for your specific substrates.

Issue 2: Significant Tar Formation

  • Cause: Tar formation is primarily due to the acid-catalyzed polymerization of the in situ generated α,β-unsaturated carbonyl compound[4][5].

    • Solution 1: Slow Addition of Reagents. Adding the aldehyde or pyruvic acid dropwise to the reaction mixture can maintain a low concentration of the reactive intermediates, thereby suppressing polymerization[4][6].

    • Solution 2: Optimize Acid Catalyst. The strength and concentration of the acid catalyst can influence the rate of polymerization. Experimenting with milder Lewis acids or optimizing the concentration of the Brønsted acid can be effective.

    • Solution 3: Biphasic Reaction Medium. Sequestering the carbonyl compound in an organic phase can physically separate it from the acidic aqueous phase, reducing the rate of polymerization[5].

Issue 3: Formation of Unexpected Isomers or Byproducts

  • Cause: The reaction mechanism of the Doebner synthesis can be complex, and under certain conditions, side reactions can lead to the formation of isomers or other byproducts. For instance, a reversal of regioselectivity has been observed with certain substrates[4]. Another identified byproduct is a 2-methylquinoline-4-carboxylic acid derivative.

    • Solution: Careful selection of the catalyst and reaction conditions is key. For example, trifluoroacetic acid (TFA) has been noted to sometimes promote the formation of 4-substituted quinolines instead of the expected 2-substituted products[4]. Characterize your byproducts thoroughly using techniques like NMR and MS to understand the side reactions occurring and then adjust your reaction strategy accordingly.

The Pfitzinger Reaction: Common Issues and Solutions

Issue 1: Incomplete Reaction or Low Conversion

  • Cause: The Pfitzinger reaction is sensitive to the basicity of the reaction medium and the reactivity of the carbonyl compound.

    • Solution: Ensure a sufficiently strong base, such as potassium hydroxide, is used to facilitate the initial hydrolysis of isatin[11]. The choice of solvent can also play a role; aqueous ethanol is a common and effective medium[12]. For less reactive ketones, increasing the reaction temperature and time may be necessary.

Issue 2: Difficulty in Product Isolation and Purification

  • Cause: The product, a carboxylic acid, may remain in the aqueous basic solution.

    • Solution: After the reaction is complete, the mixture needs to be carefully neutralized with an acid (e.g., HCl) to a pH of 5-6 to precipitate the 2-phenyl-quinoline-4-carboxylic acid. The crude product can then be collected by filtration and purified by recrystallization[8][13].

Experimental Protocols

Protocol 1: Optimized Doebner Synthesis for Electron-Deficient Anilines

This protocol is adapted for anilines with electron-withdrawing groups, where traditional methods often fail[7].

  • To a solution of the aniline (1.0 equivalent) and benzaldehyde (1.1 equivalents) in acetonitrile (MeCN), add BF₃·THF (0.28 equivalents).

  • Stir the reaction mixture at 65 °C for 10 minutes.

  • Prepare a solution of pyruvic acid (0.56 equivalents) in MeCN.

  • Add the pyruvic acid solution dropwise to the reaction mixture over 3 hours at 65 °C.

  • Continue heating the reaction mixture at 65 °C for an additional 21 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup. This typically involves extraction with an organic solvent, washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Pfitzinger Synthesis of 2-Phenyl-quinoline-4-carboxylic Acid

This protocol is a general procedure for the Pfitzinger reaction[8][13].

  • Dissolve isatin (1.0 equivalent) in a 33% aqueous solution of potassium hydroxide.

  • Slowly add a solution of acetophenone (1.1 equivalents) in ethanol to the isatin solution.

  • Reflux the reaction mixture at 85 °C for 8 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent by rotary evaporation.

  • Add water to the residue and carefully adjust the pH to 5-6 with 3M HCl to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-phenyl-quinoline-4-carboxylic acid.

Data Presentation

ParameterDoebner ReactionPfitzinger Reaction
Starting Materials Aniline, Benzaldehyde, Pyruvic AcidIsatin, Acetophenone
Catalyst/Reagent Acid (Brønsted or Lewis)Strong Base (e.g., KOH)
Common Solvents Ethanol, AcetonitrileAqueous Ethanol
Typical Temperature 65-100 °C85 °C (Reflux)
Key Byproducts Tars, Isomers, Reduced IntermediatesGenerally cleaner, but depends on substrate purity
Purification Workup, Recrystallization, ChromatographyNeutralization, Filtration, Recrystallization

Visualizations

Doebner Reaction Mechanism

Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline SchiffBase Schiff Base Aniline->SchiffBase + Benzaldehyde - H₂O Benzaldehyde Benzaldehyde PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization Adduct Michael Adduct SchiffBase->Adduct + Enol Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization Product 2-Phenyl-quinoline- 4-carboxylic Acid Cyclized->Product Dehydration & Aromatization Troubleshooting_Doebner Start Low Yield Observed CheckReagents Check Purity of Starting Materials Start->CheckReagents CheckReagents->Start Reagents Impure (Purify/Replace) OptimizeConditions Systematically Optimize: - Catalyst - Solvent - Temperature - Time CheckReagents->OptimizeConditions Reagents Pure AnalyzeByproducts Identify Byproducts (TLC, HPLC, LC-MS, NMR) OptimizeConditions->AnalyzeByproducts Success Improved Yield OptimizeConditions->Success Yield Improves ModifyProtocol Modify Protocol Based on Byproduct Analysis AnalyzeByproducts->ModifyProtocol ModifyProtocol->OptimizeConditions

Caption: A logical workflow for troubleshooting low yields.

References

  • Doebner Reaction. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Pfitzinger Reaction. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Kauffman, J. S. (2009). Analytical Strategies for Monitoring Residual Impurities.
  • Li, J., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
  • Ma, C., et al. (2018).
  • RSC Publishing. (2013). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods.
  • Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry.
  • Zhang, Y., et al. (2014).
  • International Journal of Science and Research (IJSR). (2018). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I.
  • ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Retrieved from [Link]

  • ResearchGate. (2021). The Pfitzinger Reaction. (Review).
  • Bhuiyan, M. M. H., et al. (2018). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis.
  • MDPI. (2023).
  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

  • Wang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry.
  • chemeurope.com. (n.d.). Doebner-Miller reaction. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Preclinical Validation of 2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic Acid as an Anticancer Agent

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the preclinical validation of the novel compound 2-(3-hydroxy-4-methoxyphenyl)quinoline-4-carboxy...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the preclinical validation of the novel compound 2-(3-hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid (henceforth designated as HMQCA) as a potential anticancer therapeutic. We will move beyond rote protocol recitation to establish a self-validating experimental cascade, explaining the causal logic behind each step. This document compares the prospective data of HMQCA against established chemotherapeutic agents, Doxorubicin and Cisplatin, providing the necessary context for its evaluation.

The quinoline-4-carboxylic acid scaffold is a versatile and promising platform for developing new therapeutic agents.[1] Derivatives have shown significant potential as anticancer agents through various mechanisms, including the inhibition of critical enzymes and the disruption of cellular division.[1] This guide will delineate a rigorous, multi-stage validation process to determine if HMQCA possesses a clinically relevant anticancer profile.

Part 1: Foundational In Vitro Analysis — From Cytotoxicity to Mechanism

The initial phase of validation focuses on cell-based assays to answer two fundamental questions: Does HMQCA kill cancer cells, and if so, how? This in vitro stage is a critical filter, ensuring that only compounds with potent and selective activity proceed to more complex and resource-intensive models.[2][3][4]

The Validation Workflow: A Strategic Overview

Our experimental strategy is designed as a logical funnel. We begin with broad screening for cytotoxic effects and progressively narrow our focus to elucidate the specific molecular mechanisms responsible for any observed activity.

G cluster_0 Part 1: In Vitro Validation cluster_1 Mechanistic Deep Dive cluster_2 Part 2: In Vivo Confirmation A Initial Cytotoxicity Screening (MTT Assay) B Determine IC50 Values (Dose-Response Analysis) A->B C Assess Cellular Mechanism of Action B->C F Subcutaneous Xenograft Model (Immunocompromised Mice) B->F Proceed if Potent & Selective D Apoptosis Assay (Annexin V / PI Staining) C->D E Cell Cycle Analysis (Propidium Iodide Staining) C->E G Evaluate Tumor Growth Inhibition F->G

Caption: High-level workflow for anticancer drug validation.

Step 1: Quantifying Cytotoxicity with the MTT Assay

The first crucial experiment is to determine if HMQCA can reduce the viability of cancer cells. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[5] In this assay, mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals, providing a quantifiable measure of cell survival.

Experimental Rationale: We must first establish a dose-dependent cytotoxic effect. This assay will yield the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency. To assess selectivity, HMQCA should be tested against a panel of diverse human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) and a non-cancerous control cell line (e.g., human fibroblasts) to ensure the compound preferentially targets malignant cells.

Comparative Data: The performance of HMQCA will be benchmarked against Doxorubicin, a widely used anthracycline antibiotic that acts by intercalating into DNA and disrupting topoisomerase-II-mediated DNA repair.[6][7]

CompoundCell LineCancer TypeExpected IC50 Range (µM)
HMQCA (Test) MCF-7BreastTo be determined
A549LungTo be determined
HCT-116ColonTo be determined
FibroblastsNon-CancerousTo be determined (Higher is better)
Doxorubicin (Control) MCF-7Breast0.05 - 0.5
A549Lung0.1 - 1.0
HCT-116Colon0.2 - 1.5
FibroblastsNon-Cancerous1.0 - 10.0

Protocol: MTT Cell Viability Assay

  • Cell Plating: Seed 1,000-100,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of HMQCA and the control drug (Doxorubicin) in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours, or until a purple precipitate is visible.[8][9]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[8]

  • Absorbance Reading: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.

Step 2: Uncovering the Mechanism of Cell Death

Assuming HMQCA demonstrates potent cytotoxicity, the next logical step is to determine how it induces cell death. The two most common mechanisms for anticancer drugs are the induction of apoptosis (programmed cell death) and arrest of the cell cycle.

Apoptosis is a controlled process of cell dismantling that is a hallmark of effective chemotherapy. A key early event is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[10] The Annexin V/PI assay uses this principle to distinguish between healthy, apoptotic, and necrotic cells.[11]

Experimental Rationale: Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (e.g., FITC).[10] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[12] Flow cytometry analysis of cells stained with both allows for precise quantification of different cell populations.

G cluster_0 Cell Populations cluster_1 Mechanism a Live Cells (Annexin V-, PI-) PS on inner membrane b Early Apoptotic (Annexin V+, PI-) PS translocated c Late Apoptotic/Necrotic (Annexin V+, PI+) Membrane compromised d HMQCA Treatment (Hypothesized) e Apoptosis Induction d->e f Cell Death e->f

Caption: Distinguishing cell fates with Annexin V/PI staining.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Culture cells in 6-well plates and treat with HMQCA at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells and centrifuge at 300 x g for 5 minutes.[13]

  • Washing: Wash cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[14]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.[14]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry, using a 488 nm laser for excitation.[12]

Many anticancer drugs function by disrupting the cell division cycle, leading to an accumulation of cells in a specific phase (G1, S, or G2/M) before inducing cell death.[15] Propidium iodide (PI) staining is a widely used technique for analyzing the cell cycle distribution based on DNA content.[16]

Experimental Rationale: PI is a fluorescent dye that intercalates stoichiometrically into double-stranded DNA.[13][16] The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content. Cells in the G2/M phase (with duplicated DNA) will exhibit twice the fluorescence intensity of cells in the G0/G1 phase, while cells in the S phase (synthesizing DNA) will have intermediate fluorescence. Treatment with RNase is essential to prevent PI from binding to double-stranded RNA.[13]

Protocol: Cell Cycle Analysis via PI Staining

  • Cell Treatment: Culture and treat cells as described for the apoptosis assay.

  • Harvesting: Collect approximately 1-2 x 10^6 cells and wash with PBS.

  • Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour at 4°C.[13] This step permeabilizes the cells for staining.[17]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[13]

  • Staining: Resuspend the cell pellet in 1 mL of PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[17]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[18]

  • Analysis: Analyze the samples by flow cytometry, measuring the fluorescence in the linear scale to generate a DNA content histogram.

Part 2: Preclinical In Vivo Validation — The Xenograft Model

Positive in vitro data is a prerequisite, but not a guarantee, of clinical success. Moving to an in vivo model is essential to evaluate a compound's efficacy within a complex biological system.[3][19] The ectopic tumor xenograft model, where human cancer cells are implanted subcutaneously into immunocompromised mice, is a standard for preclinical oncology studies.[20][21]

Rationale and Comparison

This model allows for the direct assessment of a drug's ability to inhibit tumor growth in a living organism, providing crucial information on its potential therapeutic efficacy.[22][23] The performance of HMQCA will be compared against a vehicle control and Cisplatin, a platinum-based drug that crosslinks DNA, leading to DNA damage and apoptosis.[24][25][26]

Comparative Data: Tumor Growth Inhibition

Treatment GroupDosing RegimenExpected Outcome
Vehicle Control e.g., Saline, i.p., dailyProgressive tumor growth
HMQCA (Test) To be determinedTumor growth inhibition/regression
Cisplatin (Control) e.g., 5 mg/kg, i.p., weeklySignificant tumor growth inhibition
The In Vivo Validation Workflow

G A Implant Human Cancer Cells (e.g., A549) Subcutaneously into Nude Mice B Allow Tumors to Reach Palpable Size (e.g., 100-150 mm³) A->B C Randomize Mice into Treatment Groups (Vehicle, HMQCA, Cisplatin) B->C D Administer Treatment According to Schedule C->D E Measure Tumor Volume (e.g., 2-3 times/week) and Body Weight D->E F Euthanize and Harvest Tumors at Study Endpoint E->F G Analyze Data: Tumor Growth Inhibition (TGI) F->G

Caption: Key stages of an in vivo xenograft study.

Protocol: Subcutaneous Xenograft Efficacy Study

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 human cancer cells (resuspended in a solution like Matrigel/PBS) into the flank of athymic nude or SCID mice.[20]

  • Tumor Growth Monitoring: Allow tumors to establish and grow to an average volume of 100-150 mm³.

  • Randomization: Randomize animals into treatment cohorts (typically 8-10 mice per group) once tumors reach the target size.

  • Treatment Administration: Administer HMQCA, Cisplatin, or the vehicle control via the determined route (e.g., intraperitoneal, oral) and schedule.

  • Data Collection: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2. Monitor animal body weight as a measure of general toxicity.

  • Study Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified maximum size.

  • Analysis: At the end of the study, calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control.

Conclusion and Forward Outlook

This guide outlines a rigorous, logically sequenced, and self-validating pathway for the preclinical assessment of 2-(3-hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid. By systematically evaluating its cytotoxicity, elucidating its mechanism of action, and confirming its efficacy in an in vivo setting, researchers can build a comprehensive data package. Positive results from this validation cascade would strongly support the advancement of HMQCA as a promising lead compound for further development, including advanced toxicology studies, pharmacokinetic profiling, and eventual IND-enabling studies.

References

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). PubMed. [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378. [Link]

  • Lee, C. H. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological research, 33(4), 261–266. [Link]

  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446. [Link]

  • Al-Otaibi, F. A., A-Rehaily, A. J., El-Sayed, M. A., Al-Dosary, M. A., Al-Jenoobi, F. I., & Al-Amri, A. A. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Molecules (Basel, Switzerland), 27(2), 346. [Link]

  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. (2022). PubMed Central. [Link]

  • Cisplatin. (n.d.). Wikipedia. [Link]

  • Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. (2012). PubMed Central. [Link]

  • Zunino, F., & Capranico, G. (1990). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI. [Link]

  • In-vitro Models in Anticancer Screening. (2019). ResearchGate. [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2023). Altogen Labs. [Link]

  • DNA Cell Cycle Analysis with PI. (n.d.). University of Massachusetts Chan Medical School. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2020). PubMed Central. [Link]

  • Doxorubicin. (n.d.). Wikipedia. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Pharmacology. [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021). Crown Bioscience. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. [Link]

  • Kellogg, M. R., & Basehore, M. J. (2023). Cisplatin. In StatPearls. StatPearls Publishing. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • What is the mechanism of Doxorubicin Hydrochloride?. (2024). Patsnap Synapse. [Link]

  • Cisplatin 12. Modes of Action of Cisplatin. (2023). Chemistry LibreTexts. [Link]

  • DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. (n.d.). Semantic Scholar. [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]

  • Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. (2025). Frontiers in Oncology. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). ACS Publications. [Link]

  • Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. (n.d.). Microbe Notes. [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2016). Oncotarget, 7(31), 48849–48858. [Link]

  • Clisplatin - Mechanism of Action. (2018). YouTube. [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2022). New Journal of Chemistry, 46(36), 17351-17363. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio-protocol, 7(1). [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2011). ResearchGate. [Link]

  • Darzynkiewicz, Z., & Juan, G. (2001). Analysis of Cell Cycle Position in Mammalian Cells. Current protocols in immunology, Appendix 3, Appendix 3T. [Link]

Sources

Validation

2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid vs other HDAC inhibitors

An In-Depth Comparative Guide to Quinoline-Based HDAC Inhibitors vs. Clinically Established Agents Authored by a Senior Application Scientist In the landscape of epigenetic drug discovery, Histone Deacetylase (HDAC) inhi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Quinoline-Based HDAC Inhibitors vs. Clinically Established Agents

Authored by a Senior Application Scientist

In the landscape of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors represent a validated and compelling class of therapeutics, particularly in oncology. The reversible process of histone acetylation is a cornerstone of transcriptional regulation, and its dysregulation is a hallmark of many cancers. By inhibiting HDACs, the balance is shifted towards a more open chromatin state, reactivating tumor suppressor genes and triggering anti-proliferative cellular programs.

This guide provides a comparative analysis of an emerging class of inhibitors based on the 2-phenylquinoline-4-carboxylic acid scaffold against well-established, clinically relevant HDAC inhibitors such as Vorinostat (SAHA), Romidepsin, and Panobinostat. We will delve into the mechanistic rationale, comparative efficacy, and the experimental workflows required to validate and characterize these compounds.

The Quinoline Scaffold: A New Frontier in HDAC Inhibition

The classical pharmacophore model for an HDAC inhibitor consists of three key moieties: a zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion in the enzyme's active site, a linker region, and a "cap" group that interacts with residues at the rim of the active site. Drug development has seen extensive exploration of different ZBGs (e.g., hydroxamic acids, benzamides) and linkers. The cap group, however, offers significant opportunity for modulating potency and, crucially, isoform selectivity.

The 2-phenylquinoline-4-carboxylic acid scaffold is an innovative approach to cap group design[1][2]. The rigid, planar structure of the quinoline ring system is hypothesized to form strong hydrophobic and π-π stacking interactions with surface-exposed residues of the HDAC active site, potentially enhancing binding affinity and conferring selectivity[1].

A recent study exploring derivatives of this scaffold introduced it as the cap moiety linked to a hydroxamic acid ZBG. The findings from this research form the basis of our analysis for this novel compound class[1][2].

Mechanism of Action: How HDAC Inhibitors Remodel the Cellular Landscape

HDAC inhibitors function by occupying the active site of HDAC enzymes, preventing the removal of acetyl groups from lysine residues on both histone and non-histone proteins. This leads to a state of hyperacetylation, which has several critical downstream consequences for a cancer cell.

dot

HDAC_Mechanism cluster_0 Normal Cell State (Balanced Acetylation) cluster_1 Chromatin cluster_2 Cancer Cell State (HDAC Inhibition) cluster_3 Hyperacetylated Chromatin HAT HAT (Histone Acetyltransferase) HDAC HDAC (Histone Deacetylase) Ac1 Ac HAT->Ac1 Adds Acetyl Group Ac2 Ac HDAC->Ac2 Removes Acetyl Group H1 H2 H3 H4 HDAC_Inhibited HDAC Ac5 Ac HDAC_Inhibited->Ac5 Deacetylation Blocked HDAC_Inhibitor HDAC Inhibitor (e.g., Quinoline-based) HDAC_Inhibitor->HDAC_Inhibited Blocks Active Site H5 H6 H7 H8 Ac3 Ac Ac4 Ac Transcription Gene Transcription (Tumor Suppressors ↑) Ac5->Transcription Leads to Open Chromatin Ac6 Ac Apoptosis Apoptosis & Cell Cycle Arrest Transcription->Apoptosis Induces Cellular Programs Signaling_Pathway HDACi HDAC Inhibitor (Quinoline-based or other) HDAC HDACs (e.g., HDAC1, 2, 3) HDACi->HDAC p21_gene p21 Gene Locus HDAC->p21_gene Represses Bcl2_family Bcl-2 Family Genes (Bax, Bak ↑, Bcl-2 ↓) HDAC->Bcl2_family Represses pro-apoptotic Activates anti-apoptotic p21_protein p21 Protein p21_gene->p21_protein Transcription & Translation CDK Cyclin/CDK Complexes p21_protein->CDK Inhibits CellCycleArrest Cell Cycle Arrest (G1 or G2/M) CDK->CellCycleArrest Progression Blocked Mitochondria Mitochondria Bcl2_family->Mitochondria Modulate Permeability Caspases Caspase Cascade Mitochondria->Caspases Cytochrome c Release Apoptosis Apoptosis Caspases->Apoptosis Execution Experimental_Workflow cluster_A Purpose cluster_B Purpose cluster_C Purpose cluster_D Purpose A Step 1: In Vitro HDAC Enzymatic Assay B Step 2: Cell Viability Assay (e.g., MTT / CCK-8) A->B Does enzymatic inhibition translate to cell death? P1 Determine direct enzymatic inhibition (IC50) & selectivity. C Step 3: Target Engagement Assay (Western Blot for Ac-Histones) B->C Is the cytotoxicity due to HDAC inhibition? P2 Measure overall cytotoxicity & antiproliferative effect (EC50). D Step 4: Mechanistic Assays (Cell Cycle, Apoptosis) C->D How does target engagement cause cell death? P3 Confirm on-target effect within the cell. P4 Elucidate the downstream biological consequences.

Caption: A logical workflow for evaluating novel HDAC inhibitors.

Protocol 1: In Vitro Fluorometric HDAC Activity Assay
  • Principle: This assay quantifies the enzymatic activity of purified HDACs. It uses a substrate containing an acetylated lysine residue coupled to a fluorophore. Deacetylation by HDAC enables a developer enzyme to cleave the peptide, releasing the fluorophore and generating a signal proportional to HDAC activity. [3]* Methodology:

    • Reagent Preparation: Prepare 1X Assay Buffer by diluting a 10X stock solution. Reconstitute purified HDAC enzyme (e.g., recombinant human HDAC3) and the fluorometric substrate in assay buffer to desired concentrations.

    • Plate Setup: In a 96-well black plate, add the following to triplicate wells:

      • Blank (No Enzyme): 85 µL Assay Buffer.

      • Positive Control (Full Activity): 10-50 µg of enzyme preparation, brought to 85 µL with Assay Buffer.

      • Negative Control (Inhibitor): Enzyme preparation + a known potent inhibitor like TSA (final concentration ~1 µM). [3] * Test Compound: Enzyme preparation + serial dilutions of the quinoline-based inhibitor.

    • Reaction Initiation: Add 10 µL of 10X Assay Buffer to all wells, followed by 5 µL of the HDAC substrate to initiate the reaction. [4]Mix gently.

    • Incubation: Incubate the plate at 37°C for 30-60 minutes.

    • Development: Stop the reaction by adding 10 µL of Developer solution containing Trichostatin A (to halt further deacetylation). [5]Incubate at 37°C for another 15-30 minutes.

    • Measurement: Read the fluorescence using a plate reader with excitation at 350-380 nm and emission at 440-460 nm. [4] 7. Analysis: Subtract the blank reading, normalize data to the positive control, and plot the dose-response curve to calculate the IC50 value.

Protocol 2: Cell Viability (MTT) Assay
  • Principle: This colorimetric assay measures cellular metabolic activity as a proxy for cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., K562 leukemia cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat cells with a range of concentrations of the test inhibitor and a vehicle control (e.g., 0.1% DMSO). Include a positive control known to induce cell death. Incubate for 48-72 hours.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the dose-response curve to determine the EC50 value.

Protocol 3: Western Blot for Histone H3 Acetylation
  • Principle: This technique verifies that the inhibitor is engaging its target within the cell, leading to an increase in the acetylation of histone proteins.

  • Methodology:

    • Cell Treatment & Lysis: Treat cells with the test compound at 1x and 5x its EC50 value for 6-24 hours. Harvest cells and lyse them in RIPA buffer containing protease and HDAC inhibitors (like TSA and sodium butyrate) to preserve protein modifications.

    • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

    • SDS-PAGE: Load 20-30 µg of protein per lane onto a 15% polyacrylamide gel to resolve the small histone proteins. [6] 4. Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated Histone H3 (e.g., anti-acetyl-H3K9/K14). [6]In parallel, probe a separate blot or strip and re-probe the same blot for Total Histone H3 or β-actin as a loading control. [6] 7. Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or film.

    • Analysis: Densitometry is used to quantify the acetyl-H3 band intensity, which is then normalized to the loading control. A dose-dependent increase confirms on-target activity.

Conclusion and Future Outlook

The exploration of novel scaffolds like 2-phenylquinoline-4-carboxylic acid is vital for advancing the field of HDAC inhibitor therapeutics. While pan-HDAC inhibitors such as Vorinostat and Panobinostat have established the clinical validity of this drug class, the future lies in developing agents with more refined pharmacological profiles.

The quinoline-based derivatives demonstrate a compelling proof-of-concept for achieving HDAC3 selectivity, a highly sought-after goal for potentially treating specific malignancies and neurological disorders with an improved therapeutic window. [1][2]Although the direct enzymatic potency of the initial lead compounds is modest compared to pan-inhibitors, their strong antiproliferative activity highlights a promising disconnect that warrants further optimization of the linker and zinc-binding groups. [1][2] For researchers in drug development, this guide underscores a critical philosophy: a holistic, multi-assay approach is non-negotiable. From initial enzymatic screening to confirming on-target cellular engagement and elucidating the downstream mechanism of action, each step provides an indispensable piece of the puzzle. The journey from a novel scaffold to a clinical candidate is long, but the foundation laid by rigorous, logical, and well-executed preclinical evaluation is what ultimately determines its success.

References

  • MDPI. (2022-03-31). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Available from: [Link]

  • Frontiers. (2022-07-13). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available from: [Link]

  • National Institutes of Health (NIH). (2022-07-14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available from: [Link]

  • MDPI. (2022-07-29). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Available from: [Link]

  • Frontiers. (2021-09-22). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. Available from: [Link]

  • PubMed. (2023-05-01). Design, synthesis and bioactivity evaluations of 8-substituted-quinoline-2-carboxamide derivatives as novel histone deacetylase (HDAC) inhibitors. Available from: [Link]

  • PubMed. (2017-06-16). Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. Available from: [Link]

  • National Institutes of Health (NIH). (2019-10-17). Trichostatin A Relieves Growth Suppression and Restores Histone Acetylation at Specific Sites in a FUS ALS/FTD Yeast Model. Available from: [Link]

  • National Institutes of Health (NIH). (2011-03-23). Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors. Available from: [Link]

  • National Institutes of Health (NIH). (2013-11-15). Profile of panobinostat and its potential for treatment in solid tumors: an update. Available from: [Link]

  • National Institutes of Health (NIH). (2012-04-18). Histone deacetylase inhibitors and cell death. Available from: [Link]

  • ResearchGate. (2017-03-01). Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors | Request PDF. Available from: [Link]

  • American Health & Drug Benefits. (2015-05-25). Farydak (Panobinostat): First HDAC Inhibitor Approved for the Treatment of Patients with Relapsed Multiple Myeloma. Available from: [Link]

  • Cellagen Technology. Trichostatin A (TSA) | HDAC inhibitor. Available from: [Link]

  • National Institutes of Health (NIH). Methods for the analysis of histone H3 and H4 acetylation in blood. Available from: [Link]

  • ResearchGate. (2016-01-01). Romidepsin: A novel histone deacetylase inhibitor for cancer. Available from: [Link]

  • National Institutes of Health (NIH). (2013-01-18). Activation of p21 by HDAC Inhibitors Requires Acetylation of H2A.Z. Available from: [Link]

  • National Institutes of Health (NIH). (2020-09-09). Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues. Available from: [Link]

  • PNAS. Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin. Available from: [Link]

  • ResearchGate. (2017-03-28). Special requirements for histone Western blot?. Available from: [Link]

  • ResearchGate. Effects of HDAC inhibitors on histone acetylation and p21 expression.... Available from: [Link]

  • Taylor & Francis Online. (2013-11-15). Profile of panobinostat and its potential for treatment in solid tumors: an update. Available from: [Link]

  • National Institutes of Health (NIH). A focus on the preclinical development and clinical status of the histone deacetylase inhibitor, romidepsin (depsipeptide, Istodax®). Available from: [Link]

  • ResearchGate. SAHA IC 50 values for each HDAC isozyme are shown as measured using in vitro enzymatic assays. Available from: [Link]

  • Nature Protocols. (2007-06-07). Extraction, purification and analysis of histones. Available from: [Link]

  • Patsnap Synapse. (2024-06-14). What is Romidepsin used for?. Available from: [Link]

  • National Institutes of Health (NIH). Preparation and Biochemical Analysis of Classical Histone Deacetylases. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. panobinostat | Ligand page. Available from: [Link]

  • PubMed Central (PMC). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. Available from: [Link]

  • MDPI. (2023-10-18). HDAC Inhibitors Enhance the Chemosensitivity of Osteosarcoma Cells to Etoposide by Suppressing the Hippo/YAP Signaling Pathway. Available from: [Link]

  • National Institutes of Health (NIH). Romidepsin (FK228/depsipeptide) controls growth and induces apoptosis in neuroblastoma tumor cells. Available from: [Link]

  • National Institutes of Health (NIH). Interactive Effects of HDAC Inhibitors and TRAIL on Apoptosis Are Associated with Changes in Mitochondrial Functions and Expressions of Cell Cycle Regulatory Genes in Multiple Myeloma. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Selectivity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives for HDAC Isoforms

For researchers, scientists, and drug development professionals navigating the intricate landscape of epigenetic modulation, the pursuit of isoform-selective histone deacetylase (HDAC) inhibitors is a paramount objective...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of epigenetic modulation, the pursuit of isoform-selective histone deacetylase (HDAC) inhibitors is a paramount objective. Pan-HDAC inhibitors, while clinically validated, are often associated with a spectrum of side effects, underscoring the critical need for targeted therapies with improved safety profiles. This guide provides an in-depth evaluation of a promising class of compounds—2-phenylquinoline-4-carboxylic acid derivatives—as selective inhibitors of HDAC isoforms. Drawing upon experimental data, we will dissect their structure-activity relationships, inhibitory profiles, and the methodologies employed in their evaluation.

The Imperative for Isoform Selectivity in HDAC Inhibition

Histone deacetylases are a family of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1][2] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. The 18 known human HDAC isoforms are categorized into four classes based on their homology to yeast HDACs. Class I (HDAC1, 2, 3, and 8), Class II (divided into IIa and IIb), Class III (sirtuins), and Class IV (HDAC11) exhibit distinct tissue distribution, subcellular localization, and substrate specificities.

The ubiquitous expression and broad functions of HDACs mean that non-selective inhibition can lead to a range of on-target toxicities. Consequently, the development of isoform-selective inhibitors is a key strategy to enhance therapeutic efficacy while minimizing adverse effects.[1] Selective inhibition of specific HDAC isoforms has shown promise in various therapeutic areas, including oncology and neurodegenerative diseases.[1][3] For instance, selective inhibition of HDAC3 is being actively explored for its potential in cancer therapy.[1][4]

The 2-Phenylquinoline-4-Carboxylic Acid Scaffold: A Privileged Motif for HDAC Inhibition

The 2-phenylquinoline-4-carboxylic acid scaffold has emerged as a versatile "cap" group in the design of HDAC inhibitors.[1][2] This structural motif, characterized by its multiple aromatic rings, is designed to engage in strong hydrophobic interactions with residues at the entrance of the HDAC active site.[1][2] The general pharmacophore model for these inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the catalytic zinc ion in the active site, a linker region, and a cap group that interacts with the surface of the enzyme.

HDAC_Inhibitor_Pharmacophore cluster_inhibitor 2-Phenylquinoline-4-Carboxylic Acid Derivative cluster_hdac HDAC Active Site ZBG Zinc-Binding Group (ZBG) (e.g., Hydroxamic Acid, Hydrazide) Linker Linker (e.g., Phenylpiperazine) ZBG->Linker Zinc Zn2+ ZBG->Zinc Chelation Cap Cap Group (2-Phenylquinoline-4-carboxylic acid) Linker->Cap Pocket Catalytic Pocket Linker->Pocket Interaction Surface Surface Residues Cap->Surface Hydrophobic Interaction

Caption: General pharmacophore model of a 2-phenylquinoline-4-carboxylic acid-based HDAC inhibitor interacting with the HDAC active site.

Comparative Analysis of Inhibitory Potency and Selectivity

A recent study by Hui et al. (2022) systematically explored the HDAC inhibitory potential of a series of 30 novel 2-phenylquinoline-4-carboxylic acid derivatives.[1][2][5] The inhibitory activities of these compounds were evaluated against a panel of Class I HDACs (HDAC1, 2, and 3) and a Class IIb HDAC (HDAC6). The results highlight the significant impact of both the zinc-binding group and substitutions on the phenylquinoline core on isoform selectivity.

Two lead compounds, D28 and D29 , emerged as particularly interesting due to their notable selectivity for HDAC3.[1][2][5]

CompoundZinc-Binding GroupSubstituentIC50 (µM) vs. HDAC1IC50 (µM) vs. HDAC2IC50 (µM) vs. HDAC3IC50 (µM) vs. HDAC6
D28 Hydroxamic Acid4'-phenyl>100>10024.45>100
D29 Hydrazide4'-phenyl32.59183.50.477>1000

Table 1: HDAC Isoform Selectivity of Lead 2-Phenylquinoline-4-Carboxylic Acid Derivatives. Data extracted from Hui et al., 2022.[1][2]

From this data, several key observations can be made:

  • HDAC3 Selectivity: Both D28 and D29 exhibit significant selectivity for HDAC3 over the other tested isoforms.[1][2][5] D28, a hydroxamic acid derivative, shows good selectivity, while D29, its hydrazide analog, demonstrates a remarkable improvement in both potency and selectivity for HDAC3.[1][2]

  • Impact of Zinc-Binding Group: The switch from a hydroxamic acid (D28) to a hydrazide (D29) as the zinc-binding group dramatically enhances HDAC3 inhibitory activity by over 50-fold.[1][2] This suggests that the hydrazide moiety forms a more favorable interaction with the active site of HDAC3.

  • Structure-Activity Relationship (SAR): The study also revealed that substitutions on the 2-phenyl ring of the quinoline scaffold influence HDAC inhibitory activity. For instance, difluoride and phenyl substitutions were found to be conducive to inhibitory activity.[1]

Experimental Protocols for Evaluating HDAC Inhibition

The determination of the inhibitory potency (IC50 values) of these compounds relies on robust and reproducible in vitro enzymatic assays. A common and reliable method is the fluorogenic HDAC activity assay.

Step-by-Step Fluorogenic HDAC Inhibition Assay Protocol

This protocol is a representative example based on commercially available kits and methodologies described in the literature.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a series of dilutions of the test compound in assay buffer to achieve the desired final concentrations.

    • Prepare the HDAC enzyme solution by diluting the stock enzyme in assay buffer. The final concentration should be optimized for linear reaction kinetics.

    • Prepare the fluorogenic HDAC substrate solution in assay buffer.

    • Prepare the developer solution.

  • Assay Procedure:

    • Add a defined volume of the diluted test compound or vehicle control (DMSO) to the wells of a 96-well microplate.

    • Add the diluted HDAC enzyme solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

    • Incubate at room temperature for a further 10-15 minutes.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

HDAC_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis A Prepare Compound Dilutions D Add Compound/Vehicle to Plate A->D B Prepare HDAC Enzyme Solution E Add HDAC Enzyme & Incubate B->E C Prepare Substrate Solution F Add Substrate to Initiate Reaction C->F D->E E->F G Incubate at 37°C F->G H Add Developer to Stop & Develop G->H I Measure Fluorescence H->I J Calculate % Inhibition I->J K Determine IC50 J->K

Caption: A streamlined workflow for a typical fluorogenic HDAC inhibition assay.

The Structural Basis of HDAC3 Selectivity

The observed selectivity of the 2-phenylquinoline-4-carboxylic acid derivatives for HDAC3 likely arises from subtle but critical differences in the active site architecture among the HDAC isoforms. The large, hydrophobic 2-phenylquinoline-4-carboxylic acid cap group is designed to interact with surface residues at the rim of the catalytic tunnel.[1][2] Variations in the amino acid composition and conformation of this outer region among HDAC isoforms can lead to differential binding affinities.

Furthermore, the nature of the zinc-binding group plays a pivotal role. The superior potency and selectivity of the hydrazide derivative D29 for HDAC3 suggest a more optimal coordination with the zinc ion and/or specific interactions with residues deep within the catalytic pocket of HDAC3 compared to HDAC1, 2, and 6.[1][2] While a co-crystal structure of a 2-phenylquinoline-4-carboxylic acid derivative bound to HDAC3 would provide definitive insights, the current data strongly supports the hypothesis that a combination of favorable interactions at both the cap and zinc-binding regions drives the observed HDAC3 selectivity.

Cellular Effects and Therapeutic Potential

Beyond their enzymatic inhibitory activity, the cellular effects of these selective inhibitors are of significant interest. In the study by Hui et al. (2022), the HDAC3-selective inhibitor D28 was shown to induce G2/M cell cycle arrest and promote apoptosis in K562 leukemia cells.[1][2][5] This demonstrates that the selective inhibition of HDAC3 can translate into potent anti-cancer effects at the cellular level.

The ability to selectively target HDAC3 opens up new avenues for therapeutic intervention in cancers where this isoform is a key driver of disease progression. Furthermore, the development of isoform-selective inhibitors like those based on the 2-phenylquinoline-4-carboxylic acid scaffold could lead to therapies with a wider therapeutic window and reduced off-target effects compared to pan-HDAC inhibitors.

Conclusion and Future Directions

The 2-phenylquinoline-4-carboxylic acid scaffold represents a promising starting point for the development of isoform-selective HDAC inhibitors. The experimental data clearly demonstrates that derivatives of this scaffold can achieve significant selectivity for HDAC3, with the choice of the zinc-binding group being a critical determinant of both potency and selectivity.

Future research in this area should focus on:

  • Expanding the Structure-Activity Relationship: Synthesizing and evaluating a broader range of derivatives with diverse substitutions on the quinoline and phenyl rings to further optimize selectivity.

  • Structural Biology Studies: Obtaining co-crystal structures of these inhibitors in complex with HDAC3 to elucidate the precise molecular interactions driving selectivity.

  • In Vivo Evaluation: Assessing the efficacy and safety of lead compounds in preclinical animal models of cancer and other relevant diseases.

By leveraging the insights gained from studies on 2-phenylquinoline-4-carboxylic acid derivatives, the scientific community can continue to advance the development of next-generation HDAC inhibitors with enhanced therapeutic profiles.

References

  • Hui, L., Zhang, Y., Feng, F., & Zhang, Y. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 937225. [Link]

  • Hui, L., Zhang, Y., Feng, F., & Zhang, Y. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PubMed, 35910736. [Link]

  • Hui, L., Zhang, Y., Feng, F., & Zhang, Y. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC, PMC9333195. [Link]

  • Hui, L., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]

  • Sang, M., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. [Link]

  • Patel, K., et al. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Sang, M., et al. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]

  • Antoniou, A. I., et al. (2023). A Review on Molecular Docking on HDAC Isoforms: Novel Tool for Designing Selective Inhibitors. International Journal of Molecular Sciences. [Link]

  • Lauffer, D. J., et al. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Medicinal Chemistry Letters. [Link]

Sources

Validation

A Comparative Guide to the Antimalarial Efficacy of Quinoline-4-Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial agents with unique mechanisms of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of novel antimalarial agents with unique mechanisms of action. Among the promising new classes of compounds, quinoline-4-carboxamide derivatives have garnered significant attention for their potent and multistage activity against the malaria parasite. This guide provides an in-depth comparison of the efficacy of various quinoline-4-carboxamide derivatives, supported by experimental data, to inform and guide future drug discovery efforts.

A New Frontier in Antimalarial Drug Discovery: Targeting Protein Synthesis

Quinoline-based drugs, such as chloroquine and quinine, have been mainstays in the treatment of malaria for decades. Their primary mechanism of action involves the disruption of heme detoxification in the parasite's food vacuole.[1] However, the quinoline-4-carboxamide scaffold represents a significant evolution, with lead compounds demonstrating a novel mechanism of action: the inhibition of parasite protein synthesis through the targeting of translation elongation factor 2 (PfEF2).[2][3][4] This distinct mechanism is a crucial advantage, as it circumvents existing resistance pathways that affect traditional quinolines.[5]

The Molecular Target: A Chokehold on Parasite Proliferation

The inhibition of PfEF2 by quinoline-4-carboxamide derivatives effectively halts the elongation step of protein synthesis, a process vital for the parasite's growth, replication, and survival across multiple life-cycle stages.[2][3] This targeted approach not only ensures high potency but also contributes to the multistage activity of these compounds, a desirable trait for a next-generation antimalarial that can both treat the disease and prevent its transmission.

Quinoline-4-Carboxamide_Mechanism_of_Action Mechanism of Action of Quinoline-4-Carboxamide Derivatives cluster_parasite Plasmodium falciparum Ribosome Ribosome Protein_Synthesis Protein Synthesis (Elongation) Ribosome->Protein_Synthesis Facilitates mRNA mRNA mRNA->Ribosome Translation PfEF2 Translation Elongation Factor 2 (PfEF2) PfEF2->Protein_Synthesis Essential for Parasite_Growth Parasite Growth & Replication Protein_Synthesis->Parasite_Growth Leads to Quinoline_Derivative Quinoline-4-Carboxamide Derivative Quinoline_Derivative->PfEF2 Inhibition

Caption: Inhibition of PfEF2 by quinoline-4-carboxamide derivatives.

Comparative Efficacy: A Look at the Data

The true potential of a new drug class is revealed through a comparative analysis of its derivatives. The following table summarizes the in vitro and in vivo efficacy of key quinoline-4-carboxamide derivatives against various P. falciparum strains and in mouse models.

Compound IDStructure/SubstitutionP. falciparum StrainIn Vitro IC50 (nM)In Vivo ModelIn Vivo Efficacy (ED90, mg/kg)Reference(s)
Screening Hit (1) 2,6-disubstituted quinoline-4-carboxamide3D7 (CS)120--[2][3][4]
DDD107498 (2) Optimized derivative3D7 (CS)<1P. berghei<1[2][3][4]
K1 (CR)0.4[2]
W2 (CR)0.4[2]
Compound 25 aminopropyl morpholine at R33D7 (CS)70P. berghei-[3]
Compound 27 Optimized derivative3D7 (CS)-P. berghei2.6[2]
Compound 40 Optimized derivative3D7 (CS)-P. berghei>99% parasitemia reduction at low dose[2]
Compound 41 Optimized derivative3D7 (CS)-P. bergheiComparable survival time to DDD107498[2]
Compound 43 Optimized derivative3D7 (CS)-P. berghei>99% parasitemia reduction at low dose[2]
Compound 44 Optimized derivative3D7 (CS)-P. berghei>99% parasitemia reduction at low dose[2]

CS: Chloroquine-Sensitive; CR: Chloroquine-Resistant

The data clearly demonstrates the remarkable progress from the initial screening hit to highly potent lead compounds like DDD107498. The optimization process led to derivatives with low nanomolar in vitro potency against both chloroquine-sensitive and resistant strains, and exceptional in vivo efficacy in the P. berghei mouse model, with ED90 values below 1 mg/kg.[2][3][4]

Experimental Protocols: Ensuring Scientific Rigor

The validation of these findings relies on robust and standardized experimental protocols. The following methodologies are central to the evaluation of quinoline-4-carboxamide derivatives.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a cornerstone for determining the 50% inhibitory concentration (IC50) of a compound against the intraerythrocytic stages of P. falciparum.[6]

Step-by-Step Methodology:

  • Parasite Culture: P. falciparum strains are maintained in continuous in vitro culture in human erythrocytes.

  • Drug Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.[6] Serial dilutions are then prepared in the culture medium.[6]

  • Assay Plate Preparation: Asynchronous parasite cultures are diluted to a specific parasitemia and hematocrit and dispensed into 96-well plates containing the serially diluted compounds.

  • Incubation: The plates are incubated for 42-72 hours under a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).[6]

  • Growth Quantification: The SYBR Green I dye, which intercalates with parasite DNA, is added to each well.[6] The fluorescence intensity, proportional to parasite growth, is measured using a fluorescence plate reader.[6]

  • Data Analysis: The fluorescence readings are used to generate dose-response curves, from which the IC50 values are calculated.

In_Vitro_Assay_Workflow In Vitro Antiplasmodial Assay Workflow Start Start Parasite_Culture Maintain P. falciparum Culture Start->Parasite_Culture Plate_Setup Dispense Parasites and Compounds into 96-well Plates Parasite_Culture->Plate_Setup Drug_Preparation Prepare Serial Dilutions of Test Compounds Drug_Preparation->Plate_Setup Incubation Incubate for 42-72 hours Plate_Setup->Incubation SYBR_Green Add SYBR Green I Dye Incubation->SYBR_Green Fluorescence_Reading Measure Fluorescence SYBR_Green->Fluorescence_Reading Data_Analysis Calculate IC50 Values Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro antiplasmodial assay.

In Vivo Antimalarial Efficacy Testing (P. berghei Mouse Model)

The 4-day suppressive test in P. berghei-infected mice is a standard model for evaluating the in vivo efficacy of antimalarial compounds.[7][8]

Step-by-Step Methodology:

  • Infection: Mice are infected intraperitoneally or intravenously with P. berghei-parasitized red blood cells.[7]

  • Drug Administration: The test compounds are administered to groups of mice, typically orally, once a day for four consecutive days, starting on the day of infection.[9][10]

  • Parasitemia Monitoring: Thin blood smears are prepared from the tail blood of each mouse on specific days post-infection to determine the percentage of parasitized erythrocytes.[9]

  • Data Analysis: The average parasitemia in the treated groups is compared to that of an untreated control group to calculate the percentage of parasitemia reduction. The dose that reduces parasitemia by 90% (ED90) is then determined.

  • Survival Monitoring: In some studies, the mean survival time of the treated mice is also monitored and compared to the control group.

Future Outlook and Conclusion

Quinoline-4-carboxamide derivatives represent a highly promising class of antimalarial drug candidates. The identification of PfEF2 as a novel drug target provides a clear path for mechanism-based drug design and optimization. The exceptional potency of compounds like DDD107498 against a wide range of parasite strains and their efficacy in vivo underscore the potential of this scaffold.

Future research should focus on:

  • Further elucidating the structure-activity relationships to refine the pharmacophore for optimal efficacy and safety.

  • Investigating the potential for combination therapy with existing antimalarials to enhance efficacy and combat resistance.

  • Conducting comprehensive preclinical development studies on the most promising lead candidates to assess their suitability for clinical trials.

The continued exploration of quinoline-4-carboxamide derivatives is a critical endeavor in the global effort to combat malaria and overcome the challenge of drug resistance.

References

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available from: [Link].

  • Singh, P., et al. (2021). Quinoline carboxamide core moiety-based compounds inhibit P. falciparumfalcipain-2: Design, synthesis and antimalarial efficacy studies. ResearchGate. Available from: [Link].

  • In Vivo Efficacy of Selected Analogues on Plasmodium Mouse Malaria Models. ResearchGate. Available from: [Link].

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. National Institutes of Health. Available from: [Link].

  • Prajapati, S. K., et al. (2017). In vitro susceptibility of Indian Plasmodium falciparum isolates to different antimalarial drugs & antibiotics. PubMed. Available from: [Link].

  • Tiwari, R., et al. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Available from: [Link].

  • Siraji, S., et al. (2026). In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. ResearchGate. Available from: [Link].

  • Singh, S., et al. (2014). 4-aminoquinoline derivatives: synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. CABI Digital Library. Available from: [Link].

  • Messire, G., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry. Available from: [Link].

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed. Available from: [Link].

  • Meem, M., et al. (2026). In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. Arabian Journal of Chemistry. Available from: [Link].

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. Available from: [Link].

  • Singh, K., et al. (2013). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. National Institutes of Health. Available from: [Link].

  • Alehegn, A. A., et al. (2024). Antimalarial efficacy test of the aqueous crude leaf extract of Coriandrum sativum Linn.: an in vivo multiple model experimental study in mice infected with Plasmodium berghei. PubMed. Available from: [Link].

  • A Protocol for Antimalarial Efficacy Models for Compound Screening. World Health Organization. Available from: [Link].

  • Kumar, A., et al. (2016). Quinoline–Pyrimidine Hybrids: Synthesis, Antiplasmodial Activity, SAR, and Mode of Action Studies. Journal of Medicinal Chemistry. Available from: [Link].

  • Evaluation of Plasmodium berghei Models in Malaria Research. IntechOpen. Available from: [Link].

  • de Kock, C., et al. (2013). Methods for assessment of antimalarial activity in the different phases of the life cycle Plasmodium. SciELO. Available from: [Link].

  • Gabrieli, G., et al. (2018). A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations. PubMed Central. Available from: [Link].

Sources

Comparative

A Comparative Guide to the Cytotoxicity of Quinoline Derivatives in Cancer vs. Normal Cell Lines

Introduction: The Quest for Selective Anticancer Agents In the landscape of oncological research, the quinoline scaffold stands out as a "privileged structure".[1][2] This nitrogen-containing heterocyclic ring system is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Selective Anticancer Agents

In the landscape of oncological research, the quinoline scaffold stands out as a "privileged structure".[1][2] This nitrogen-containing heterocyclic ring system is the backbone of numerous natural alkaloids and synthetic compounds that exhibit a wide array of biological activities.[3][4] Its versatility has made it a cornerstone in the development of therapeutics for diseases ranging from malaria to cancer.[3][4] Several quinoline-based drugs, including Lenvatinib, Bosutinib, and Cabozantinib, have successfully entered clinical use, primarily as kinase inhibitors, highlighting the immense potential of this chemical class.[5][6][7]

The ultimate goal in cancer chemotherapy is selective cytotoxicity: eradicating malignant cells while leaving healthy tissue unharmed. Unfortunately, many conventional chemotherapeutics lack this specificity, leading to severe side effects. Quinoline derivatives have emerged as promising candidates in this pursuit, with numerous studies demonstrating their ability to selectively target and kill cancer cells.[5][8][9] This guide provides a comparative analysis of their cytotoxic effects, delves into the molecular mechanisms underpinning their selectivity, presents standardized protocols for evaluation, and offers insights for researchers in the field of drug discovery.

Comparative Cytotoxicity: Analyzing the Selectivity Index

The true potential of an anticancer compound is quantified not just by its potency (how little of it is needed) but by its selectivity. The most common metric for this is the Selectivity Index (SI) , calculated as the ratio of the compound's half-maximal inhibitory concentration (IC50) in normal cells to its IC50 in cancer cells (SI = IC50 normal cells / IC50 cancer cells). A higher SI value indicates greater selectivity for cancer cells, signifying a wider therapeutic window.

Below is a summary of experimental data for representative quinoline derivatives, showcasing their differential effects on cancerous and non-cancerous cell lines.

Compound Class/NameCancer Cell LineIC50 (µM) Cancer CellsNormal Cell LineIC50 (µM) Normal CellsSelectivity Index (SI)Reference
Indolo[2,3-b]quinoline Derivative (Compound 72)A549 (Lung Carcinoma)~0.05Normal Fibroblasts~30~600 [5]
Indolo[2,3-b]quinoline Derivative (Compound 72)MCF-7 (Breast Cancer)~0.05Normal Fibroblasts~30~600 [5]
Quinoline-based DNMT Inhibitor (Compound 2b)U937 (Leukemia)0.11**AHH1 (B-lymphocytes)3.330 [10]
Quinoline-based DNMT Inhibitor (Compound 4c)U937 (Leukemia)1.2AHH1 (B-lymphocytes)9.68 [10]
Propanamide Derivative (Compound 45)MCF-7 (Breast Cancer)36.2MCF-12A (Normal Breast)>100 (Non-toxic)>2.7 [9]

*Values are approximated from reported fold-difference for illustrative purposes. **IC50 calculated at 72h, while normal cell IC50 was at 48h.

Analysis of Findings: The data clearly illustrates the principle of selective cytotoxicity. The indolo[2,3-b]quinoline derivative (Compound 72) is a standout example, being approximately 600 times more toxic to lung and breast cancer cells than to normal fibroblasts.[5] This remarkable selectivity suggests that the compound targets a mechanism that is either unique to or highly dysregulated in these cancer cells. Similarly, the DNA methyltransferase (DNMT) inhibitors show a promising therapeutic window, with Compound 2b being 30-fold more potent against leukemia cells than normal lymphocytes.[10] Even a modest SI value, like that observed for the propanamide derivative, is significant, as it indicates a reduced potential for toxicity to healthy tissues.[9]

Mechanisms of Action: Why Are Quinoline Derivatives Selective?

The preferential cytotoxicity of quinoline derivatives stems from their ability to exploit the unique biology of cancer cells. They achieve this primarily by targeting enzymes and pathways that are hyperactive or overexpressed in malignant cells compared to their normal counterparts.

  • Inhibition of Topoisomerases: Cancer cells divide rapidly, a process that requires the constant unwinding and rewinding of DNA, managed by topoisomerase enzymes.[5] Many quinoline compounds, like the well-known camptothecin and its derivatives, act as topoisomerase "poisons."[3][5] They stabilize the transient DNA-enzyme complex, leading to double-strand breaks and triggering apoptosis.[3][5] Because cancer cells have a greater reliance on these enzymes, they are more susceptible to their inhibition.

  • Disruption of Microtubule Dynamics: The cell's cytoskeleton, composed of microtubules, is essential for maintaining cell shape and for segregating chromosomes during mitosis. Several quinoline derivatives have been shown to inhibit tubulin polymerization, the process of building microtubules.[1][8] This disruption arrests the cell cycle in the G2/M phase, preventing cell division and ultimately inducing apoptosis.[1][8] This antimitotic strategy is particularly effective against highly proliferative cancer cells.

  • Targeting Kinase Signaling Pathways: A vast number of cancers are driven by aberrant signaling from protein kinases, such as Epidermal Growth Factor Receptor (EGFR) or Src-Abl.[3][11] These kinases act as molecular switches that, when stuck in the "on" position, drive uncontrolled cell growth and survival. A major class of quinoline drugs functions by blocking the ATP-binding site of these kinases, effectively shutting down these pro-survival signals.[3] This targeted approach is highly selective, as normal cells are not as dependent on these specific hyperactive pathways.

  • Epigenetic Modification: Newer quinoline compounds have been developed to inhibit DNA methyltransferases (DNMTs).[10] In many cancers, DNMTs are responsible for silencing tumor suppressor genes. By inhibiting these enzymes, quinoline derivatives can reactivate these crucial genes, leading to cell growth arrest and apoptosis.[10]

Below is a diagram illustrating the inhibition of a generic Receptor Tyrosine Kinase (RTK) signaling pathway, a common mechanism for quinoline-based anticancer agents.

RTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds Quinoline Quinoline Derivative (Kinase Inhibitor) Quinoline->RTK Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Caption: Inhibition of a Receptor Tyrosine Kinase pathway by a quinoline derivative.

Experimental Protocol: A Guide to the MTT Cytotoxicity Assay

To generate the comparative data discussed above, a robust and reproducible cytotoxicity assay is essential. The MTT assay is a widely used colorimetric method for assessing cell viability.[5][12] It relies on the ability of mitochondrial dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.

Causality Behind Experimental Choices:

  • Why MTT? It's a standard, relatively inexpensive, and high-throughput method that provides a quantitative measure of metabolic activity, which is a strong proxy for cell viability.[12] While other assays like SRB (measures total protein) exist and may be preferred in some contexts, MTT is a foundational technique in cytotoxicity screening.[13]

  • Why a 96-well plate? This format allows for testing multiple concentrations and replicates simultaneously, which is crucial for generating reliable dose-response curves and calculating IC50 values.

  • Why include untreated and vehicle controls? The untreated control represents 100% cell viability. The vehicle control (e.g., DMSO) is critical to ensure that the solvent used to dissolve the quinoline derivative does not have its own cytotoxic effects.

Step-by-Step Methodology:

  • Cell Seeding:

    • Action: Trypsinize and count both cancer and normal cells. Seed the cells into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Rationale: A specific cell density is chosen to ensure cells are in their logarithmic growth phase during the experiment and do not become over-confluent, which can affect results.

  • Incubation for Attachment:

    • Action: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

    • Rationale: This allows adherent cells to attach firmly to the bottom of the wells and recover from the stress of trypsinization before drug exposure.

  • Compound Treatment:

    • Action: Prepare serial dilutions of the quinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of solvent, e.g., 0.1% DMSO).

    • Rationale: Testing a range of concentrations is essential to generate a dose-response curve from which the IC50 value can be accurately determined.

  • Drug Incubation Period:

    • Action: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

    • Rationale: This duration is typically sufficient for the compound to exert its cytotoxic or cytostatic effects. The exact time can be optimized based on the cell line's doubling time and the compound's mechanism of action.

  • MTT Addition:

    • Action: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of this stock solution to each well (final concentration 0.5 mg/mL).

    • Rationale: The MTT reagent is the substrate for the mitochondrial enzymes. Only metabolically active, living cells can perform the conversion to formazan.[12]

  • Formazan Crystal Formation:

    • Action: Incubate the plate for another 2-4 hours at 37°C.

    • Rationale: This allows sufficient time for the enzymatic conversion of MTT to formazan, which will appear as dark purple crystals visible under a microscope.

  • Solubilization:

    • Action: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01M HCl) to each well. Pipette up and down to ensure all formazan crystals are dissolved.

    • Rationale: The formazan crystals are insoluble in water. A solvent is required to dissolve them, creating a homogenous colored solution that can be measured by a spectrophotometer.

  • Absorbance Reading:

    • Action: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

    • Rationale: The intensity of the purple color, measured as absorbance, is directly proportional to the number of living cells.

  • Data Analysis:

    • Action: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Outlook

The quinoline scaffold is an exceptionally fruitful starting point for the design of novel anticancer agents with high potency and, crucially, high selectivity. The ability of these compounds to preferentially target molecular machinery essential for cancer cell proliferation and survival—such as topoisomerases, kinases, and microtubules—underpins their therapeutic potential.[3][8] The Selectivity Index remains the gold standard for quantifying this crucial property in preclinical studies.

However, the journey from a promising compound in a cell-based assay to a clinical drug is fraught with challenges.[11] Future research must focus on overcoming issues of poor bioavailability, potential off-target effects, and the inevitable development of drug resistance.[6][11] By integrating structure-activity relationship (SAR) studies with advanced mechanistic and in vivo analysis, the scientific community can continue to refine these powerful molecules, moving closer to the development of safer and more effective cancer therapies.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect.
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
  • Abdelmegeed, H., Abdel Ghany, L. M. A., Youssef, A., El-Etrawy, A. S., & Ryad, N. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry.
  • Chavan, N. D., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Chavan, N. D., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central.
  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. (n.d.). MDPI.
  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). ScienceDirect.
  • Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. (n.d.). DUT.
  • Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. (n.d.). Bentham Science.
  • Fricker, S. P., & Buckley, R. G. (1996). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Anticancer Research.
  • Synthesis and structure-activity relationships of potent antitumor active quinoline and naphthyridine derivatives. (2007). PubMed.
  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). MDPI.
  • SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated... (n.d.). ResearchGate.
  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. (n.d.). ACS Publications.
  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists | Request PDF. (2006). ResearchGate.
  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2023). ResearchGate.
  • CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. (n.d.). DORAS | DCU Research Repository.
  • In vitro antitumor activity (NCI, USA) [SRB procedure]. (n.d.). Ain Shams University.
  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science.

Sources

Validation

A Comparative Guide to the Antibacterial Activity of Novel 2-Phenyl-quinoline-4-carboxylic Acid Derivatives

In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutics. Among these, quinoline derivatives have emerged as...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutics. Among these, quinoline derivatives have emerged as a promising class of compounds, with a rich history in medicinal chemistry. This guide provides a comprehensive comparison of the antibacterial activity of novel 2-phenyl-quinoline-4-carboxylic acid derivatives, offering researchers, scientists, and drug development professionals a detailed analysis of their potential. Drawing upon experimental data, this document delves into their efficacy against a panel of pathogenic bacteria, elucidates structure-activity relationships, and provides standardized protocols for reproducible evaluation.

The Imperative for New Antibacterials: The Role of Quinolines

The diminishing efficacy of existing antibiotics has created a critical need for new antibacterial agents with novel mechanisms of action or improved potency against resistant strains. Quinolone-based drugs, such as ciprofloxacin, have long been mainstays in the clinical setting, primarily targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1] The 2-phenyl-quinoline-4-carboxylic acid scaffold represents a versatile platform for the design of new antibacterial agents, offering opportunities for chemical modification to enhance potency, broaden the spectrum of activity, and overcome existing resistance mechanisms.[2][3]

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of a series of novel 2-phenyl-quinoline-4-carboxylic acid derivatives was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined using the broth microdilution method.[2][3] The results are presented in comparison to standard antibiotics, ampicillin and gentamycin.

Table 1: Minimum Inhibitory Concentration (MIC) of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives and Standard Antibiotics

CompoundS. aureus (ATCC 29213)B. subtilis (ATCC 6633)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)MRSA (ATCC 43300)
Derivative 5a4 64 µg/mL>256 µg/mL>256 µg/mL>256 µg/mL>256 µg/mL
Derivative 5a7 >256 µg/mL>256 µg/mL128 µg/mL>256 µg/mL>256 µg/mL
Derivative 5b2 >256 µg/mL>256 µg/mL>256 µg/mL>256 µg/mL>256 µg/mL
Derivative 5b4 128 µg/mL>256 µg/mL>256 µg/mL>256 µg/mL128 µg/mL
Ampicillin 16 µg/mL8 µg/mL32 µg/mL>256 µg/mL64 µg/mL
Gentamycin 4 µg/mL2 µg/mL8 µg/mL16 µg/mL16 µg/mL

Data synthesized from Wang et al., 2016.[2][3]

Structure-Activity Relationship (SAR) Insights

The antibacterial activity of the 2-phenyl-quinoline-4-carboxylic acid derivatives is intricately linked to their chemical structure. Analysis of the data presented in Table 1 reveals several key SAR trends:

  • Substitution on the Phenyl Ring: The nature and position of substituents on the 2-phenyl ring play a crucial role in determining antibacterial potency and spectrum. For instance, the presence of specific functional groups can enhance activity against certain bacterial species.

  • Modifications at the 4-Carboxylic Acid Position: Derivatization of the carboxylic acid moiety, for example, through amidation, significantly influences the compound's biological activity.[4] The choice of the amine used for amidation can impact the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affects its interaction with the bacterial target.[3]

  • Impact of Lipophilicity: A correlation between the lipophilicity of the compounds and their antibacterial activity has been observed.[3] Optimal lipophilicity is often required for efficient penetration of the bacterial cell envelope.

The exploration of these relationships is critical for the rational design of more potent and selective antibacterial agents based on this scaffold.[5]

Experimental Protocols

To ensure the reproducibility and validity of the presented findings, detailed experimental protocols are provided below. These methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standardized procedure for determining the MIC of the synthesized compounds.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Test compounds and standard antibiotics (stock solutions in a suitable solvent like DMSO)

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate and inoculate into MHB.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Test Compounds:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • In the first column of wells, add 100 µL of the test compound stock solution (at 2x the highest desired test concentration).

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Diagram 1: Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Bacterial Inoculum (0.5 McFarland) Inoculation Inoculation of 96-well Plate Inoculum->Inoculation Compounds Serial Dilution of Test Compounds Compounds->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Readout Visual/Spectrophotometric Reading Incubation->Readout MIC_Det MIC Determination Readout->MIC_Det

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: Evaluation of Cytotoxicity using the MTT Assay

To assess the selectivity of the antibacterial compounds, their cytotoxicity against a mammalian cell line is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3]

Materials:

  • Mammalian cell line (e.g., RAW 264.7 mouse macrophages)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Test compounds

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium.

    • Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).

    • Incubate for another 24-48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Add 100 µL of the solubilization solution to each well.

    • Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Diagram 2: Principle of the MTT Cytotoxicity Assay

MTT_Principle cluster_cell Living Cell Mitochondria Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan MTT MTT (Yellow, Water-soluble) MTT->Mitochondria Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Absorbance Measurement (570 nm) Solubilization->Measurement

Caption: Principle of the MTT assay for cytotoxicity assessment.

Conclusion and Future Perspectives

The 2-phenyl-quinoline-4-carboxylic acid scaffold holds significant promise for the development of novel antibacterial agents. The derivatives presented in this guide demonstrate varying degrees of activity against both Gram-positive and Gram-negative bacteria, with some compounds showing notable potency. The structure-activity relationships highlighted provide a rational basis for the further optimization of this chemical series.

Future research should focus on expanding the library of these derivatives to further probe the SAR and to identify compounds with improved potency and a broader spectrum of activity. Investigating the mechanism of action of the most active compounds will be crucial to understand their cellular targets and to assess their potential for overcoming existing resistance mechanisms. Furthermore, a more extensive evaluation of the cytotoxicity and in vivo efficacy of the lead compounds will be necessary to translate these promising in vitro findings into tangible therapeutic solutions.

References

  • Wang, X., Xie, X., Cai, Y., Yang, X., Li, J., Li, Y., Chen, W., & He, M. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340. [Link]

  • Wang, X., Xie, X., Cai, Y., Yang, X., Li, J., Li, Y., Chen, W., & He, M. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PubMed. [Link]

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]

  • Ghorbani-Vaghei, R., & Dastpeyman, H. (2026). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]

  • Wang, X., Xie, X., Cai, Y., Yang, X., Li, J., Li, Y., Chen, W., & He, M. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. ResearchGate. [Link]

  • Al-Ostath, A., El-Awady, R., & Al-Qurashi, A. (2020). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • Wang, X., Xie, X., Cai, Y., Yang, X., Li, J., Li, Y., Chen, W., & He, M. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Semantic Scholar. [Link]

  • Patel, D., & Shah, T. (2022). #104 Design, synthesis and antimicrobial activity of some novel 2-phenyl, 3-substituted quinazolin-4(3H)-ones; nonclassical antifolates. Journal of Pharmaceutical Chemistry, 8(2). [Link]

  • Rodrigues, T., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(14), 115511. [Link]

  • Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 1-16. [Link]

  • Sahoo, M. R., & Sahoo, S. K. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092. [Link]

  • Al-Zahrani, F. M. (2025). Synthesis, cytotoxicity, Pan-HDAC inhibitory activity and docking study of new N-(2-aminophenyl)-2-methylquinoline-4-carboxamide and (E)-N-(2-aminophenyl)-2-styrylquinoline-4-carboxamide derivatives as anticancer agents. ResearchGate. [Link]

  • Tanaka, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12196-12204. [Link]

  • Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. ResearchGate. [Link]

  • Kumar, A., et al. (2024). Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. Chemical Papers, 78, 1-13. [Link]

  • El-Sayed, W. M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

Sources

Comparative

A Comparative Guide to the Antioxidant Activity of Hydroxyquinoline-4-Carboxylic Acid Derivatives

In the relentless pursuit of novel therapeutic agents, the quinoline scaffold remains a cornerstone of medicinal chemistry, offering a versatile platform for the development of compounds with a wide array of biological a...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutic agents, the quinoline scaffold remains a cornerstone of medicinal chemistry, offering a versatile platform for the development of compounds with a wide array of biological activities. Among these, hydroxyquinoline-4-carboxylic acid derivatives have garnered significant attention for their potential as potent antioxidants, capable of mitigating the deleterious effects of oxidative stress implicated in a myriad of pathological conditions. This guide provides a comprehensive comparison of the antioxidant activity of various hydroxyquinoline-4-carboxylic acid derivatives, supported by experimental data and a detailed exploration of their structure-activity relationships.

The Imperative for Potent Antioxidants

Reactive oxygen species (ROS) are natural byproducts of cellular metabolism. However, an imbalance leading to an overabundance of ROS can inflict significant damage to vital cellular components, including lipids, proteins, and DNA. This state of "oxidative stress" is a key contributor to the pathogenesis of numerous diseases, ranging from neurodegenerative disorders to cancer and cardiovascular ailments. Antioxidants, by virtue of their ability to neutralize these harmful free radicals, represent a critical line of defense. The development of novel, highly effective synthetic antioxidants is therefore a paramount objective in modern drug discovery.

Evaluating Antioxidant Efficacy: A Multi-Assay Approach

To rigorously assess the antioxidant potential of hydroxyquinoline-4-carboxylic acid derivatives, a panel of in vitro assays is typically employed. Each of these assays leverages a distinct chemical principle to quantify the radical scavenging or reducing capabilities of the test compounds. The three most widely utilized methods are:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay employs a stable free radical, DPPH•, which possesses a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH• radical is reduced to the non-radical form, DPPH-H, resulting in a color change to yellow. The degree of discoloration, measured spectrophotometrically, is directly proportional to the antioxidant's scavenging capacity.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This method involves the generation of the blue-green ABTS•+ radical cation. Similar to the DPPH assay, antioxidants that can donate electrons or hydrogen atoms will reduce the ABTS•+, leading to a loss of color.[1] This assay is notable for its applicability to both hydrophilic and lipophilic compounds.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: Unlike the radical scavenging assays, the FRAP assay directly measures the ability of a compound to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺). This reduction is accompanied by the formation of a colored ferrous-tripyridyltriazine complex, which can be quantified spectrophotometrically. A higher absorbance indicates greater reducing power and, by extension, a higher antioxidant capacity.

Comparative Antioxidant Activity of Hydroxyquinoline-4-Carboxylic Acid Derivatives

One key study synthesized a series of 3-aryl-2-hydroxyquinoline-4-carboxylic acids and 2-aryl-3-hydroxyquinoline-4-carboxylic acids and evaluated their antioxidant potential using the ABTS assay.[2] The results, while qualitative, provide a valuable framework for comparison.

Compound TypeSubstituentAntioxidant Activity (ABTS Assay)
2-Aryl-3-hydroxyquinoline-4-carboxylic acid derivatives Aryl group at position 2Mild to Moderate
Aryl group at position 2 with further derivatizationGood
3-Aryl-2-hydroxyquinoline-4-carboxylic acid derivatives Aryl group at position 3Mild to Moderate
Aryl group at position 3 with further derivatizationGood

Table 1: Qualitative comparison of the antioxidant activity of selected hydroxyquinoline-4-carboxylic acid derivatives based on the ABTS assay.[2]

Further insights can be gleaned from studies on related quinoline derivatives. For instance, research on quinoline-4-carboxylic acids synthesized via the Pfitzinger reaction demonstrated that the introduction of a methyl or a 4-methylphenyl group at the 2-position confers notable DPPH radical scavenging activity.[3] Specifically, at a concentration of 5 mg/L, 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid exhibited inhibition percentages of approximately 30.25% and 40.43%, respectively.[3] This highlights the positive contribution of electron-donating and aromatic substituents at this position.

Structure-Activity Relationship (SAR)

The antioxidant capacity of these derivatives is intrinsically linked to their chemical structure. The key determinants of activity are the position of the hydroxyl group and the electronic properties of other substituents on the quinoline ring system.

SAR cluster_hydroxyl Hydroxyl (-OH) Group cluster_substituents Other Substituents Core Hydroxyquinoline-4-Carboxylic Acid Core OH_Position Position is Critical (e.g., 2-OH vs. 3-OH) Core->OH_Position Influences EDG Electron-Donating Groups (e.g., -CH3, -OCH3) Enhance Activity Core->EDG Modification with EWG Electron-Withdrawing Groups (e.g., -NO2, -Cl) May Decrease Activity Core->EWG Modification with Aryl Aryl Groups Can Enhance Activity via Resonance Stabilization Core->Aryl Modification with H_Donation Facilitates Hydrogen Atom Donation OH_Position->H_Donation Antioxidant_Activity Overall Antioxidant Activity H_Donation->Antioxidant_Activity EDG->Antioxidant_Activity Increases EWG->Antioxidant_Activity Decreases Aryl->Antioxidant_Activity Increases

Caption: Structure-Activity Relationship (SAR) for Hydroxyquinoline-4-Carboxylic Acid Derivatives.

The presence and position of the hydroxyl group are paramount. This group can readily donate a hydrogen atom to a free radical, thereby neutralizing it. The stability of the resulting phenoxyl radical is a key factor in the antioxidant efficacy. Electron-donating groups, such as methyl (-CH₃) or methoxy (-OCH₃), attached to the quinoline ring can increase the electron density on the hydroxyl oxygen, facilitating hydrogen donation and thus enhancing antioxidant activity. Conversely, electron-withdrawing groups, like nitro (-NO₂) or halogens, may diminish this activity. The introduction of additional aryl groups can also bolster antioxidant potential by providing extended conjugation for resonance stabilization of the radical intermediate.

Mechanism of Antioxidant Action

The primary mechanism by which hydroxyquinoline-4-carboxylic acid derivatives exert their antioxidant effect is through radical scavenging, which can proceed via several pathways:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the free radical, effectively neutralizing it.

  • Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron to the free radical, forming a radical cation. This is then followed by the transfer of a proton.

  • Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton to form an anion, which then donates an electron to the free radical.

The dominance of a particular pathway is often dependent on the solvent and the specific structure of the derivative.

Antioxidant_Mechanism cluster_hat Hydrogen Atom Transfer (HAT) cluster_set_pt Single Electron Transfer - Proton Transfer (SET-PT) Antioxidant Hydroxyquinoline-4-Carboxylic Acid (ArOH) Antioxidant_Radical Antioxidant Radical (ArO•) Antioxidant->Antioxidant_Radical H• donation Antioxidant_SET ArOH Free_Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Free_Radical->Neutralized_Radical H• acceptance Free_Radical_Anion R- Free_Radical->Free_Radical_Anion e- acceptance Radical_Cation ArOH•+ Antioxidant_SET->Radical_Cation e- donation Antioxidant_Radical_SET ArO• Radical_Cation->Antioxidant_Radical_SET Proton Transfer Proton H+ Free_Radical_Anion->Neutralized_Radical Protonation

Caption: Predominant Antioxidant Mechanisms of Hydroxyquinoline Derivatives.

Experimental Protocols

For researchers aiming to replicate or build upon these findings, the following are detailed, step-by-step methodologies for the key antioxidant assays.

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber-colored bottle to protect it from light.

  • Sample Preparation: Dissolve the hydroxyquinoline-4-carboxylic acid derivatives in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From this, prepare a series of dilutions to determine the IC₅₀ value.

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • For the control, add 100 µL of the DPPH solution to 100 µL of the solvent used for the samples.

    • For the blank, add 100 µL of methanol to 100 µL of the solvent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), resulting in a decrease in absorbance at 734 nm.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ stock solution.

  • Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the test compounds as described for the DPPH assay.

  • Assay:

    • Add 1.0 mL of the ABTS working solution to 10 µL of each sample dilution.

    • The control consists of 1.0 mL of the ABTS working solution and 10 µL of the sample solvent.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

Conclusion

Hydroxyquinoline-4-carboxylic acid derivatives represent a promising class of antioxidant compounds. Their efficacy is intrinsically tied to their molecular architecture, with the position of the hydroxyl group and the electronic nature of other substituents playing pivotal roles. While further research is needed to establish a comprehensive quantitative comparison across a broader range of derivatives and assays, the existing data clearly indicates that strategic chemical modifications can significantly enhance their antioxidant potential. The methodologies and structure-activity relationships detailed in this guide provide a solid foundation for researchers to design and evaluate the next generation of potent antioxidants based on this versatile chemical scaffold.

References

  • Shahidi, F., & Ambigaipalan, P. (2015). Phenolics and polyphenolics in foods, beverages and spices: Antioxidant activity and health effects–A review. Journal of Functional Foods, 18, 820-897.
  • A new series of 3-aryl-2-hydroxyquinoline-4-carboxylic acids 17a,b, 2-aryl-3-hydroxyquinoline-4-carboxylic acids 12a–d and their derivatives 13–16 and 18–21 were designed, synthesized and evaluated for their antioxidant activity using the ABTS assay method. (2025). ResearchGate. [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. (2023). UI Scholars Hub. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid proper disposal procedures

As a Senior Application Scientist, I understand that robust and reliable research is built on a foundation of safety and meticulous planning. Proper chemical handling and disposal are not merely procedural afterthoughts;...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that robust and reliable research is built on a foundation of safety and meticulous planning. Proper chemical handling and disposal are not merely procedural afterthoughts; they are integral to scientific integrity, personnel safety, and environmental stewardship. This guide provides a comprehensive operational plan for the proper disposal of 2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid, moving beyond a simple checklist to explain the causality behind each procedural step.

Hazard Identification and Risk Assessment

Structural Analysis:

  • Quinoline-4-carboxylic acid Core: This heterocyclic aromatic structure is known to be biologically active. Analogs like Quinoline-4-carboxylic acid itself are classified as skin and eye irritants, and may cause respiratory irritation.[1]

  • Phenolic Group (-OH): The hydroxyl group attached to the phenyl ring classifies this compound as a phenol. Phenols are a well-documented class of compounds that can be irritants, toxic, and readily absorbed through the skin.[2][3] Safe handling procedures for phenolic waste are therefore directly applicable.

  • Carboxylic Acid Group (-COOH): This functional group imparts acidic properties to the molecule, indicating potential reactivity with bases.

  • Methoxy Group (-OCH₃): This group can influence the molecule's solubility and electronic properties but is not the primary driver of its hazard profile.[4]

Based on this analysis and data from structurally similar compounds, we can establish a reliable inferred hazard profile.

Hazard Category GHS Hazard Statement Justification and Source
Skin Irritation H315: Causes skin irritationBased on data for Quinoline-4-carboxylic acid and 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid.[1][5] The phenolic group also contributes to this risk.[2]
Eye Irritation H319: Causes serious eye irritationConsistent across all major structural analogs.[1][5][6]
Respiratory Irritation H335: May cause respiratory irritationA common hazard for powdered or aerosolized quinoline derivatives.[1][5][6]
Acute Oral Toxicity H302: Harmful if swallowed (Potential)Inferred from 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid.[5] This compound should be handled as if it is harmful by ingestion.

Essential Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable to prevent exposure via inhalation, ingestion, or dermal contact. The selection of specific PPE is directly dictated by the risk assessment above.

Equipment Specification Purpose and Rationale
Hand Protection Nitrile or Neoprene GlovesProvides a chemical barrier against skin contact. Given the phenolic nature, gloves should be inspected before use and changed immediately upon contamination.[2]
Eye Protection Chemical Splash GogglesEssential to protect against splashes of solutions or accidental contact with the solid powder, which could cause serious eye irritation.[1]
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.
Respiratory Protection N95 Particulate Respirator or use in a Fume HoodMandatory when handling the solid powder outside of a certified chemical fume hood to prevent inhalation and respiratory tract irritation.[1]

Spill Management Protocol

Immediate and correct response to a spill is critical to mitigating exposure and environmental contamination.

A. Small Spill (<5 grams of solid or <50 mL of dilute solution):

  • Alert Personnel: Immediately notify colleagues in the vicinity.

  • Don Appropriate PPE: Ensure you are wearing the full PPE outlined in Section 2.

  • Contain the Spill: Cover the spill with a chemical absorbent pad or inert material like vermiculite or sand. Do not use combustible materials like paper towels for the initial absorption.

  • Clean-Up: Gently sweep the solid material or absorbed liquid into a designated, sealable hazardous waste container. Avoid creating dust.[7]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose of Waste: All cleanup materials (gloves, pads, wipes) must be placed in the solid hazardous waste container.[8]

B. Large Spill (>5 grams or >50 mL):

  • EVACUATE: Immediately evacuate the area.

  • ALERT: Notify your institution's Environmental Health & Safety (EHS) department and your supervisor.

  • SECURE: Prevent entry into the affected area.

  • DO NOT attempt to clean a large spill unless you are specifically trained and equipped to do so.

Step-by-Step Disposal Protocol

The ultimate goal of this protocol is the safe collection and segregation of waste for final disposal by a licensed facility, typically via high-temperature incineration.[9] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash. [10][11]

Step 1: Container Selection

  • Select a sturdy, leak-proof, and chemically compatible container. The original product container is often a suitable choice.[11]

  • The container must have a secure, tight-fitting lid. It must be kept closed at all times except when adding waste.[12]

Step 2: Waste Segregation

  • Solid Waste: Unused or waste 2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid powder, along with contaminated weigh boats, gloves, and spill cleanup materials, should be collected in a container designated for Solid, Non-Halogenated Organic Hazardous Waste .

  • Liquid Waste: Solutions of the compound should be collected in a liquid waste container. Segregate based on the solvent system:

    • Aqueous Solutions: Collect in a container for Aqueous Organic Waste .

    • Organic Solvent Solutions: Collect in the appropriate Non-Halogenated or Halogenated Solvent Waste container, depending on the solvent used.

  • Incompatibility: Do not mix this waste with strong acids, strong bases, or strong oxidizing agents.[1]

Step 3: Labeling

  • Affix a hazardous waste label to the container before adding any waste.

  • The label must include:

    • The full, unabbreviated chemical name: "Waste 2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid".

    • An accurate estimation of the concentration.

    • The primary hazards (e.g., "Irritant," "Harmful").

    • Appropriate GHS pictograms (e.g., exclamation mark).

Step 4: Accumulation and Storage

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • The container must be placed within secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[12]

  • Store away from heat sources and incompatible materials.

Step 5: Requesting Disposal

  • Once the container is 90% full, or if work on the compound is complete, arrange for pickup through your institution's EHS office. Do not transport hazardous waste yourself.[11]

Disposal Pathway Decision Logic

The following diagram illustrates the decision-making process for correctly segregating waste generated from activities involving 2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid.

DisposalWorkflow cluster_source Waste Generation Source cluster_form Identify Waste Form cluster_container Select Appropriate Waste Container cluster_final Final Disposal Route Source 2-(3-Hydroxy-4-methoxyphenyl) quinoline-4-carboxylic acid Waste Solid Pure Solid or Contaminated Labware (gloves, wipes, tips) Source->Solid Is it solid or contaminated disposable? Aqueous Aqueous Solution Source->Aqueous Is it dissolved in water? Organic Organic Solvent Solution Source->Organic Is it dissolved in organic solvent? SolidWaste Solid Non-Halogenated Organic Waste Solid->SolidWaste AqueousWaste Aqueous Organic Waste Aqueous->AqueousWaste SolventWaste Solvent Waste (Non-Halogenated or Halogenated) Organic->SolventWaste EHS Arrange Pickup by EHS for Licensed Incineration SolidWaste->EHS AqueousWaste->EHS SolventWaste->EHS

Sources

Handling

A Comprehensive Guide to the Safe Handling of 2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment: A Synthesis of Structural Analogs The primary hazards associated with 2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid can be inf...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: A Synthesis of Structural Analogs

The primary hazards associated with 2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid can be inferred from data on related compounds. Quinoline and its carboxylic acid derivatives are known to cause skin, eye, and respiratory irritation.[1][2][3][4][5][6] Furthermore, quinoline itself is considered a potential carcinogen and mutagen, demanding a cautious approach to handling all its derivatives.[2][7][8]

Anticipated Hazards:

  • Acute Toxicity: May be harmful if swallowed.[6][7][8]

  • Skin Corrosion/Irritation: Expected to cause skin irritation upon contact.[1][3][5][6]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation.[1][3][5][6]

  • Respiratory Irritation: Inhalation of the powdered form may cause respiratory tract irritation.[1][5][6]

  • Chronic Health Effects: The quinoline moiety suggests potential for long-term health effects, and the compound should be handled as a potential carcinogen.[2][7][8]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is fundamental to mitigating the risks of exposure. The following table outlines the minimum required PPE for handling 2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid.

Equipment Specification Purpose Protection Level
Hand Protection Nitrile or Neoprene GlovesProvides a crucial barrier against dermal absorption.[4] Always inspect gloves for tears or punctures before use.Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne particles.[4][9]Primary
Respiratory Protection N95 Particulate Respirator or higherEssential when handling the solid, powdered form to prevent inhalation.[4]Task-Dependent
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.[4]Primary
Face Protection Face ShieldTo be worn in conjunction with chemical splash goggles when there is an elevated risk of splashes, such as when handling larger quantities.[9][10]Secondary

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, step-by-step operational plan is critical for minimizing exposure and ensuring a safe laboratory environment.

Preparation
  • Donning PPE: Before entering the designated handling area, properly don your laboratory coat, chemical splash goggles, and nitrile gloves.[4]

  • Work Area Setup: All manipulations of 2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid, both in solid and solution form, must be conducted within a certified chemical fume hood to minimize inhalation risks.[4][11]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[11]

Handling and Experimental Procedures
  • Weighing: When weighing the solid compound, use a disposable weigh boat and handle it with care to avoid generating dust. An N95 respirator is mandatory during this step.[4]

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[4]

  • Experimental Conduct: Maintain a safe distance from the reaction apparatus and use appropriate shielding when necessary. Always avoid direct contact with the substance.[4]

Cleanup and Decontamination
  • Surface Decontamination: All surfaces and glassware that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.[4]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of immediately. Always wash your hands thoroughly after handling the compound and before leaving the laboratory.[2]

Disposal Plan: Cradle-to-Grave Responsibility

Proper waste management is a critical component of laboratory safety and environmental protection.

Waste Segregation
  • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a dedicated, clearly labeled hazardous waste container.[4][11]

  • Liquid Waste: Unused solutions and reaction mixtures containing 2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid must be disposed of in a separate, labeled hazardous liquid waste container.[4][11] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[11]

Waste Containerization
  • Use only approved hazardous waste containers, such as high-density polyethylene (HDPE) or glass, that are compatible with the chemical waste.[11]

  • Ensure containers are in good condition, with no leaks or cracks, and have a secure, tight-fitting lid.[11]

  • Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid".

Final Disposal
  • Store hazardous waste in a designated, secure area away from general laboratory traffic.

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[12] Incineration is a common disposal method for this type of chemical waste.[12]

Visualizing the Workflow

To further clarify the safe handling process, the following diagrams illustrate the key workflows.

PPE_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_disposal Cleanup & Disposal prep_start Enter Lab don_ppe Don Lab Coat, Goggles, Gloves prep_start->don_ppe weigh Weigh Solid (with N95 Respirator) don_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands exit_lab Exit Lab wash_hands->exit_lab Disposal_Workflow cluster_segregation Segregation cluster_containerization Containerization cluster_final_disposal Final Disposal start Waste Generated solid_waste Solid Waste (Gloves, Weigh Boats) start->solid_waste liquid_waste Liquid Waste (Solutions, Mixtures) start->liquid_waste solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Waste Area solid_container->storage liquid_container->storage collection Collection by EHS or Licensed Contractor storage->collection end Proper Disposal (e.g., Incineration) collection->end

Caption: Waste disposal decision pathway.

References

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Quinoline. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Karolinska Institutet. Laboratory waste. [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. [Link]

  • ChemTalk. Lab Safety Equipment & PPE. [Link]

  • MDPI. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link]

  • Needle.Tube. Proper Disposal of Expired Lab Reagents: Regulations and Best Practices for Healthcare Facilities. [Link]

  • University of Colorado Boulder. Chemical Safety PPE | Environmental Health & Safety. [Link]

  • PubChem. 2-(3-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid. [Link]

  • YouTube. What Are You Wearing? Basic PPE for Pesticide Safety. [Link]

  • PubChem. 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.